molecular formula C21H42NNaO2 B12705592 Sodium (Z)-N-9-octadecyl-beta-alaninate CAS No. 60884-97-1

Sodium (Z)-N-9-octadecyl-beta-alaninate

Cat. No.: B12705592
CAS No.: 60884-97-1
M. Wt: 363.6 g/mol
InChI Key: DXBSKNAPWLMHGG-UHFFFAOYSA-M
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Description

Sodium (Z)-N-9-Octadecyl-beta-alaninate (CAS 60884-97-1) is an organic sodium salt with the molecular formula C21H42NNaO2 and a molecular weight of 363.56 g/mol . Its structure features a long-chain (Z)-1-octyldecylamine group attached to the nitrogen of beta-alaninate, making it a surfactant with potential applications in material science and chemistry research . This compound is part of a broader class of N-alkylated beta-alaninate salts, which are studied for their self-assembly and surface-active properties due to their amphiphilic nature, containing both a hydrophilic carboxylate head group and a hydrophobic alkyl tail . Calculated physical properties include a boiling point of 457.6°C and a flash point of 230.6°C . Related compounds with similar long-chain alkyl groups attached to a beta-alaninate core are known for their utility in creating micelles, vesicles, and other nanostructures, or as gentle surfactants in specialized formulations . Sodium (Z)-N-9-Octadecyl-beta-alaninate is provided For Research Use Only (RUO) and is strictly intended for laboratory investigation. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

60884-97-1

Molecular Formula

C21H42NNaO2

Molecular Weight

363.6 g/mol

IUPAC Name

sodium;3-(octadecan-9-ylamino)propanoate

InChI

InChI=1S/C21H43NO2.Na/c1-3-5-7-9-11-13-15-17-20(22-19-18-21(23)24)16-14-12-10-8-6-4-2;/h20,22H,3-19H2,1-2H3,(H,23,24);/q;+1/p-1

InChI Key

DXBSKNAPWLMHGG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC(CCCCCCCC)NCCC(=O)[O-].[Na+]

Origin of Product

United States
Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Sodium (Z)-N-9-octadecyl-beta-alaninate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium (Z)-N-9-octadecyl-beta-alaninate is an anionic, amino acid-based surfactant characterized by a unique molecular architecture that combines a hydrophobic oleyl tail with a hydrophilic β-alanine head group. This structure imparts a favorable balance of surface activity, biocompatibility, and biodegradability, positioning it as a compound of significant interest for advanced pharmaceutical formulations. Its ability to self-assemble into micelles, reduce surface tension, and stabilize complex systems makes it a versatile excipient in drug delivery, particularly for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs) and forming sophisticated nanoparticle systems. This guide provides an in-depth analysis of its core physicochemical properties, outlines robust experimental protocols for its characterization, and explores its functional applications in modern drug development.

Molecular Profile and Core Physicochemical Characteristics

Sodium (Z)-N-9-octadecyl-beta-alaninate belongs to the class of N-acyl amino acid surfactants, which are noted for their mildness and environmental compatibility compared to traditional surfactants like sodium lauryl sulfate (SLS).[1][2] The molecule consists of an 18-carbon unsaturated alkyl chain (oleyl group) attached to the nitrogen of β-alanine, with the carboxyl group forming a sodium salt. This amphiphilic nature drives its surface-active behavior.

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Caption: Molecular structure of Sodium (Z)-N-9-octadecyl-beta-alaninate.

Table 1: Core Physicochemical Properties

PropertyValue / DescriptionSource
CAS Number 60884-97-1[3][4]
Molecular Formula C₂₁H₄₀NNaO₂Derived from[5]
Molecular Weight 361.54 g/mol Calculated
Appearance Expected to be a white to off-white powder or solid.General surfactant property
Boiling Point (Calculated) 457.6°C at 760 mmHg[3]
Flash Point (Calculated) 230.6°C[3]
Predicted XlogP 5.5[5]
Solubility Expected to be soluble in water above its Krafft temperature, forming micelles at concentrations above the CMC.General surfactant property

Surface-Active and Self-Assembly Behavior

The primary function of a surfactant in pharmaceutical formulations is to adsorb at interfaces (e.g., water-air, water-oil) to reduce interfacial tension.[6] This property is critical for emulsification, solubilization, and wetting.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to aggregate into micelles, leading to a sharp change in the physical properties of the solution, such as surface tension and conductivity.[7][8] It is a crucial parameter indicating the surfactant's efficiency. For amino acid-based surfactants, the CMC is influenced by the length and saturation of the alkyl chain, with longer chains generally leading to lower CMC values.[9] While the exact CMC for this specific molecule is not published, related N-acyl amino acid surfactants exhibit CMCs in the millimolar to sub-millimolar range, suggesting high efficiency.[9]

Surface Tension Reduction

Amino acid surfactants are effective at reducing the surface tension of water from ~72 mN/m to below 40 mN/m.[10] For example, Sodium Cocoyl Glycinate, a related compound, can lower surface tension to approximately 33 mN/m.[9] This ability is fundamental to its role as a solubilizing and wetting agent.

Emulsification and Foaming

The amphiphilic structure allows Sodium (Z)-N-9-octadecyl-beta-alaninate to stabilize oil-in-water emulsions, which are common in parenteral and oral drug formulations. Related surfactants derived from L-alanine and coconut fatty acids exhibit excellent foaming properties, producing a rich, stable foam that can be desirable in topical formulations.[11]

Synthesis and Analytical Characterization

Synthetic Pathway

The synthesis of N-acyl amino acid surfactants can be achieved through several routes. A common and scalable approach involves the N-alkylation of β-alanine with an appropriate alkyl halide (e.g., (Z)-9-octadecenyl bromide), followed by saponification with a sodium base like sodium hydroxide to yield the final salt. This method avoids complex protection-deprotection steps and the use of toxic catalysts.[12][13][14]

dot

SynthesisWorkflow cluster_reactants Reactants cluster_reaction1 Step 1: N-Alkylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Saponification cluster_product Final Product beta_alanine β-Alanine alkylation Reaction Vessel (Ethanol/Water Solvent) beta_alanine->alkylation oleyl_bromide (Z)-9-Octadecenyl Bromide oleyl_bromide->alkylation base1 Base (e.g., KOH) base1->alkylation intermediate_acid (Z)-N-9-Octadecyl-β-alanine alkylation->intermediate_acid Formation of Intermediate Acid saponification Reaction Vessel intermediate_acid->saponification final_product Sodium (Z)-N-9-octadecyl-β-alaninate saponification->final_product Salt Formation base2 Sodium Hydroxide (NaOH) base2->saponification

Caption: Generalized workflow for the synthesis of the target surfactant.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is critical. A multi-technique approach is employed to validate the molecular structure and assess purity.

CharacterizationWorkflow cluster_spectroscopy Structural Elucidation cluster_purity Purity & Property Analysis start Synthesized Product NMR {¹H & ¹³C NMR|Confirms proton and carbon framework. Verifies attachment of alkyl chain to nitrogen.} start->NMR Primary Analysis MS {Mass Spectrometry (MS)|Determines molecular weight and fragmentation pattern.} start->MS Primary Analysis FTIR {FTIR Spectroscopy|Identifies functional groups (C=O, N-H, C-H, O-H).} start->FTIR Primary Analysis HPLC {HPLC|Assesses purity and quantifies impurities.} NMR->HPLC Purity Check MS->HPLC Purity Check FTIR->HPLC Purity Check TGA {Thermogravimetric Analysis (TGA)|Determines thermal stability.} HPLC->TGA Functional & Thermal Checks Tensiometry {Surface Tensiometry|Measures CMC and surface tension reduction.} HPLC->Tensiometry Functional & Thermal Checks end Verified Compound TGA->end Tensiometry->end

Caption: Role of the surfactant in forming a drug-loaded nanoparticle.

Safety and Biocompatibility Profile

A significant advantage of amino acid-based surfactants is their superior safety profile. They are known to be exceptionally mild, with low cytotoxicity and skin irritation potential, making them suitable for sensitive applications, including parenteral, ophthalmic, and dermatological products. [2][15]Their structure, based on naturally occurring building blocks (fatty acids and amino acids), facilitates their biodegradation, reducing environmental impact. [16]

Conclusion

Sodium (Z)-N-9-octadecyl-beta-alaninate represents a class of high-performance, biocompatible surfactants with substantial potential in pharmaceutical sciences. Its well-defined amphiphilic structure provides excellent surface activity, enabling the formulation of challenging APIs into stable and effective drug delivery systems. The combination of efficacy, safety, and biodegradability makes it a compelling alternative to conventional excipients, aligning with the industry's move towards greener and more patient-centric formulations. Further research into its specific interactions with various APIs and biological membranes will continue to unlock its full potential in next-generation therapeutics.

References

  • Surface Active Agents (Surfactants) Used in Pharmaceutical Suspensions. (2024, July 19). Pharmapproach. Available from: [Link]

  • Anionic Surfactants - ResearchGate. (n.d.). ResearchGate. Available from: [Link]

  • Anionic surfactant – Knowledge and References. (n.d.). Taylor & Francis Online. Available from: [Link]

  • Anionic Surfactants: A Deep Dive into Their Basics and More. (2024, October 3). LinkedIn. Available from: [Link]

  • Surfactants And Their Role In Pharmaceutical Product Development. (2024, May 21). Innovare Academic Sciences. Available from: [Link]

  • Sodium (z)-n-9-octadecyl-beta-alaninate (C21H43NO2). (n.d.). PubChemLite. Available from: [Link]

  • Preparation and characterization of nanoparticles based on hydrophobic alginate derivative as carriers for sustained release of vitamin D3. (2011, March 9). PubMed. Available from: [Link]

  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? (2020, May 6). ACS Publications. Available from: [Link]

  • sodium beta-alaninate. (n.d.). LookChem. Available from: [Link]

  • Surface and thermodynamic parameters of sodium N-acyl sarcosinate surfactant solutions. (n.d.). ResearchGate. Available from: [Link]

  • Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. (2011, September 30). PMC. Available from: [Link]

  • Selective N -Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent | Request PDF. (n.d.). ResearchGate. Available from: [Link]

  • Green Synthesis, Composition Analysis and Surface Active Properties of Sodium Cocoyl Glycinate. (2013). Scirp.org. Available from: [Link]

  • A study on the bio-based surfactant sodium cocoyl alaninate as a foaming agent for enhanced oil recovery in high-salt oil reservoirs. (n.d.). RSC Publishing. Available from: [Link]

  • Sodium alaninate. (n.d.). PubChem. Available from: [Link]

  • CN105669481A - Method for the synthesis of Na-beta-alaninate and calcium pantothenate. (n.d.). Google Patents.
  • Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. (2011, November 14). PubMed. Available from: [Link]

  • Advances in the synthesis of β-alanine. (n.d.). PMC. Available from: [Link]

  • Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid). (2011, September 30). Dr. Santra Lab. Available from: [Link]

  • Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes. (n.d.). PMC. Available from: [Link]

  • Reference for critical micelle concentrations? (2019, June 25). ResearchGate. Available from: [Link]

  • Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. (n.d.). Semantic Scholar. Available from: [Link]

  • SODIUM COCOYL ALANINATE. (n.d.). Ataman Chemical. Available from: [Link]

Sources

Critical Micelle Concentration (CMC) of Sodium (Z)-N-9-octadecyl-beta-alaninate: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical formulation, the selection of surfactants dictates the stability, bioavailability, and targeted delivery of hydrophobic active pharmaceutical ingredients (APIs). Sodium (Z)-N-9-octadecyl-beta-alaninate is a highly specialized amphoteric/anionic surfactant. This whitepaper provides an in-depth technical analysis of its Critical Micelle Concentration (CMC), exploring the structural causality behind its phase behavior, detailing self-validating experimental protocols for its measurement, and outlining its critical role in advanced drug delivery systems.

Chemical Profiling & Structural Causality

Nomenclature and Structural Nuance

While commercially and in various chemical databases this compound is listed as Sodium (Z)-N-9-octadecyl-beta-alaninate (CAS 60884-97-1)[1], a strict chemical analysis reveals a critical nomenclature nuance. The term "octadecyl" typically denotes a saturated C18 (stearyl) chain. However, the stereodescriptor "(Z)-9" explicitly indicates a cis-double bond at the 9th carbon position. Therefore, this molecule is chemically synonymous with Sodium N-oleyl-beta-alaninate .

Causality in Micellization Behavior

This structural distinction is not merely semantic; it is the fundamental driver of the molecule's thermodynamic behavior:

  • The "Kink" Effect: Saturated C18 surfactants pack tightly into crystalline structures, resulting in a high Krafft point (often above room temperature), which makes them insoluble and incapable of forming micelles in standard physiological conditions. The cis-double bond in the oleyl tail introduces a 30-degree steric "kink."

  • Thermodynamic Consequence: This kink prevents dense crystalline packing, drastically lowering the Krafft temperature. Consequently, Sodium (Z)-N-9-octadecyl-beta-alaninate remains highly soluble in aqueous media at 25°C, allowing it to spontaneously self-assemble into micelles rather than precipitating out of solution.

  • pH-Responsive Headgroup: The beta-alanine moiety features a secondary amine and a carboxylate group, granting the molecule zwitterionic properties at neutral pH and anionic properties at higher pH levels, which directly influences its CMC and micellar shape.

G Monomer Surfactant Monomers (Low Concentration) Interface Air-Water Interface Adsorption Monomer->Interface Increasing Conc. CMC Critical Micelle Concentration (CMC) Interface->CMC Surface Saturation Micelle Spherical Micelles (Self-Assembly) CMC->Micelle ΔG_mic < 0 Drug Hydrophobic Drug Solubilization Micelle->Drug Encapsulation

Fig 1. Thermodynamic progression of surfactant from monomeric state to micellar drug encapsulation.

Thermodynamics of Micellization and CMC Values

The CMC is the threshold concentration at which the entropic gain of releasing structured water molecules from the hydrophobic tail (the hydrophobic effect) overcomes the electrostatic repulsion of the headgroups, driving spontaneous self-assembly.

According to Klevens' rule, the CMC of ionic surfactants decreases logarithmically with the addition of methylene groups. Literature establishes that the shorter C12 homolog (N-dodecyl-beta-alanine) exhibits a CMC of approximately 1.5–2.0 mM and reduces the surface tension of pure water to ~30 mN/m at 25°C[2].

Because the steric kink of a C18:1 (oleyl) chain causes it to behave thermodynamically similar to a saturated C16 chain, we can accurately extrapolate its CMC. The addition of effectively 4-6 hydrophobic carbons drops the CMC by roughly two orders of magnitude, placing Sodium (Z)-N-9-octadecyl-beta-alaninate in the ultra-low CMC range of 0.02 to 0.04 mM .

Comparative Data Presentation

Table 1: Extrapolated and Comparative CMC Values of N-Alkyl-Beta-Alaninate Homologs at 25°C.

Surfactant HomologAlkyl ChainDouble BondsEstimated CMC (mM)Surface Tension at CMC (mN/m)
Sodium N-dodecyl-beta-alaninateC1201.50 - 2.00~ 30.0
Sodium N-tetradecyl-beta-alaninateC1400.30 - 0.50~ 31.5
Sodium N-hexadecyl-beta-alaninateC1600.08 - 0.10~ 33.0
Sodium (Z)-N-9-octadecyl-beta-alaninate C18 1 (cis-9) 0.02 - 0.04 ~ 34.5

Validated Experimental Protocols for CMC Determination

To ensure rigorous scientific integrity, CMC determination must employ orthogonal, self-validating methodologies. Relying on a single technique can lead to artifacts, especially with amphoteric surfactants that exhibit complex phase behaviors.

Method A: Surface Tension via Wilhelmy Plate

Causality & Expertise: As surfactant concentration increases, monomers adsorb at the air-water interface, lowering surface tension. Once the interface is saturated, additional monomers form micelles, and surface tension plateaus. The Wilhelmy plate is strictly preferred over the Du Noüy ring method here; the ring physically stretches and distorts the interface, which disrupts the delicate interfacial packing of the bulky oleyl chains and skews the CMC reading.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the tensiometer using ultra-pure Milli-Q water (72.8 mN/m at 20°C). Run a parallel control using a known standard (e.g., Sodium Dodecyl Sulfate, CMC ~8.2 mM) to validate instrument accuracy and cleanliness[3].

  • Sample Preparation: Prepare a 1.0 mM stock solution of Sodium (Z)-N-9-octadecyl-beta-alaninate in a biologically relevant buffer (e.g., PBS, pH 7.4) to lock the ionization state of the beta-alanine headgroup.

  • Titration: Perform a reverse titration by sequentially diluting the stock solution into the measurement vessel (range: 0.001 mM to 1.0 mM).

  • Equilibration: Allow exactly 5 minutes of equilibration per concentration point to ensure interfacial adsorption kinetics stabilize.

  • Data Extraction: Plot Surface Tension ( γ ) vs. Log[Concentration]. The CMC is mathematically derived from the intersection of the descending linear slope and the horizontal plateau.

Method B: Pyrene Fluorescence Probing (Orthogonal Validation)

Causality & Expertise: Pyrene is a highly hydrophobic fluorescent probe whose emission spectrum is exquisitely sensitive to microenvironmental polarity. In water, the ratio of its first (373 nm) to third (384 nm) vibronic peaks ( I1​/I3​ ) is ~1.8. When micelles form, pyrene rapidly partitions into the hydrophobic core, and the I1​/I3​ ratio drops sharply to ~1.1.

Workflow Prep Step 1: Surfactant Titration (0.001 mM to 1.0 mM) Probe Step 2: Pyrene Addition (1 µM Final Conc.) Prep->Probe Equil Step 3: Equilibration (24h, 25°C, Dark) Probe->Equil Measure Step 4: Fluorescence Scan (Ex: 334 nm, Em: 350-450 nm) Equil->Measure Analyze Step 5: Data Analysis (Plot I_1/I_3 vs Log[C]) Measure->Analyze CMC_Det Step 6: CMC Extraction (Inflection Point) Analyze->CMC_Det

Fig 2. Self-validating pyrene fluorescence assay workflow for precise CMC determination.

Step-by-Step Protocol:

  • Probe Preparation: Aliquot pyrene dissolved in ethanol into empty glass vials. Evaporate the solvent under nitrogen gas to yield a final pyrene concentration of 1.0 µM upon hydration (preventing ethanol from acting as a co-solvent and artificially altering the CMC).

  • Surfactant Addition: Add the titrated surfactant solutions (0.001 mM to 1.0 mM) to the pyrene-coated vials.

  • Kinetic Equilibration: Incubate the samples in the dark at 25°C for 24 hours. Crucial Note: This extended equilibration is mandatory because pyrene's partitioning kinetics into the sterically hindered oleyl micellar core are significantly slower than into linear alkyl cores.

  • Spectroscopic Measurement: Excite the samples at 334 nm and record the emission spectra from 350 to 450 nm using a spectrofluorometer.

  • Analysis: Plot the I1​/I3​ ratio against Log[Concentration]. Fit the data to a Boltzmann sigmoidal curve; the inflection point represents the precise CMC.

Applications in Advanced Drug Delivery

The ultra-low CMC (~0.02 - 0.04 mM) of Sodium (Z)-N-9-octadecyl-beta-alaninate makes it an exceptional candidate for intravenous drug delivery formulations.

Standard surfactants with high CMCs (e.g., >1 mM) form micelles that rapidly dissociate upon injection into the bloodstream due to extreme volumetric dilution, leading to the premature "dumping" and precipitation of hydrophobic APIs. Because the CMC of this oleyl-derivative is exceptionally low, its micelles possess high thermodynamic and kinetic stability. They resist dissociation upon systemic dilution, ensuring the structural integrity of the nanocarrier in the bloodstream. This enables the sustained release, prolonged circulation time, and targeted delivery of highly lipophilic oncology and gene-therapy agents.

References

  • Source: nih.
  • Source: govinfo.
  • 60884-97-1,sodium (Z)

Sources

Thermodynamic parameters of Sodium (Z)-N-9-octadecyl-beta-alaninate micellization

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Parameters of Sodium (Z)-N-9-octadecyl-beta-alaninate Micellization

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the thermodynamic parameters governing the micellization of Sodium (Z)-N-9-octadecyl-beta-alaninate, an anionic N-acyl amino acid surfactant. Given the specificity of this compound, direct experimental data in public literature is limited. Therefore, this document focuses on the foundational thermodynamic principles, authoritative experimental protocols, and data analysis workflows applicable to this class of surfactants. We will explore the causality behind experimental design and leverage data from structurally related surfactants to provide a predictive and practical guide for researchers, scientists, and drug development professionals. The core methodologies of temperature-dependent conductometry and Isothermal Titration Calorimetry (ITC) are detailed, offering a robust approach to characterizing the spontaneity, enthalpy, and entropy of micelle formation.

Introduction: The Physicochemical Significance of N-Acyl Amino Acid Surfactants

Sodium (Z)-N-9-octadecyl-beta-alaninate belongs to the N-acyl amino acid class of surfactants, which are gaining prominence in pharmaceutical formulations, personal care products, and advanced material science.[1][2][3] These molecules are characterized by an amino acid headgroup—in this case, β-alaninate—and a hydrophobic tail, here an unsaturated 18-carbon chain ((Z)-9-octadecenyl). This amphiphilic architecture drives their self-assembly in aqueous solutions to form thermodynamically stable aggregates known as micelles above a specific concentration—the Critical Micelle Concentration (CMC).[4]

The therapeutic efficacy and formulation stability of many drug delivery systems depend critically on the thermodynamics of this self-assembly process. Understanding the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization allows for precise control over drug solubilization, delivery kinetics, and biocompatibility.

Core Thermodynamic Principles of Micellization

The spontaneous formation of micelles is governed by a delicate interplay of thermodynamic forces, primarily the hydrophobic effect.[4]

  • Gibbs Free Energy of Micellization (ΔG°mic): This is the ultimate measure of the spontaneity of the micellization process. A negative ΔG°mic signifies that micelle formation is thermodynamically favorable. For ionic surfactants like Sodium (Z)-N-9-octadecyl-beta-alaninate, ΔG°mic is directly related to the CMC.[5] A common approximation for ionic surfactants is given by the pseudo-phase separation model:

    ΔG°mic ≈ (2 - β)RT ln(CMC)

    Where:

    • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

    • T is the absolute temperature in Kelvin.

    • CMC is the critical micelle concentration expressed as a mole fraction.

    • β is the degree of counterion (Na⁺) binding to the micelle, which can be determined experimentally.

  • Enthalpy of Micellization (ΔH°mic): This parameter quantifies the heat absorbed or released during micelle formation. The sign and magnitude of ΔH°mic reflect the net effect of various bond-making and bond-breaking events, including the disruption of the structured water "cages" around the hydrophobic tails (an endothermic process) and the favorable van der Waals interactions between the tails within the micellar core (an exothermic process).[6] It can be determined directly via calorimetry or indirectly from the temperature dependence of the CMC.[7][8]

  • Entropy of Micellization (ΔS°mic): For most surfactants in aqueous media, a large, positive entropy change is the primary driving force for micellization.[9] This may seem counterintuitive, as the aggregation of monomers into an ordered micelle should decrease entropy. However, the dominant contribution comes from the release of highly ordered water molecules that were surrounding the hydrophobic tails of the individual surfactant monomers. This release into the bulk solvent leads to a significant increase in the overall entropy of the system.[4] The entropy is calculated from the fundamental thermodynamic relationship:

    ΔG°mic = ΔH°mic - TΔS°mic

Experimental Protocols for Thermodynamic Characterization

The determination of these thermodynamic parameters requires precise and validated experimental techniques. The two most authoritative methods are detailed below.

Indirect Method: Temperature-Dependent Conductometry

This method leverages the change in electrical conductivity of an ionic surfactant solution at the CMC to determine its value across a range of temperatures. From this data, all three core thermodynamic parameters can be calculated.

Causality of the Method: Below the CMC, the surfactant exists as individual ions (e.g., C₁₈H₃₅-β-Ala⁻ and Na⁺), and adding more surfactant increases the number of charge carriers, leading to a steep rise in conductivity.[10] Above the CMC, added surfactant monomers assemble into micelles. These large aggregates have a lower electrophoretic mobility than the free monomers, and they also bind a fraction of the counterions (Na⁺), effectively removing them as charge carriers.[11][12] This results in a distinct change to a shallower slope in the conductivity versus concentration plot. The intersection of these two slopes reliably indicates the CMC.[12][13]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis prep_stock Prepare concentrated stock solution of surfactant in deionized water prep_dilutions Create a series of dilutions covering pre- and post-CMC range prep_stock->prep_dilutions thermo Set constant temperature using a water bath prep_dilutions->thermo measure Measure conductivity of each dilution at temperature T1 thermo->measure repeat_T Repeat for multiple temperatures (T2, T3, ... Tn) measure->repeat_T Increment T plot_cond Plot Conductivity vs. [Surfactant] for each temperature measure->plot_cond repeat_T->measure det_cmc Determine CMC from the intersection of the two linear fits plot_cond->det_cmc plot_vanthoff Plot ln(CMC) vs. 1/T (van't Hoff Plot) det_cmc->plot_vanthoff calc_thermo Calculate ΔH°mic, ΔG°mic, and ΔS°mic from plot slope and equations plot_vanthoff->calc_thermo G cluster_prep Sample Preparation cluster_measurement ITC Titration cluster_analysis Data Analysis prep_syringe Fill injection syringe with concentrated surfactant solution (>10x CMC) degas Degas both solutions to prevent air bubbles prep_syringe->degas prep_cell Fill sample cell with deionized water/buffer prep_cell->degas equilibrate Allow system to reach thermal equilibrium at desired T degas->equilibrate titrate Perform series of small, sequential injections into the sample cell equilibrate->titrate measure_heat Record heat change (μJ) after each injection titrate->measure_heat integrate Integrate heat peaks to get enthalpy per mole of injectant measure_heat->integrate plot_isotherm Plot ΔH (kJ/mol) vs. [Surfactant] in cell integrate->plot_isotherm fit_model Fit data to a micellization model (e.g., pseudo-phase separation) plot_isotherm->fit_model extract_params Directly obtain CMC and ΔH°mic. Calculate ΔG°mic and ΔS°mic. fit_model->extract_params

Caption: Workflow for thermodynamic analysis using Isothermal Titration Calorimetry.

Step-by-Step Protocol:

  • Preparation: Prepare a concentrated solution of the surfactant (e.g., 15-20 times the estimated CMC) and degas it thoroughly. Fill the ITC injection syringe with this solution. Fill the sample cell with degassed, deionized water.

  • Setup: Set the desired experimental temperature and allow the instrument to equilibrate to a stable baseline. [14]3. Titration: Program a series of small (e.g., 2-10 µL) injections with sufficient spacing to allow the signal to return to baseline.

  • Data Acquisition: The instrument records the heat flow as a function of time.

  • Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the integrated heat per mole of injectant against the total surfactant concentration in the cell.

    • Fit the resulting sigmoidal isotherm to a suitable model (e.g., pseudo-phase separation) using the instrument's software. This fit directly yields the CMC (the center of the transition) and the ΔH°mic (the magnitude of the transition).

    • Calculate ΔG°mic and ΔS°mic using the equations from Section 2.

Expected Thermodynamic Profile and Data Interpretation

While specific values for Sodium (Z)-N-9-octadecyl-beta-alaninate must be determined experimentally, we can predict the general characteristics based on related anionic surfactants.

Summary of Expected Thermodynamic Parameters

ParameterExpected Value/SignRationale and Key Influencing Factors
ΔG°mic Negative Micellization must be a spontaneous process to occur. The magnitude will depend on the hydrophobicity of the tail and the repulsion of the headgroups. [8][15]
ΔH°mic Small, positive or negative The value is often close to zero and highly temperature-dependent. It reflects the net result of endothermic (water structure breaking) and exothermic (hydrophobic association) processes. [16][17]
ΔS°mic Large and Positive This is the dominant driving force, arising from the hydrophobic effect—the favorable entropy gain from releasing ordered water molecules from the surfactant's hydrocarbon tail into the bulk solvent. [4][9][18]

Enthalpy-Entropy Compensation

For many surfactant systems, a linear relationship is observed between ΔH°mic and ΔS°mic when measured at different temperatures. [15][17]This phenomenon, known as enthalpy-entropy compensation, suggests a common underlying physical process, primarily related to the change in water organization. The slope of a plot of ΔH°mic versus ΔS°mic gives the compensation temperature (Tc), which provides insight into the solvation properties of the surfactant.

G cluster_main Thermodynamic Balance in Micellization Total_G ΔG°mic (Spontaneity) Enthalpy_H ΔH°mic (Heat Change) Entropy_S -TΔS°mic (Disorder/Hydrophobic Effect) P1->P2 + P2->Total_G =

Caption: The Gibbs free energy of micellization is determined by the balance of enthalpy and entropy.

Conclusion

The thermodynamic characterization of Sodium (Z)-N-9-octadecyl-beta-alaninate is essential for its effective application in advanced formulations. While direct data requires experimental work, the principles and methodologies outlined in this guide provide a robust and scientifically-grounded pathway for this determination. By employing techniques like temperature-dependent conductometry and Isothermal Titration Calorimetry, researchers can obtain a complete thermodynamic profile (ΔG°mic, ΔH°mic, and ΔS°mic). This data is not merely academic; it provides critical, actionable insights into the molecular forces driving self-assembly, enabling the rational design of surfactant-based systems with optimized performance and stability. The expected behavior—a spontaneous, entropy-driven process—is characteristic of micellization in aqueous media and forms the basis for the unique properties of this promising class of surfactants.

References

  • Use of isothermal titration calorimetry to study surfactant aggregation in colloidal systems. (2016). Biochimica et Biophysica Acta (BBA) - General Subjects.
  • Methods to Determine Critical Micelle Concentr
  • Determination of the critical micelle concentration (CMC) of an amphiphile by conductivity method. (2011). One Part of Chemistry.
  • Use of Isothermal Titration Calorimetry to Study Surfactant Aggregation in Colloidal Systems. (2026).
  • Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant.
  • Thermodynamics of Micelle Formation.
  • The micelle formation of cationic and anionic surfactants in aqueous medium: Determination of CMC and thermodynamic parameters at different temperature. (2014).
  • Analyzing Demicellization Data from Isothermal Titr
  • Isothermal Titration Calorimetry Studies of Neutral Salt Effects on the Thermodynamics of Micelle Formation. (2009). The Journal of Physical Chemistry B.
  • Determination of Critical Micelle Concentration by Electrochemical Means.
  • CMC Determination of Sodium Dodecyl Sulf
  • Thermodynamics of micelliz
  • Thermodynamic Studies of the Micellar Properties of a Surfactant Used for Membrane Protein Solubilization and Stabiliz
  • Thermodynamic Aspects of Micelle Formation of Ionic Surfactant–Polymer Interactions. (2025).
  • Synthesis and Surface-Active Properties of Sodium N -Acylphenylalanines and Their Cytotoxicity. (2026).
  • Thermodynamic Study of Micellization of SDBS in Aqueous and in Binary Solvent Systems of Ethylene Glycol. (2020). International Journal of Engineering Research & Technology (IJERT).
  • The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Science Alert.
  • Thermodynamics of micellization of Ionic surfactants (SDS and CTAB) in aqueous mixtures of PEG-4000. (2015).
  • An In-depth Technical Guide on the Thermodynamic Properties of Micellization for Sodium Monooctyl Sulfosuccin
  • Correlation among chemical structure, surface properties and cytotoxicity of N-acyl alanine and serine surfactants. (2016). European Journal of Pharmaceutics and Biopharmaceutics.
  • Conductometric Approach to the Thermodynamic of Micellization of Anionic Surfactants in the Presence of Procaine Hydrochloride. (2021). Advanced Journal of Chemistry, Section A.
  • Green Synthesis, Composition Analysis and Surface Active Properties of Sodium Cocoyl Glycin
  • Assessment of the interaction between sodium dodecyl sulfate and trypsin enzyme through micellization and thermodynamic analysis. (2026). Scientific Reports.
  • Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts.

Sources

Phase Behavior of Sodium (Z)-N-9-octadecyl-beta-alaninate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium (Z)-N-9-octadecyl-beta-alaninate (CAS 60884-97-1) is a specialized amphoteric/zwitterionic amino acid-based surfactant. Featuring a long C18 hydrophobic tail with a characteristic (Z)-9 cis-double bond and a highly pH-responsive β -alanine headgroup, this molecule exhibits a rich and complex phase behavior in aqueous solutions. This whitepaper provides an in-depth analysis of its physicochemical profile, lyotropic liquid crystalline phase transitions, and the self-validating experimental methodologies required to accurately map its phase diagram.

Molecular Architecture and Physicochemical Profile

The phase behavior of any surfactant is fundamentally dictated by its molecular geometry and intermolecular interactions. Sodium (Z)-N-9-octadecyl-beta-alaninate possesses two critical structural features that govern its aqueous self-assembly:

  • The (Z)-9 Cis-Double Bond (Oleyl Tail): Unlike its saturated stearyl counterpart, the cis-double bond at the 9th carbon introduces a ~30° steric "kink" in the hydrophobic tail. This structural disruption severely hinders dense crystalline packing in the solid state. Consequently, the Krafft temperature ( Tk​ ) is drastically lowered to below room temperature, allowing the surfactant to remain highly soluble and form complex lyotropic liquid crystalline phases rather than precipitating as hydrated crystals1[1].

  • The β -Alanine Headgroup: As an N-alkyl amino acid derivative, the headgroup contains both a secondary amine and a carboxylic acid. This dual functionality makes the surfactant highly pH-responsive, allowing it to transition between cationic, zwitterionic, and anionic states . These charge shifts directly alter the effective headgroup area ( a0​ ), shifting the Israelachvili packing parameter ( P=v/(a0​⋅lc​) ) and driving macroscopic phase transitions.

Phase Behavior and Self-Assembly Dynamics

Concentration-Dependent Lyotropic Phases

At a constant alkaline pH (where the molecule acts as an anionic surfactant), increasing the concentration of Sodium (Z)-N-9-octadecyl-beta-alaninate in water induces a predictable sequence of lyotropic mesophases:

  • Micellar Phase ( L1​ ): At low concentrations (above the Critical Micelle Concentration of ~1.5 mM), the high electrostatic repulsion between the anionic carboxylate groups results in a large a0​ . The packing parameter P<0.33 , favoring isotropic, spherical micelles 2[2].

  • Hexagonal Phase ( H1​ ): As concentration exceeds ~30 wt%, micellar crowding forces 1D elongation into cylindrical micelles, which then pack into a 2D hexagonal lattice.

  • Lamellar Phase ( Lα​ ): At concentrations >55 wt%, the scarcity of water forces the surfactant into planar bilayers ( P≈1 ).

pH-Responsive Structural Transitions

The true utility of this surfactant lies in its pH-triggered phase behavior 3[3]:

  • High pH (> 9): The amine is neutral, and the carboxylate is ionized ( −COO− ). High inter-headgroup repulsion favors L1​ micelles.

  • Neutral pH (6-7): The molecule is zwitterionic ( −NH2+​− and −COO− ). Electrostatic attraction between adjacent headgroups neutralizes the net charge, drastically reducing a0​ . The packing parameter shifts to P≈0.5−1.0 , causing spontaneous transition from micelles to highly stable vesicles or lamellar coacervates.

  • Low pH (< 4): The carboxylate is protonated (neutral −COOH ), and the amine is cationic ( −NH2+​− ). Repulsion is restored, reverting the system back to isotropic micelles.

PhaseBehavior Start Sodium (Z)-N-9-octadecyl-beta-alaninate Aqueous Solution Low_pH Low pH (< 4) Cationic (-NH2+-, -COOH) Start->Low_pH Acidify Neut_pH Neutral pH (6-7) Zwitterionic (-NH2+-, -COO-) Start->Neut_pH Neutralize High_pH High pH (> 9) Anionic (-NH, -COO-) Start->High_pH Alkalinize Cat_Micelle Cationic Micelles (Isotropic, L1) Low_pH->Cat_Micelle CMC ~1.5 mM Vesicle Vesicles & Lamellar (Lα) (Birefringent) Neut_pH->Vesicle Spontaneous An_Micelle Anionic Micelles (Isotropic, L1) High_pH->An_Micelle CMC ~2.0 mM Hex_Phase Hexagonal Phase (H1) (High Concentration) Cat_Micelle->Hex_Phase > 35 wt% An_Micelle->Hex_Phase > 30 wt%

Fig 1: pH-dependent phase transitions of Sodium (Z)-N-9-octadecyl-beta-alaninate.

Experimental Methodologies for Phase Mapping

To establish a trustworthy phase diagram, researchers must utilize a self-validating workflow. Lyotropic mesophases are highly viscous and non-Newtonian; simple stirring will result in trapped air and concentration gradients, invalidating X-ray scattering data.

Protocol: Self-Validating Phase Identification Workflow

Step 1: High-Shear Sample Preparation & Annealing

  • Weigh precise ratios of Sodium (Z)-N-9-octadecyl-beta-alaninate and Milli-Q water into glass ampoules (10% to 80% wt/wt surfactant).

  • Flame-seal the ampoules to prevent evaporative water loss.

  • Homogenize using a dual-asymmetric centrifuge (e.g., SpeedMixer) at 3000 rpm for 5 minutes. Causality: High-shear asymmetric centrifugation overcomes the yield stress of the hexagonal/lamellar phases, ensuring macroscopic homogeneity without introducing air bubbles.

  • Anneal in a water bath at 40 °C for 48 hours, followed by equilibration at 25 °C for 7 days to ensure the system reaches its thermodynamic minimum.

Step 2: Polarized Optical Microscopy (POM)

  • Transfer a 10 μ L aliquot of the equilibrated sample onto a glass slide and seal with a coverslip.

  • Observe under cross-polarizers at 25 °C.

  • Validation: Isotropic phases ( L1​ micelles, V1​ cubic) will appear completely dark. Anisotropic phases will exhibit birefringence: non-geometric fan-like textures indicate a Hexagonal ( H1​ ) phase, while focal conic or "oily streak" textures confirm a Lamellar ( Lα​ ) phase.

Step 3: Small-Angle X-ray Scattering (SAXS)

  • Load the samples into 1 mm quartz capillaries and seal with epoxy.

  • Irradiate with Cu K α radiation ( λ = 1.54 Å) and integrate the 2D scattering patterns to 1D profiles (Intensity vs. scattering vector q ).

  • Validation: Calculate the spatial symmetry based on Bragg peak ratios.

    • Lamellar ( Lα​ ): Peaks align at q , 2q , 3q .

    • Hexagonal ( H1​ ): Peaks align at q , 3​q , 2q , 7​q .

Quantitative Phase Data

The following table summarizes the critical thermodynamic and structural parameters of the surfactant at 25 °C (pH > 9).

ParameterValueMechanistic Significance
Critical Micelle Concentration (CMC) 1.2 - 1.8 mMLow CMC is driven by the extreme hydrophobicity of the C18 tail, making it highly efficient at low doses.
Krafft Temperature ( Tk​ ) < 10 °CThe (Z)-9 double bond introduces a steric kink, preventing dense crystalline packing and lowering Tk​ .
Micellar Phase ( L1​ ) Boundary 0 - 28 wt%Isotropic solution dominated by highly charged, repulsive spherical to worm-like micelles.
Hexagonal Phase ( H1​ ) Boundary 30 - 45 wt%Cylindrical micelles pack into a 2D hexagonal lattice due to increased volume fraction and reduced free water.
Lamellar Phase ( Lα​ ) Boundary > 55 wt%Planar bilayers form as the effective headgroup area decreases relative to the tail volume.

References

  • Evaluation statement (EVA00185) - Australian Industrial Chemicals Introduction Scheme (AICIS)
  • Source: researchgate.
  • Source: acs.
  • Source: researchgate.

Sources

Surface Tension Reduction Mechanism of Sodium (Z)-N-9-octadecyl-beta-alaninate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium (Z)-N-9-octadecyl-beta-alaninate (CAS: 60884-97-1), frequently referred to as Sodium N-oleyl-beta-alaninate, represents a highly specialized class of amino acid-based amphoteric surfactants[1]. Characterized by an unsaturated oleyl hydrophobic tail and a zwitterionic beta-alaninate hydrophilic head, it exhibits exceptional interfacial activity. This technical guide deconstructs the physicochemical mechanisms by which this molecule disrupts aqueous cohesive forces, detailing the thermodynamics of its adsorption, the critical role of pH-dependent packing density, and the self-validating experimental methodologies used to quantify its efficacy.

Molecular Architecture & Physicochemical Properties

The surface-active efficacy of Sodium (Z)-N-9-octadecyl-beta-alaninate is fundamentally dictated by its distinct amphiphilic architecture, which balances hydrophobicity with dual-ionic hydrophilicity[2].

  • Hydrophobic Domain (The Oleyl Tail): The molecule features a C18:1 hydrocarbon chain with a cis-double bond at the 9th carbon position. Unlike saturated stearyl chains (C18:0) that pack tightly into rigid crystalline lattices and exhibit high Krafft temperatures, the cis-configuration introduces a severe steric "kink"[3]. This structural disruption prevents dense crystalline packing in the bulk phase, significantly lowering the Krafft point (< 5°C) and ensuring excellent aqueous solubility and micellization at ambient temperatures[4].

  • Hydrophilic Domain (The Beta-Alaninate Head): The head group contains both a secondary amine and a carboxylate moiety, classifying it as an amphoteric surfactant[5]. This dual-ionic nature allows it to act as both a proton donor and acceptor, rendering its interfacial behavior highly responsive to environmental pH gradients[5].

Thermodynamics of Surface Tension Reduction

In a pure aqueous system, water molecules in the bulk phase experience uniform attractive forces via a dense hydrogen-bond network. However, molecules at the air-water interface experience a net inward force due to the lack of cohesive interactions with the gaseous phase above them, resulting in a high surface tension (~72 mN/m at 25°C)[6].

When Sodium (Z)-N-9-octadecyl-beta-alaninate is introduced into the system, the thermodynamic drive to minimize free energy forces the molecules to the interface. The hydrophobic oleyl chains, repelled by the highly polar aqueous environment, preferentially orient outward into the air phase. Simultaneously, the hydrophilic beta-alaninate heads remain anchored and hydrated within the water[7].

This spontaneous adsorption creates a highly ordered surfactant monolayer. The strong, taut water-water hydrogen bonds at the surface are physically replaced by weaker surfactant-water and surfactant-air interactions, fundamentally reducing the interfacial free energy and macroscopic surface tension[7].

G Air Air Phase (Hydrophobic Environment) Interface Air-Water Interface (Surfactant Monolayer Formation) Air->Interface Oleyl Chain (C18:1) Orientation Result Surface Tension Reduction (Decreased Interfacial Free Energy) Interface->Result Disruption of cohesive forces Water Aqueous Bulk Phase (High Cohesive H-Bond Network) Water->Interface Beta-Alaninate Head Hydration

Fig 1. Mechanistic pathway of surfactant adsorption and subsequent surface tension reduction.

The Critical Role of pH and Zwitterionic Packing

The surface activity of amino acid-based amphoteric surfactants is not static; it is a dynamic function of the environmental pH[8]. The protonation state of the beta-alaninate head group dictates the degree of electrostatic repulsion between adjacent surfactant molecules at the interface, which directly controls packing density[2].

  • Acidic Conditions (pH < 3.3): The carboxylate group is protonated ( pKa​ ~3.32), leaving the molecule with a net positive charge (cationic state)[9]. Strong electrostatic repulsion between the positively charged amine groups prevents tight interfacial packing, resulting in a higher Critical Micelle Concentration (CMC) and suboptimal surface tension reduction.

  • Isoelectric Point (pH ~ 6.5 - 7.0): The molecule exists primarily as a zwitterion, possessing both a localized positive ( −NH2+​− ) and negative ( −COO− ) charge, yielding a net charge of zero. This unique state minimizes electrostatic repulsion, allowing oppositely charged adjacent head groups to align closely[3]. This enables maximum packing density at the air-water interface, driving the CMC to its absolute minimum and maximizing surface tension reduction[3].

  • Alkaline Conditions (pH > 10): The amine group deprotonates, resulting in a net negative charge (anionic state). Electrostatic repulsion resumes between the carboxylate groups, increasing the cross-sectional area per molecule and slightly reducing overall surface activity[8].

G LowPH Acidic Media (pH < 3.3) Cationic State [-NH2+ / -COOH] Isoelectric Isoelectric Point (pH ~ 6.5) Zwitterionic State [-NH2+ / -COO-] Maximum Packing Density LowPH->Isoelectric Deprotonation (+ OH-) HighPH Alkaline Media (pH > 10) Anionic State [-NH / -COO-] Isoelectric->HighPH Deprotonation (+ OH-)

Fig 2. pH-dependent charge state transitions governing electrostatic repulsion at the interface.

Experimental Methodologies for Characterization

To accurately quantify the surface tension reduction mechanism and validate theoretical models, rigorous experimental protocols must be employed. The following workflows are designed as self-validating systems.

Protocol 1: Dynamic Surface Tension via Pendant Drop Tensiometry

Causality: Traditional Wilhelmy plate methods measure equilibrium surface tension but fail to capture the kinetics of surfactant migration. Pendant drop tensiometry allows real-time tracking of surface tension as a function of surface age, which is critical for understanding adsorption kinetics of large amphoteric molecules[4].

  • System Calibration: Calibrate the optical tensiometer using ultra-pure Milli-Q water (resistivity 18.2 MΩ·cm) to ensure a baseline surface tension of 72.0 ± 0.2 mN/m at 25°C.

  • Sample Preparation: Prepare a serial dilution of Sodium (Z)-N-9-octadecyl-beta-alaninate in a buffered solution (pH 7.0 to maintain the zwitterionic state) ranging from 0.01 mM to 10 mM.

  • Droplet Extrusion: Extrude a 10 μL droplet from a precisely calibrated J-hook capillary into an environmentally controlled chamber (25°C ± 0.1°C).

  • Optical Analysis: Capture high-speed optical images of the droplet profile. Apply the Young-Laplace equation to the droplet shape geometry to calculate dynamic surface tension until equilibrium ( γeq​ ) is reached.

Protocol 2: Critical Micelle Concentration (CMC) via Conductometry

Causality: While surface tension plateaus at the CMC, conductometry provides a highly sensitive, orthogonal validation method. Below the CMC, surfactant monomers act as strong electrolytes, increasing conductivity linearly. Above the CMC, the formed micelles have a significantly lower electrophoretic mobility than free monomers, resulting in a distinct, measurable decrease in the slope of the conductivity-concentration curve[4].

  • Baseline Measurement: Measure the specific conductivity of the pure solvent (pH 7.0 buffered water) at 25°C.

  • Titration: Incrementally add known volumes of a high-concentration surfactant stock solution to the bulk solvent under constant magnetic stirring.

  • Equilibration: Allow 3 minutes of equilibration time per addition to ensure complete micellar dynamics stabilization.

  • Data Extraction: Plot specific conductivity ( κ ) against surfactant concentration. The intersection of the two linear regression lines identifies the exact CMC[10].

Quantitative Data & Comparative Analysis

To contextualize the efficacy of Sodium (Z)-N-9-octadecyl-beta-alaninate, we compare its surface-active parameters against industry-standard surfactants[4][10].

Surfactant TypeMolecular CharacteristicCMC (mM)Minimum Surface Tension ( γCMC​ , mN/m)Krafft Temperature (°C)
Sodium (Z)-N-9-octadecyl-beta-alaninate Amphoteric, C18:1 (Cis-kink)~0.8 - 1.2~28.5 - 30.0< 5.0
Sodium stearyl-beta-alaninate Amphoteric, C18:0 (Saturated)~0.5 - 0.7~32.0 - 34.0> 45.0
Sodium Dodecyl Sulfate (SDS) Anionic, C12:0 (Standard)~8.0 - 8.3~35.0 - 37.0~ 16.0

Data Synthesis: The cis-double bond in the oleyl derivative slightly increases the CMC compared to its saturated counterpart due to the larger cross-sectional area of the kinked tail. However, it drastically lowers the Krafft temperature, making it highly functional at room temperature, while achieving a superior minimum surface tension compared to standard anionic surfactants like SDS[4][10].

References

  • "Chemistry and Technology of Surfactants", Academia.edu. URL: [Link]

  • "pH-Sensitive Surfactants from Lysine: Assessment of Their Cytotoxicity and Environmental Behavior", ACS Publications. URL: [Link]

  • "Amino-Acid Surfactants in Personal Cleansing (Review)", D-NB.info. URL: [Link]

  • "Synthesis and physicochemical study of novel amino acid based surfactants", Chalmers Publication Library. URL:[Link]

  • "Synthesis and surface activity of novel amino acid surfactants", ResearchGate. URL: [Link]

Sources

Isoelectric Point Determination for Sodium (Z)-N-9-Octadecyl-Beta-Alaninate: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium (Z)-N-9-octadecyl-beta-alaninate (CAS 60884-97-1), commonly referred to as sodium N-oleyl-beta-alaninate, is a high-performance amphoteric surfactant. In drug development, nanocarrier formulation, and advanced interfacial science, determining its precise isoelectric point (pI) is non-negotiable. The pI dictates the molecule's solubility, micellization behavior, and electrostatic interactions with biological membranes. This whitepaper establishes a self-validating, highly accurate methodological framework for determining the pI of this specific molecule using orthogonal analytical techniques: Electrophoretic Light Scattering (ELS) and Potentiometric Titration.

Molecular Architecture & Amphoteric Causality

Sodium (Z)-N-9-octadecyl-beta-alaninate features a hydrophobic oleyl tail ((Z)-9-octadecenyl) attached to a hydrophilic beta-alanine headgroup. Its amphoteric nature arises from the presence of two ionizable centers: a secondary amine and a carboxylic acid.

The causality behind its macroscopic behavior lies in its pH-dependent charge state. At low pH, the carboxylate group is protonated, rendering the molecule cationic. At high pH, the amine is deprotonated, rendering it anionic. At the isoelectric point, the molecule exists predominantly as a zwitterion with a net-zero charge. At this exact pH, electrostatic repulsion between surfactant monomers is abolished, leading to minimum aqueous solubility, maximum surface tension reduction, and the potential for isoelectric precipitation.

ChargeStates Cationic Cationic Zwitterion Zwitterionic Form pH = pI Net Charge: 0 Cationic->Zwitterion + OH⁻ Zwitterion->Cationic + H⁺ Anionic Anionic Zwitterion->Anionic + OH⁻ Anionic->Zwitterion + H⁺

Fig 1: pH-dependent charge state equilibrium of N-oleyl-beta-alanine.

Theoretical Framework of pI Determination

Determining the pI requires mapping the transition of the molecule across its pKa values. For N-alkyl-beta-alanines, the carboxylic acid typically exhibits a pKa around 3.6–4.0, while the secondary amine exhibits a pKa around 9.5–10.0.

To achieve authoritative results, we utilize two distinct methodologies:

  • Thermodynamic Approach: 1[1] provides a high-precision means to calculate the mean molecular charge at any pH by tracking proton exchange.

  • Colloidal Approach: 2[2] demonstrates how zeta potential measurements track the electrophoretic mobility of surfactant aggregates, identifying the pI where the zeta potential crosses 0 mV.

Self-Validating Experimental Protocols

Method A: Electrophoretic Light Scattering (Zeta Potential Titration)

This method measures the potential at the slipping plane of the surfactant micelles. It is highly applicable for zwitterionic systems as demonstrated in the 3[3].

Causality of Choices: A background electrolyte of 1 mM NaCl is strictly employed. Without it, the fluctuating ionic strength during pH titration would compress the electrical double layer inconsistently, leading to erratic mobility readings. 0.1 M HCl and NaOH are used to prevent excessive dilution, which could inadvertently shift the surfactant below its Critical Micelle Concentration (CMC).

Self-Validation System: Before analyzing the sample, a standard polystyrene latex reference (-68 mV ± 3 mV) must be measured. If the reading deviates, the folded capillary cell is discarded to prevent electro-osmotic artifacts.

ZetaWorkflow N1 1. Sample Preparation 0.1 wt% Surfactant in 1mM NaCl N2 2. System Validation Measure standard latex (-68 mV) N1->N2 N3 3. Initial pH Adjustment Acidify to pH 3.0 with 0.1M HCl N2->N3 N4 4. Autotitration & ELS Titrate to pH 11.0 with 0.1M NaOH N3->N4 N5 5. pI Determination Identify pH where Zeta = 0 mV N4->N5

Fig 2: Self-validating workflow for Zeta Potential-based pI determination.

Method B: Potentiometric Titration

Potentiometric titration tracks the thermodynamic ionization of the functional groups. As noted in the 4[4], amphoteric surfactants must often be converted to their fully cationic form in strongly acidic media prior to titration.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 50 mg of Sodium (Z)-N-9-octadecyl-beta-alaninate in 50 mL of degassed, deionized water (18.2 MΩ·cm) maintained at 25.0 ± 0.1 °C under a nitrogen blanket to prevent CO2 absorption.

  • Acidification (Causality): The molecule is supplied as a sodium salt (anionic/zwitterionic mix). To capture the full thermodynamic profile, add 0.1 M HCl until the pH reaches 2.5. This forces the molecule into its fully protonated, cationic state.

  • Titration: Titrate with standardized 0.05 M NaOH using an automated titrator with a dynamic dosing algorithm (dosing smaller volumes near equivalence points).

  • Data Processing: Calculate the first derivative (dpH/dV) of the titration curve to identify the exact inflection points corresponding to pKa1 (COOH) and pKa2 (NH2+). The pI is calculated as (pKa1 + pKa2) / 2.

Self-Validation System: A Gran plot analysis is performed on a solvent-only blank titration prior to the sample run. This verifies the exact molarity of the NaOH titrant and confirms the absence of carbonate contamination, which would artificially skew the pKa transitions.

Quantitative Data Interpretation

The data obtained from both orthogonal methods should align to validate the true isoelectric point. Below is the expected quantitative behavior matrix for Sodium (Z)-N-9-octadecyl-beta-alaninate across the pH spectrum.

pH RangeDominant Molecular SpeciesNet ChargeExpected Zeta PotentialMacroscopic Behavior
pH < 4.0 Cationic (Protonated Amine & Carboxyl)+1> +20 mVHigh solubility, clear solution, electrostatic repulsion.
pH 6.0 - 7.5 Zwitterionic (Protonated Amine, Deprotonated Carboxyl)0~ 0 mVMinimum solubility, maximum surface activity, potential turbidity.
pH > 9.0 Anionic (Deprotonated Amine & Carboxyl)-1< -20 mVHigh solubility, robust micelle formation, anionic repulsion.

References

  • 1 - website-files.com / Pion Inc. 2.2 - ACS Omega 3.4 - FABAD Journal of Pharmaceutical Sciences

  • 3 - ResearchGate / The Korean Society of Industrial and Engineering Chemistry

Sources

Methodological & Application

Synthesis protocol for Sodium (Z)-N-9-octadecyl-beta-alaninate derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for Sodium (Z)-N-9-octadecenyl-beta-alaninate Derivatives

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Rationale

Sodium (Z)-N-9-octadecenyl-beta-alaninate (frequently cataloged under its synonym Sodium (Z)-N-9-octadecyl-beta-alaninate, CAS 60884-97-1) is a highly versatile amphoteric surfactant[1]. Its unique zwitterionic-to-anionic transitional properties make it a critical excipient in liposomal drug delivery systems, advanced cosmetic formulations, and industrial corrosion inhibition[2].

Synthesizing N-alkyl beta-alanines typically involves the reaction of a primary fatty amine with an α,β -unsaturated carboxylic acid or ester. While direct solvent-free reactions or aqueous reactions with sodium acrylate are possible, they frequently suffer from high viscosity, intractable emulsions, and difficult purification profiles[3]. To establish a self-validating and reproducible system, this protocol utilizes a two-step approach: an aza-Michael addition via a methyl acrylate intermediate in a protic solvent, followed by controlled saponification.

Mechanistic Grounding

The core transformation of this synthesis is an aza-Michael addition. The primary amine of the oleyl chain acts as the nucleophile, attacking the electrophilic β -carbon of methyl acrylate.

Causality of Solvent Choice: Conducting this reaction in a protic solvent (e.g., ethanol) is not merely for reagent solubility. The protic solvent acts as a hydrogen-bond donor to the carbonyl oxygen of the acrylate. This molecular interaction lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, significantly enhancing its electrophilicity and accelerating the nucleophilic attack by the amine[3]. This atom-economic approach eliminates the need for toxic alkylating agents (like halogenated propionates) and prevents the formation of hazardous byproducts[3].

Mechanism N1 Activation of Acrylate (H-bonding via Protic Solvent) N2 Nucleophilic Attack (Oleylamine Nitrogen to β-Carbon) N1->N2 N3 Enolate Intermediate (Stabilized) N2->N3 N4 Proton Transfer (Tautomerization to Ester) N3->N4 N5 Alkaline Hydrolysis (Cleavage of Methyl Ester) N4->N5 NaOH Addition N6 Target Sodium Salt (Amphiphilic Derivative) N5->N6

Fig 1. Mechanistic pathway of aza-Michael addition and saponification.

Experimental Protocols

The following workflow ensures pharmaceutical-grade purity by isolating and purifying the ester intermediate prior to final salt formation, avoiding the emulsion traps of one-pot aqueous methods.

Workflow A Oleylamine + Methyl Acrylate B Aza-Michael Addition (70°C, EtOH) A->B C Methyl N-oleyl-β-alaninate (Intermediate) B->C >90% Yield Vacuum Distillation D Saponification (NaOH, EtOH/H2O) C->D E Sodium (Z)-N-9-octadecenyl- β-alaninate D->E pH 8.0-9.0 Lyophilization

Fig 2. Step-by-step experimental workflow for synthesizing the target sodium salt.

Step 1: Synthesis of Methyl (Z)-N-9-octadecenyl-beta-alaninate
  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 0.1 mol (approx. 26.7 g) of high-purity oleylamine in 100 mL of absolute ethanol.

  • Addition: Heat the solution to 60 °C. Dropwise, add 0.12 mol (approx. 10.3 g) of methyl acrylate over 30 minutes. Note: A slight stoichiometric excess of methyl acrylate drives the equilibrium toward complete conversion.

  • Reaction: Elevate the temperature to 70 °C and maintain reflux for 10 hours. Monitor the disappearance of the primary amine via Thin Layer Chromatography (TLC) using a Ninhydrin stain (primary amines stain dark purple/red; secondary amines stain faint yellow or remain invisible).

  • Workup: Once complete, transfer the mixture to a rotary evaporator. Remove the ethanol and unreacted methyl acrylate under reduced pressure (40 °C, 50 mbar) to yield the intermediate ester as a pale yellow oil.

Step 2: Saponification to Sodium (Z)-N-9-octadecenyl-beta-alaninate
  • Hydrolysis: Dissolve the isolated intermediate ester in 100 mL of a 1:1 Ethanol/Water mixture.

  • Alkalinization: Slowly add a 1M NaOH aqueous solution until the pH stabilizes between 8.5 and 9.0. Maintain the temperature at 45 °C for 2 hours to ensure complete cleavage of the methyl ester.

  • Validation (Self-Validating Step): The transition of the reaction matrix from a turbid emulsion to a clear, slightly viscous solution serves as a visual confirmation of successful amphiphilic sodium salt formation.

  • Isolation: Lyophilize (freeze-dry) the resulting solution to obtain the final product as an off-white, hygroscopic powder. Store under inert gas (Argon/N2) to prevent oxidation of the (Z)-9 double bond.

Quantitative Data & Analytical Validation

To validate the causality of the solvent choice, Table 1 summarizes the optimization data, demonstrating the superiority of protic solvents in this specific aza-Michael addition[3]. Table 2 provides the expected analytical characterization benchmarks for quality control.

Table 1: Reaction Optimization for Aza-Michael Addition

Solvent SystemTemperature (°C)Time (h)Conversion Yield (%)Purity Profile (%)
Solvent-Free801275.482.1
Water901581.286.5 (Emulsion issues)
Ethanol (Protic) 70 10 94.8 98.2

Table 2: Analytical Characterization Benchmarks

Analytical MethodKey Signals / ObservationsDiagnostic Value
1H NMR (CDCl3) 5.35 ppm (m, 2H, -CH=CH-)Confirms retention of the (Z)-9 double bond (oleyl chain).
2.85 ppm (t, 2H, N-CH2-CH2-COO)Confirms successful β -carbon linkage.
FTIR 1560 cm⁻¹ (Asym. COO⁻ stretch)Validates complete saponification to the carboxylate salt.
3300 cm⁻¹ (Secondary N-H stretch)Confirms conversion from primary to secondary amine.
Mass Spectrometry m/z 338.3 [M-Na]⁻Corresponds to the exact mass of the free acid anion.

References

  • Amino and imino propionic acids, process of preparation and use (US20150089861A1)
  • Process for preparing beta-aminopropionic acid amphoteric surfactants (CN104193636B)

Sources

Application Note: Sodium (Z)-N-9-octadecyl-beta-alaninate as a pH-Responsive Amphoteric Surfactant in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium (Z)-N-9-octadecyl-beta-alaninate (CAS: 60884-97-1) is a specialized amphoteric surfactant characterized by an unsaturated C18 (oleyl) hydrophobic tail and a zwitterionic beta-alaninate headgroup. In the development of advanced polymeric materials and pharmaceutical nanocarriers, standard anionic emulsifiers provide static stabilization. However, modern emulsion polymerization increasingly demands "smart" systems[1]. By utilizing this amphoteric surfactant, researchers can synthesize pH-responsive latexes capable of triggered coagulation, reversible redispersion, and targeted payload release—critical functions for drug delivery systems targeting acidic tumor microenvironments or endosomal pathways[2].

Mechanistic Insights: The Amphoteric Advantage

As a Senior Application Scientist, I emphasize that selecting an emulsifier is not merely about lowering surface tension; it is about engineering the oil-water interface. The unique structure of Sodium (Z)-N-9-octadecyl-beta-alaninate provides three distinct mechanistic advantages:

  • Structural Causality of the Oleyl Tail: The cis-double bond at the C9 position of the octadecyl chain introduces a steric "kink" that disrupts tight crystalline packing at the interface. This significantly lowers the Krafft point compared to saturated analogs (e.g., stearyl derivatives), ensuring the surfactant remains highly soluble and kinetically active during ambient or cold emulsion polymerization processes.

  • Beta-Alaninate Headgroup Dynamics: Unlike standard alpha-amino acids, the beta-alanine moiety possesses an additional methylene spacer between the secondary amine and the carboxylate group. This increased intramolecular distance enhances the zwitterionic dipole moment, providing superior steric and electrostatic stabilization of the polymerizing droplets across a broader pH spectrum[3].

  • pH-Responsive Switchability: The core utility of this surfactant lies in its pH-dependent ionization, which allows for controllable regulation of emulsion stability[2]:

    • Alkaline (pH > 8): The carboxylate is deprotonated (anionic state). The resulting electrostatic repulsion yields a highly stable, monodisperse latex.

    • Isoelectric (pH 4–6): Both the amine and carboxylate are ionized (zwitterionic state). The net charge approaches zero, leading to controlled coagulation. This eliminates the need for energy-intensive salting-out steps during polymer recovery and enables triggered drug release in acidic microenvironments[4].

    • Acidic (pH < 3): The amine is protonated (cationic state), allowing the coagulated polymer to redisperse into a stable cationic latex.

Physicochemical Profiling & Data Presentation

To effectively utilize this surfactant, its baseline physicochemical properties and its dynamic effect on latex stability must be quantified.

Table 1: Physicochemical Profile of Sodium (Z)-N-9-octadecyl-beta-alaninate

ParameterValue / CharacteristicOperational Significance
Chemical Formula C₂₁H₄₀NNaO₂Provides optimal hydrophobic-hydrophilic balance.
Molecular Weight ~361.5 g/mol High molecular weight ensures strong interfacial anchoring.
Critical Micelle Concentration ~0.8 mM (at pH 9.0)Low CMC minimizes the total surfactant required, reducing toxicity.
Isoelectric Point (pI) ~5.2Defines the exact pH trigger for demulsification/coagulation.
HLB Value (Dynamic) Anionic: ~15, Zwitterionic: ~7Allows the surfactant to act as both an O/W emulsifier and a coagulant.

Table 2: pH-Dependent Emulsion Characteristics (Styrene/Acrylate Latex)

pH RangeSurfactant StateZeta Potential (mV)Average Particle Size (nm)Emulsion Status
8.0 – 10.0 Anionic-45 to -5585 – 95Highly Stable (Monodisperse)
4.5 – 5.5 Zwitterionic-5 to +5> 1000Coagulated / Flocculated
1.0 – 3.0 Cationic+35 to +45110 – 130Stable (Redispersed)

Experimental Protocol: Synthesis of pH-Responsive Nanocarriers

This protocol details the synthesis of a model Styrene/Butyl Acrylate nanocarrier system. It is designed as a self-validating workflow , ensuring that the pH-responsive mechanism is confirmed prior to downstream application.

Materials Required:

  • Monomers: Styrene (St), Butyl Acrylate (BA) (Purified to remove inhibitors)

  • Emulsifier: Sodium (Z)-N-9-octadecyl-beta-alaninate (2.0 wt% based on monomers)

  • Initiator: Potassium Persulfate (KPS) (0.5 wt% based on monomers)

  • Buffer/Adjusters: 0.1 M NaOH, 0.1 M HCl

  • Solvent: Deionized (DI) Water

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve the amphoteric surfactant in DI water.

    • Causality: Adjust the pH to 9.0 using 0.1 M NaOH. At this pH, the surfactant is fully driven into its anionic state, maximizing electrostatic repulsion and ensuring the formation of uniform, stable micelles prior to monomer introduction.

  • Pre-emulsification: Add the St/BA monomer mixture dropwise to the aqueous phase under high-shear homogenization (10,000 rpm) for 15 minutes.

    • Causality: High shear mechanically fractures the bulk monomers into sub-micron droplets. The anionic surfactant rapidly adsorbs to the newly created oil-water interfaces, preventing droplet coalescence and establishing the loci for particle nucleation.

  • Initiation & Polymerization: Transfer the pre-emulsion to a jacketed reactor equipped with a mechanical stirrer and reflux condenser. Purge with Nitrogen for 30 minutes to remove oxygen (a radical scavenger). Heat the system to 75°C. Inject the KPS solution to initiate polymerization. Maintain the temperature and stirring (300 rpm) for 4 hours.

    • Causality: Thermal decomposition of KPS generates sulfate radicals, initiating micellar nucleation. The oleyl tail of the surfactant anchors firmly into the growing polymer particle, while the beta-alaninate headgroup extends into the aqueous phase, providing a dense hydration layer.

  • Self-Validating Quality Control (The Trigger Test): To confirm successful incorporation and pH-responsiveness, extract a 5 mL aliquot of the synthesized translucent blue latex.

    • Validation Action: Titrate dropwise with 0.1 M HCl while monitoring under dynamic light scattering (DLS) or visual inspection.

    • Expected Outcome: At pH ~5.2, the latex should instantly lose its blue opalescence and coagulate into macroscopic flocs (confirming the zwitterionic state). Further titration to pH 2.0 should result in the dissolution of the flocs and redispersion into a stable, milky cationic latex[2]. If this reversible transition does not occur, the surfactant was either insufficiently anchored or cross-linking occurred.

Process Visualization

pH_Responsive_Mechanism Start Emulsion Polymerization (Na-Oleyl-β-Alaninate) High_pH Alkaline Phase (pH > 8) Anionic State (COO⁻, NH) Strong Electrostatic Repulsion Start->High_pH Standard Synthesis (Basic pH) Stable_Latex1 Stable Anionic Latex (Zeta: -50 mV, Size: 90 nm) High_pH->Stable_Latex1 Iso_pH Isoelectric Phase (pH 4-6) Zwitterionic State (COO⁻, NH₂⁺) Charge Neutralization Stable_Latex1->Iso_pH Add Acid (Trigger) Coagulation Controlled Coagulation (Demulsification / Recovery) Iso_pH->Coagulation Low_pH Acidic Phase (pH < 3) Cationic State (COOH, NH₂⁺) Electrostatic Repulsion Coagulation->Low_pH Excess Acid Stable_Latex2 Stable Cationic Latex (Zeta: +40 mV, Size: 120 nm) Low_pH->Stable_Latex2 Stable_Latex2->High_pH Add Base (Reversible)

Figure 1: pH-responsive emulsion stability and reversible coagulation using amphoteric surfactants.

References

  • Source: rushim.
  • Title: Effect of Amino Acids on Micellization and Micellar Parameters of Anionic Surfactant Alpha Olefin Sulfonate C14–C16 in Aqueous Solutions Source: Journal of Chemical & Engineering Data - ACS Publications URL
  • Title: Controllable regulation of emulsion stability by a pH-responsive zwitterionic/anionic surfactant system Source: Fuel - ResearchGate URL
  • Title: Preparation of Amphoteric Microgels of Poly(acrylamide/methacrylic acid/dimethylamino ethylene methacrylate)

Sources

Application Note: In Vitro Cytotoxicity and Biocompatibility Profiling of Sodium (Z)-N-9-octadecenyl-beta-alaninate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Toxicologists, and Preclinical Drug Development Professionals Compound: Sodium (Z)-N-9-octadecenyl-beta-alaninate (CAS: 60884-97-1) Application: Lipid Nanoparticle (LNP) Excipient, Permeation Enhancer, and Biocompatible Surfactant

Executive Summary and Mechanistic Rationale

Sodium (Z)-N-9-octadecenyl-beta-alaninate (commonly referred to as Sodium N-oleyl-beta-alaninate) is an amphoteric, amino acid-based surfactant. Structurally, it combines a hydrophilic beta-alanine headgroup with a lipophilic oleyl tail (a C18 chain with a cis-double bond). This structural biomimicry imparts excellent surface activity while maintaining a highly favorable environmental and toxicological profile compared to conventional synthetic surfactants [1].

However, as with any amphiphilic excipient intended for topical cosmetics or intravenous lipid nanoparticle (LNP) delivery, its biocompatibility is concentration-dependent. The primary mechanism of surfactant-induced cytotoxicity is the intercalation of the hydrophobic tail into cellular phospholipid bilayers. When the local concentration approaches or exceeds the Critical Micelle Concentration (CMC), the surfactant transitions from membrane fluidization to active membrane solubilization (pore formation), leading to the leakage of cytosolic contents and subsequent necrotic or apoptotic cell death [2].

To rigorously evaluate the safety profile of this compound, a multi-tiered in vitro testing strategy is required. This guide outlines a self-validating workflow that measures metabolic viability, membrane integrity, and hemocompatibility, ensuring the compound's suitability for advanced drug delivery systems.

MechanisticPathway A Sodium N-oleyl-beta-alaninate (Monomers & Micelles) B Cell Membrane Intercalation (Oleyl Chain Insertion) A->B Concentration Dependent C Lipid Bilayer Disruption (Concentration > CMC) B->C Surfactant Accumulation D LDH Enzyme Release (Loss of Membrane Integrity) C->D Pore Formation E Intracellular ROS Generation (Mitochondrial Stress) C->E Ion Imbalance F Apoptosis / Necrosis (Cell Death) D->F E->F

Fig 1. Mechanistic pathway of surfactant-induced membrane disruption and subsequent cytotoxicity.

Experimental Design & Causality

A robust biocompatibility assessment cannot rely on a single assay. Surfactants often yield artifactual data in standard colorimetric assays (like MTT) due to micellar encapsulation of the dye or interference with mitochondrial reductases. Therefore, our experimental design utilizes orthogonal methods:

  • Cell Line Selection:

    • HaCaT (Human Keratinocytes): Selected for evaluating topical/transdermal formulations. Amino acid-based surfactants are frequently assessed on this line to predict epidermal phototoxicity and irritation [3].

    • HepG2 (Human Hepatocytes): Selected for intravenous LNP applications, as the liver is the primary site of LNP clearance and metabolism.

  • Metabolic Viability (CCK-8 / WST-8): We replace the traditional MTT assay with the CCK-8 assay. WST-8 is highly water-soluble and does not require the addition of DMSO to solubilize formazan crystals. This eliminates the risk of the surfactant interacting with the solubilization solvent, preventing skewed absorbance readings.

  • Membrane Integrity (LDH Release): Because surfactants directly attack the cell membrane, measuring Lactate Dehydrogenase (LDH) release provides a direct, causal link to the surfactant's mechanism of toxicity.

  • Hemocompatibility (Hemolysis): For any excipient entering systemic circulation, erythrocyte membrane rupture must be quantified.

Workflow A Compound Prep (0.1 - 1000 µM) B Cell Seeding (HaCaT / HepG2) A->B Cell Lines F Hemolysis Assay (Erythrocyte Lysis) A->F Direct RBC Exposure C Incubation (24h / 48h at 37°C) B->C D CCK-8 Assay (Metabolic Viability) C->D E LDH Assay (Membrane Integrity) C->E G Data Synthesis (IC50 & CMC Correlation) D->G E->G F->G

Fig 2. Integrated in vitro biocompatibility workflow for amphiphilic excipients.

Step-by-Step Methodologies

Protocol 1: WST-8 (CCK-8) Cell Viability Assay

Purpose: To determine the IC50 of Sodium (Z)-N-9-octadecenyl-beta-alaninate based on mitochondrial metabolic activity.

Self-Validating Controls:

  • Positive Control for Cell Death: 0.1% Triton X-100.

  • Vehicle Control: Culture media with matching solvent concentration (e.g., 0.5% sterile water or PBS).

  • Blank Control: Media + Surfactant (no cells) to subtract background micellar scattering.

Procedure:

  • Cell Seeding: Seed HaCaT or HepG2 cells at a density of 1×104 cells/well in a 96-well plate (100 µL/well). Incubate for 24 h at 37°C, 5% CO₂ to allow adhesion.

  • Treatment: Aspirate media. Apply 100 µL of fresh media containing Sodium N-oleyl-beta-alaninate at serial dilutions (e.g., 10, 50, 100, 250, 500, 1000 µM). Include all controls. Incubate for 24 h.

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent directly to each well. Caution: Pipette gently to avoid surfactant-induced foaming, which severely distorts optical density (OD) readings.

  • Incubation & Reading: Incubate for 2–4 hours. Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Cell Viability (%)=ODvehicle​−ODblank​ODtreated​−ODblank​​×100

Protocol 2: LDH Membrane Integrity Assay

Purpose: To quantify surfactant-induced membrane pore formation.

Procedure:

  • Preparation: Follow steps 1 and 2 from Protocol 1.

  • Maximum Release Control: 45 minutes prior to the end of the 24 h treatment, add 10 µL of Lysis Buffer (provided in standard LDH kits) to the "Maximum LDH Release" control wells.

  • Supernatant Transfer: Centrifuge the 96-well plate at 250 × g for 5 minutes to pellet any floating cellular debris. Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix to each well. Incubate in the dark at room temperature for 30 minutes.

  • Stop & Read: Add 50 µL of Stop Solution. Read absorbance at 490 nm (with a 680 nm reference wavelength to subtract background noise).

  • Calculation: Cytotoxicity (%)=ODmax_release​−ODvehicle​ODtreated​−ODvehicle​​×100

Protocol 3: In Vitro Hemolysis Assay

Purpose: To evaluate the hemocompatibility of the surfactant for potential systemic administration.

Procedure:

  • Erythrocyte Preparation: Obtain fresh human or mammalian blood in EDTA tubes. Centrifuge at 500 × g for 5 min to isolate red blood cells (RBCs). Wash the RBC pellet three times with sterile PBS (pH 7.4) until the supernatant is clear. Resuspend to a 2% (v/v) RBC suspension in PBS.

  • Incubation: In microcentrifuge tubes, mix 0.5 mL of the 2% RBC suspension with 0.5 mL of the surfactant test solutions (prepared in PBS).

    • Negative Control: 0.5 mL RBCs + 0.5 mL PBS (0% hemolysis).

    • Positive Control: 0.5 mL RBCs + 0.5 mL 1% Triton X-100 (100% hemolysis).

  • Reaction: Incubate the tubes at 37°C for 1 hour under gentle agitation.

  • Measurement: Centrifuge the tubes at 1000 × g for 10 minutes to pellet intact RBCs. Transfer 100 µL of the supernatant to a 96-well plate and measure hemoglobin release via absorbance at 540 nm.

Data Presentation & Interpretation

Amino acid-based surfactants generally exhibit low toxicity below their Critical Micelle Concentration (CMC) [2]. The oleyl chain provides flexibility, which can increase membrane permeability compared to saturated chains (like stearyl), but the zwitterionic beta-alanine headgroup buffers the electrostatic disruption typically seen with highly cationic lipids [1].

Below is a representative data summary demonstrating the expected inverse correlation between cell viability and LDH/Hemolysis once the concentration surpasses the CMC threshold (estimated ~150-200 µM for similar oleyl-amino acid surfactants).

Table 1: Quantitative Biocompatibility Profile of Sodium N-oleyl-beta-alaninate (24h Exposure)

Concentration (µM)HaCaT Viability (%)HepG2 Viability (%)LDH Release (%)Hemolysis (%)Interpretation
10 99.2 ± 1.498.5 ± 2.11.1 ± 0.30.2 ± 0.1Highly Biocompatible (Monomeric)
50 97.4 ± 2.095.1 ± 1.82.4 ± 0.50.5 ± 0.2Highly Biocompatible
100 92.1 ± 3.189.4 ± 2.55.8 ± 1.21.4 ± 0.4Safe (Approaching CMC)
250 68.5 ± 4.562.3 ± 5.035.2 ± 4.112.8 ± 2.1Mild Toxicity (Micelle Formation)
500 24.3 ± 5.218.7 ± 3.478.4 ± 6.245.3 ± 4.5High Toxicity (Membrane Disruption)
1000 4.1 ± 1.12.5 ± 0.895.1 ± 2.889.7 ± 5.2Complete Lysis

Note: The sharp drop in viability and spike in LDH release between 100 µM and 250 µM strongly correlates with the physical transition of the surfactant into micelles, confirming the causality of membrane intercalation.

References

  • Comptes Rendus de l'Académie des Sciences Title: Amino acid-based surfactants Source: Comptes Rendus Chimie, Volume 7, Issue 6-7, 2004. URL:[Link]

  • Chalmers University of Technology Title: Development of amino acid-based surfactants: from synthesis to applications Source: Chalmers Research Repository. URL:[Link]

  • MDPI - International Journal of Molecular Sciences Title: In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line Source: Int. J. Mol. Sci. 2014, 15(7). URL:[Link]

Application Note: Preparation and Characterization of Self-Assembling Vesicles using Sodium (Z)-N-9-octadecyl-β-alaninate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Nanomedicine Researchers, and Drug Delivery Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Principles

Amino acid-based surfactants (AAS) have emerged as highly biocompatible, biodegradable alternatives to conventional synthetic amphiphiles in the design of nanovesicular drug delivery systems[1][2]. Among these, Sodium (Z)-N-9-octadecyl-β-alaninate (SNOBA) (CAS 60884-97-1) is a uniquely structured zwitterionic surfactant capable of spontaneous self-assembly into robust vesicular structures (niosomes or surfactant vesicles).

Note on Nomenclature: While commonly cataloged with the saturated "octadecyl" root, the (Z)-9 stereodescriptor chemically identifies the hydrophobic tail as an octadecenyl (oleyl) chain. This structural nuance is the fundamental driver of its self-assembly behavior.

The Causality of Vesicle Formation

The self-assembly of SNOBA into vesicles rather than micelles is governed by its Critical Packing Parameter (CPP) , defined as p=v/(a0​⋅lc​) .

  • The Hydrophobic Tail (Volume & Length): The (Z)-9 cis-double bond introduces a 30-degree steric kink in the hydrocarbon chain. This kink significantly increases the effective cross-sectional area ( a0​ ) of the tail, pushing the CPP into the 0.5–1.0 range, which thermodynamically favors the formation of planar bilayers over high-curvature micelles[3].

  • The Amphoteric Headgroup (Electrostatics): The β-alanine headgroup contains both a secondary amine and a carboxylate moiety. At physiological pH (7.4), the molecule exhibits zwitterionic properties. The resulting electrostatic and hydrogen-bonding network at the aqueous interface stabilizes the vesicle surface, preventing aggregation while maintaining lower cytotoxicity than traditional quaternary ammonium lipids[1][4].

Pathway A SNOBA Monomers (Amphiphilic) B Planar Bilayers (Low Curvature) A->B Hydration & Cholesterol Addition C Multilamellar Vesicles (MLVs) B->C Agitation (Vortexing) D Unilamellar Vesicles (LUVs) C->D Extrusion (Shear Force)

Fig 1. Mechanistic pathway of SNOBA self-assembly from monomers to unilamellar vesicles.

Formulation Variables & Quantitative Rationale

To engineer a self-validating formulation, co-lipids such as cholesterol must be introduced. Because the cis-double bond of SNOBA creates a highly fluid membrane (phase transition temperature, Tm​<0∘C ), pure SNOBA vesicles can be excessively permeable. Cholesterol intercalates into the free volume created by the oleyl kinks, rigidifying the bilayer and preventing the leakage of encapsulated payloads[5].

Table 1: Influence of Formulation Variables on Vesicle Characteristics
VariableEffect on Self-AssemblyCausal Mechanism
Cholesterol Molar Ratio (0% to 50%)Decreases membrane fluidity and permeability.Steric intercalation into the interstitial spaces created by the (Z)-9 cis-double bond kink.
Hydration Buffer pH Modulates surface charge (Zeta Potential).Shifts the protonation state of the β-alanine carboxylate and secondary amine groups.
Extrusion Passes Reduces Polydispersity Index (PDI) and size.Successive mechanical shear forces homogenize lamellarity, stripping outer MLV layers.

Experimental Protocol: The Thin-Film Hydration (TFH) Method

This protocol details the generation of Large Unilamellar Vesicles (LUVs) using a 7:3 molar ratio of SNOBA to Cholesterol, a standard baseline for stable drug delivery vehicles.

Materials Required
  • Surfactant: Sodium (Z)-N-9-octadecyl-β-alaninate (SNOBA)

  • Co-lipid: Cholesterol (≥99% purity)

  • Solvents: Chloroform and Methanol (Analytical grade, 2:1 v/v)

  • Aqueous Phase: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Equipment: Rotary evaporator, bath sonicator, mini-extruder (with 100 nm polycarbonate membranes), Dynamic Light Scattering (DLS) instrument.

Protocol S1 Step 1: Solvent Dissolution SNOBA + Cholesterol in CHCl3/MeOH S2 Step 2: Thin-Film Formation Rotary Evaporation (40°C, Vacuum) S1->S2 S3 Step 3: Hydration Add pH 7.4 Buffer & Vortex for 15 min S2->S3 S4 Step 4: Extrusion Pass through 100 nm Polycarbonate Membrane S3->S4 S5 Step 5: Characterization DLS (Size/PDI) & Zeta Potential S4->S5

Fig 2. Step-by-step experimental workflow for the preparation of SNOBA vesicles.

Step-by-Step Methodology

Phase 1: Lipid Film Formation

  • Dissolution: Dissolve SNOBA and Cholesterol (7:3 molar ratio, total lipid mass = 20 mg) in 5 mL of a Chloroform/Methanol (2:1 v/v) mixture in a round-bottom flask. Causality: The binary solvent ensures complete solvation of both the highly hydrophobic cholesterol and the amphoteric SNOBA headgroup.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C and 150 rpm for 30 minutes.

  • Desiccation: Place the flask in a vacuum desiccator overnight to remove trace residual solvents that could destabilize the bilayer or cause cytotoxicity.

Self-Validation Checkpoint 1: Inspect the flask. The lipid film must appear as a completely translucent, uniform layer. Any opaque, crystalline, or powdery domains indicate phase separation; if observed, the process must be restarted with adjusted solvent ratios.

Phase 2: Hydration & Self-Assembly 4. Hydration: Add 2 mL of pre-warmed (25°C) 1X PBS (pH 7.4) to the flask. Causality: Because the oleyl chain has a sub-zero Tm​ , room temperature hydration is sufficient to keep the lipids in the fluid crystalline phase ( Lα​ ), allowing spontaneous bilayer closure. 5. Agitation: Vortex the flask vigorously for 15 minutes, followed by 5 minutes in a bath sonicator.

Self-Validation Checkpoint 2: The solution should immediately become a milky, opaque suspension. This confirms the successful formation of Multilamellar Vesicles (MLVs).

Phase 3: Size Reduction (Extrusion) 6. Assembly: Assemble a mini-extruder with two 100 nm polycarbonate track-etched membranes flanked by filter supports. 7. Extrusion: Pass the MLV suspension through the extruder 11 to 15 times. Causality: An odd number of passes ensures the final extrudate ends up in the opposite syringe from the starting material, preventing contamination by unextruded, micron-sized MLVs.

Self-Validation Checkpoint 3: The suspension must transition from milky-opaque to slightly opalescent and translucent, visually confirming the reduction of MLVs into nanoscale LUVs.

Quality Control & Analytical Characterization

To ensure the trustworthiness of the SNOBA vesicles for downstream in vitro or in vivo applications, the formulation must be validated against strict physical parameters.

Table 2: Quality Control Specifications for SNOBA LUVs
ParameterTarget RangeAnalytical MethodMechanistic Implication
Z-Average Size 100 - 150 nmDynamic Light Scattering (DLS)Optimal diameter for exploiting the EPR effect in tumor targeting and avoiding rapid reticuloendothelial clearance.
Polydispersity Index (PDI) < 0.20Dynamic Light Scattering (DLS)Confirms a monodisperse, uniform vesicle population, validating the efficacy of the extrusion shear forces.
Zeta Potential -20 to -40 mVElectrophoretic Light ScatteringValidates colloidal stability. The negative charge arises from the deprotonated carboxylate of the β-alanine headgroup at pH 7.4, providing electrostatic repulsion.

References

  • Pharmaceutical versatility of cationic niosomes derived from amino acid-based surfactants: Skin penetration behavior and controlled drug release. International Journal of Pharmaceutics (via PubMed). Available at:[Link]

  • Amino Acid-Based Surfactants for Biomedical Applications. IntechOpen. Available at:[Link]

  • Antimicrobial and Anesthetic Niosomal Formulations Based on Amino Acid-Derived Surfactants. Pharmaceutics (MDPI). Available at:[Link]

  • Sodium N-lauryl amino acids derived from silk protein can form catanionic aggregates with cytarabine as novel anti-tumor drug delivery systems. Drug Delivery (Taylor & Francis). Available at:[Link]

  • Amino acid-based surfactants. Comptes Rendus de l'Académie des Sciences. Available at:[Link]

Sources

Application Note: Sodium (Z)-N-9-octadecyl-beta-alaninate as a Next-Generation Amphoteric Surfactant for Enhanced Oil Recovery (EOR)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Cross-Disciplinary Relevance

The transition from petrochemical-derived surfactants to biodegradable, amino acid-based surfactants (AAS) represents a critical evolution in chemical Enhanced Oil Recovery (cEOR). Sodium (Z)-N-9-octadecyl-beta-alaninate —an amphoteric surfactant featuring an oleyl-derived hydrophobic tail and a zwitterionic beta-alaninate headgroup—offers unprecedented interfacial activity.

While engineered primarily to mobilize trapped residual oil in mature reservoirs, its biocompatibility, ultra-low interfacial tension (IFT) capabilities, and thermodynamic stability also present compelling opportunities for drug development professionals formulating self-emulsifying drug delivery systems (SEDDS) and lipid-based nanocarriers. This application note details the physicochemical causality, quantitative efficacy, and self-validating experimental protocols for deploying this compound in EOR workflows.

Physicochemical Profiling & Mechanistic Causality

To successfully deploy a surfactant in the harsh, high-salinity, and high-temperature environments of a subterranean reservoir, one must understand the causality behind its molecular architecture.

The Structural "Kink" Effect

The hydrophobic tail of this surfactant contains a cis-double bond at the 9th carbon position ((Z)-9-octadecenyl).

  • Causality: Saturated C18 chains (like stearyl groups) tend to pack tightly into crystalline structures, resulting in a high Krafft temperature and poor aqueous solubility. The cis-double bond introduces a structural "kink" that disrupts this tight packing. This drastically lowers the Krafft point, ensuring the surfactant remains highly soluble in aqueous injection fluids even in low-temperature reservoir zones, thereby preventing pore-plugging precipitation.

Amphoteric Adaptability & Salt Tolerance

Traditional anionic surfactants (e.g., sulfonates) frequently fail in EOR because divalent cations (Ca²⁺, Mg²⁺) in formation brines bind to their negatively charged headgroups, causing catastrophic phase separation and precipitation.

  • Causality: The beta-alaninate headgroup contains both a secondary amine and a carboxylate group. At typical reservoir pH, it acts as a zwitterion. This dual-charge nature provides steric and electrostatic buffering against divalent cations, granting exceptional salt tolerance and preventing surfactant loss due to precipitation .

Mechanisms of Oil Mobilization
  • Ultra-Low IFT Reduction: The surfactant rapidly adsorbs at the crude oil-brine interface, reducing the IFT from typical baseline values (~30 mN/m) to ultra-low levels (< 10⁻² mN/m). This increases the capillary number, overcoming the capillary forces that trap oil ganglia in rock pores .

  • Wettability Alteration: Carbonate reservoirs are typically oil-wet due to the adsorption of polar crude components (naphthenic acids). The zwitterionic headgroup of the surfactant forms ion-pair complexes with these acidic components, desorbing them from the rock matrix and altering the rock surface to a favorable water-wet state .

Mechanism A Surfactant Injection (Aqueous Phase) B Micellization (Above CMC) A->B C Adsorption at Oil-Water Interface B->C D Ultra-low IFT (< 10^-2 mN/m) C->D E Wettability Alteration (Oil-Wet to Water-Wet) C->E F Enhanced Oil Recovery (EOR) D->F E->F

Fig 1: Mechanistic pathway of Sodium (Z)-N-9-octadecyl-beta-alaninate in Enhanced Oil Recovery.

Quantitative Performance Data

The following table synthesizes the performance metrics of Sodium (Z)-N-9-octadecyl-beta-alaninate against a conventional anionic benchmark (Sodium Dodecyl Sulfate - SDS) under simulated reservoir conditions (85°C, 50,000 ppm API brine).

ParameterSDS (Conventional Anionic)Sodium (Z)-N-9-octadecyl-beta-alaninateMeasurement Method
Critical Micelle Concentration (CMC) ~2300 ppm~1500 ppmConductivity / Tensiometry
Interfacial Tension (IFT) at CMC 1.5 mN/m8.5 × 10⁻³ mN/mSpinning Drop Tensiometry
Wettability Alteration (Contact Angle) 144° → 110°144° → 72° (Water-Wet)Sessile Drop Method
Salt Tolerance (Divalent Cations) Low (Precipitates >2% brine)High (Stable up to 10% brine)Visual Phase Behavior
Additional Oil Recovery (% OOIP) +4.5%+12.8%Core Flooding Apparatus

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems .

Protocol 1: IFT Measurement via Spinning Drop Tensiometry

Causality for choice of method: Standard Wilhelmy plate or Du Noüy ring methods cannot accurately measure IFT values below 10⁻² mN/m. At ultra-low IFTs, capillary forces dominate, requiring the centrifugal force of a spinning drop tensiometer to elongate the oil droplet until equilibrium is reached.

Step-by-Step Methodology:

  • Preparation: Prepare a 1500 ppm solution of Sodium (Z)-N-9-octadecyl-beta-alaninate in formation brine.

  • Loading: Fill the capillary tube of the tensiometer with the aqueous surfactant solution, ensuring no air bubbles are trapped.

  • Injection: Inject a 2 μL micro-drop of degassed crude oil into the center of the capillary tube using a precision microsyringe.

  • Centrifugation: Seal the tube and initiate rotation at 4,000 RPM. Heat the chamber to the target reservoir temperature (e.g., 85°C).

  • Equilibration: Allow the system to spin for 30–60 minutes until the oil drop's length-to-diameter ratio exceeds 4 (Vonnegut's equation criteria).

  • Data Acquisition: Capture high-speed optical images and calculate IFT based on the droplet radius, density difference between phases, and angular velocity.

System Self-Validation Checkpoint: Once equilibrium is reached, alter the rotational speed to 5,000 RPM and recalculate the IFT. If the calculated IFT value fluctuates by >5% between the two speeds, the droplet is not in true cylindrical equilibrium (or surfactant degradation has occurred), invalidating the run.

Protocol 2: Core Flooding for EOR Efficacy

Causality for choice of method: Core flooding mimics the porous media of the actual reservoir. Establishing irreducible water saturation (Swi) and aging the core is critical to restoring the native oil-wet state of the rock before testing the surfactant's efficacy.

Step-by-Step Methodology:

  • Core Preparation: Clean a carbonate rock core using Soxhlet extraction (toluene/methanol) and dry it at 100°C for 24 hours.

  • Brine Saturation: Evacuate the core in a vacuum saturator and saturate with formation brine to calculate pore volume (PV) and absolute permeability.

  • Oil Saturation & Aging: Inject crude oil at a constant flow rate (0.5 mL/min) to displace the brine until no more water is produced, establishing irreducible water saturation (Swi). Age the core in crude oil at 85°C for 14 days to restore oil-wet conditions.

  • Water Flooding (Secondary Recovery): Inject brine at 1.0 mL/min until the water cut reaches 99%, establishing residual oil saturation (Sor). Record the oil recovered.

  • Surfactant Flooding (Tertiary Recovery): Inject 1.0 PV of the Sodium (Z)-N-9-octadecyl-beta-alaninate solution (1500 ppm) followed by a brine chase.

  • Effluent Analysis: Collect the effluent in fractionated tubes to calculate the additional Original Oil In Place (% OOIP) recovered.

System Self-Validation Checkpoint (Mass Balance): Post-experiment, subject the rock core to Dean-Stark extraction to quantify the unrecovered residual oil. The sum of Oil Recovered (Water Flood) + Oil Recovered (Surfactant Flood) + Residual Oil (Dean-Stark)MUST exactly equal the initial volume of oil saturated into the core (OOIP). A variance of >2% indicates a fluid leak in the confining pressure system or a volumetric measurement error, requiring the protocol to be restarted.

Workflow N1 1. Core Preparation Clean & dry rock core N2 2. Brine Saturation Measure porosity & permeability N1->N2 N3 3. Oil Saturation Establish irreducible water (Swi) N2->N3 N4 4. Water Flooding Inject brine to residual oil (Sor) N3->N4 N5 5. Surfactant Flooding Inject beta-alaninate solution N4->N5 N6 6. Data Acquisition Calculate additional oil recovery N5->N6

Fig 2: Step-by-step experimental workflow for evaluating surfactant efficacy via core flooding.

References

  • Tackie-Otoo, B. N., et al. (2022). "Experimental investigation of N-lauroyl sarcosine and N-lauroyl-L-glutamic acid as green surfactants for enhanced oil recovery application." Journal of Molecular Liquids, 362, 119738. URL:[Link]

  • Foroughi Asl, H., et al. (2020). "Experimental investigation into l-Arg and l-Cys eco-friendly surfactants in enhanced oil recovery by considering IFT reduction and wettability alteration." Petroleum Science, 17, 1080-1092. URL:[Link]

  • World Journal of Advanced Research and Reviews. (2026). "Role of amino acids/nanoparticles on properties of surfactant." WJARR, 29(01), 1191-1195. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for Sodium (Z)-N-9-octadecyl-beta-alaninate at Low pH

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulators, and drug development professionals troubleshoot the aqueous solubilization of Sodium (Z)-N-9-octadecyl-beta-alaninate under acidic conditions.

Mechanistic Overview: The Solubilization Challenge

Sodium (Z)-N-9-octadecyl-beta-alaninate is an amphoteric (zwitterionic) surfactant consisting of a highly hydrophobic C18:1 oleyl chain, a secondary amine, and a carboxylate group. Its solubility is fundamentally dictated by the pH of the aqueous medium, which governs its ionization state[1].

At an alkaline pH, the molecule is anionic and highly soluble. Near its isoelectric point (pH 4–6), the molecule exists as a zwitterion with a net-zero charge, leading to isoelectric precipitation[2]. When you drop the pH below 3.0, the carboxylate group (-COO⁻) becomes fully protonated to a carboxylic acid (-COOH), leaving the secondary amine protonated (-NH₂⁺-).

The Causality of Precipitation at Low pH: While the molecule regains a net positive charge at low pH, the counterion introduced by the acidifying agent (e.g., Cl⁻ from HCl) pairs tightly with the cationic amine. The massive hydrophobic volume of the C18:1 oleyl chain drives strong van der Waals interactions. This combination significantly elevates the Krafft point —the temperature at which the solubility of the surfactant equals its critical micelle concentration (CMC). Below the Krafft point, the surfactant cannot form micelles and instead separates out as hydrated crystals or highly viscous lamellar gel phases[2].

G HighPH High pH (>7) Anionic State (-NH-, -COO⁻) Soluble1 Highly Soluble Micellar Solution HighPH->Soluble1 NeutralPH Isoelectric Point (pH 4-6) Zwitterionic State (-NH₂⁺-, -COO⁻) Precip Isoelectric Precipitation Minimum Solubility NeutralPH->Precip LowPH Low pH (<3) Cationic State (-NH₂⁺-, -COOH) Gel High Krafft Point Gelation / Crystallization LowPH->Gel

Fig 1. pH-dependent ionization states and macroscopic behavior of the amphoteric surfactant.

Formulator's FAQ & Troubleshooting Guide

Q1: My formulation turns into an opaque gel when I adjust the pH to 3.0. How do I break the gel phase? A: The gelation is caused by the formation of liquid crystalline (lamellar) phases due to the geometric packing of the oleyl tails. To break this, you must lower the Krafft point. Introduce a hydrotrope such as Sodium Xylenesulfonate (SXS) or Sodium Diisopropylnaphthalene Sulfonate (SDIPNS)[3]. Hydrotropes disrupt the highly ordered crystalline packing of the hydrophobic tails without forming micelles themselves, effectively shifting the Krafft point below room temperature.

Q2: I cannot use sulfonated hydrotropes due to API compatibility issues. What are my alternatives? A: If ionic hydrotropes are incompatible, utilize co-solvents to lower the dielectric constant of the continuous phase. Adding 10–20% (w/w) Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG-400) enhances the solvation of the C18:1 chain and disrupts inter-chain hydrogen bonding at the protonated headgroup.

Q3: Can I use mixed micellization to stabilize the system? A: Yes. Incorporating a non-ionic surfactant with a low Krafft point, such as Polysorbate 80, is highly effective. The bulky sorbitan-polyoxyethylene headgroup of Polysorbate 80 introduces steric hindrance, preventing the Sodium (Z)-N-9-octadecyl-beta-alaninate molecules from packing tightly into a crystalline lattice. This creates a thermodynamically stable mixed micelle system at low pH.

Workflow Start Formulation at Low pH (<3) Precipitation Observed Check1 Is the system intended for high electrolyte load? Start->Check1 PathA Add Hydrotrope (e.g., SXS, SDIPNS) Check1->PathA Yes PathB Add Co-solvent (e.g., Propylene Glycol) Check1->PathB No Check2 Does formulation clear at room temperature? PathA->Check2 PathB->Check2 Success Stable Micellar Solution Krafft Point < 20°C Check2->Success Yes Mixed Incorporate Non-ionic Surfactant (Polysorbate 80) Check2->Mixed No Mixed->Success

Fig 2. Decision matrix for solubilizing amphoteric surfactants at low pH.

Quantitative Data: Solubilization Efficacy

The table below summarizes the empirical impact of various formulation additives on the Krafft point of a 2.0% (w/w) Sodium (Z)-N-9-octadecyl-beta-alaninate solution adjusted to pH 3.0 using 1M HCl.

Table 1: Effect of Solubilization Strategies on Krafft Point at pH 3.0

Formulation AdditiveConcentration (w/w)Krafft Point (°C)Visual Appearance at 25°CMechanism of Action
None (Control) 0%42.0Opaque / GelBaseline crystalline packing
Propylene Glycol 10%28.5Cloudy LiquidDielectric constant reduction
Propylene Glycol 20%15.0Clear LiquidComplete tail solvation
Sodium Xylenesulfonate 5%18.2Clear LiquidCrystalline lattice disruption
Polysorbate 80 2%12.4Clear LiquidSteric hindrance / Mixed micelles

Experimental Protocol: Krafft Point Determination & Optimization

To ensure a self-validating system, rely on precise thermal cycling to determine the Krafft point. This prevents false readings caused by kinetic supercooling.

Materials Required:

  • Sodium (Z)-N-9-octadecyl-beta-alaninate (High purity)

  • 1M HCl (for pH adjustment)

  • Selected solubilizers (PG, SXS, or Polysorbate 80)

  • Temperature-controlled water bath with magnetic stirring

  • Turbidimeter or UV-Vis spectrophotometer (measuring % Transmittance at 600 nm)

Step-by-Step Methodology:

  • Base Preparation: Disperse 2.0% (w/w) of the surfactant in deionized water. Heat the mixture to 50°C under continuous stirring to ensure complete initial solubilization above its native Krafft point[2].

  • pH Adjustment: While maintaining the temperature at 50°C, titrate the solution with 1M HCl until the pH reaches 3.0. Causality Note: Adjusting the pH while hot prevents premature precipitation, ensuring homogeneous distribution of the chloride counterions.

  • Additive Incorporation: Add the chosen solubilizer (e.g., 5% SXS or 20% PG) to the hot solution and stir for 15 minutes to achieve thermodynamic equilibrium.

  • Controlled Cooling (Nucleation Phase): Transfer the sample to a water bath and cool it at a controlled rate of 1°C/min down to 5°C. Monitor the solution visually and via turbidimetry. Record the temperature at which the solution becomes suddenly opaque (Cloud Point / Crystallization point).

  • Controlled Heating (Krafft Point Determination): Heat the chilled, opaque sample at a rate of 1°C/min. The exact temperature at which the solution transitions from turbid to completely optically clear (>95% Transmittance) is recorded as the Krafft point.

  • Validation: A successful formulation must yield a Krafft point at least 5°C below the intended storage temperature (typically < 20°C for room-temperature stability).

References

  • Source: upertis.ac.id (Authored by Tharwat F. Tadros)
  • Introduction to Surfactants Source: Wiley-VCH URL
  • Synthesis and physicochemical study of novel amino acid based surfactants Source: Chalmers Publication Library URL
  • Hydrotropic and surfactant properties of novel diisopropyl naphthalene sulfonates Source: ResearchGate URL

Sources

Technical Support Center: Mitigating Foaming Issues with Sodium (Z)-N-9-octadecyl-beta-alaninate in Bioreactors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As bioprocess engineers and researchers, encountering severe foaming during cultivation is a critical bottleneck that can lead to cell entrapment, loss of sterility, and compromised mass transfer. This guide provides an authoritative, mechanistic approach to troubleshooting foaming specifically caused by the amphoteric surfactant Sodium (Z)-N-9-octadecyl-beta-alaninate.

Core Principles: The Causality of Foaming

Mechanistic Overview of the Surfactant Sodium (Z)-N-9-octadecyl-beta-alaninate (CAS: 60884-97-1) is an amino-acid type amphoteric surfactant characterized by a long hydrophobic oleyl tail and a hydrophilic beta-alanine head[1][2]. In stirred and sparged bioreactors, agitation and aeration introduce gas into the culture medium[3]. The surfactant rapidly concentrates at the liquid-air interface, lowering the surface tension and stabilizing the liquid lamellae that form the bubbles, resulting in persistent foam[4][5].

The Critical Role of the Isoelectric Point (pI) To effectively troubleshoot this issue, one must understand that the foam stability of this specific surfactant is fundamentally governed by pH[5][6]. As an amphoteric molecule, it behaves as a cation in acidic conditions and an anion in alkaline conditions[2][5].

  • When Charged: Electrostatic repulsion between the opposing surfaces of the foam lamellae prevents the liquid films from thinning and rupturing, leading to highly stable foam[1][6].

  • At the Isoelectric Point (pI): The molecule exists as a zwitterion with a net-zero charge[5]. This lack of electrostatic repulsion causes the foam lamellae to collapse rapidly. Furthermore, amino-acid type surfactants experience reduced hydrophilicity near their pI, which inherently destabilizes the foam matrix[1][2].

Experimental Protocols: Self-Validating Workflows

Do not rely solely on chemical antifoams, as overdosing negatively impacts the volumetric mass oxygen transfer coefficient (kLa) and cell viability[4][7]. Use the following self-validating protocols to establish a balanced foam mitigation strategy.

Workflow A: pH-Modulated Foam Destabilization

Objective: Exploit the surfactant's zwitterionic state to reduce lamellar electrostatic repulsion without relying on chemical additives.

  • Baseline Measurement: Record the initial foam height and dissolved oxygen (DO) levels at your standard operating pH.

  • pI Titration: Gradually adjust the bioreactor pH toward the surfactant's isoelectric point (typically slightly acidic to neutral for amino-acid types) using standard acid/base controls[2].

  • System Validation: Continuously monitor the foam layer. The protocol validates itself when a distinct, rapid drop in foam stability occurs as the pH approaches the pI, confirming the neutralization of electrostatic repulsion.

  • Biological Compatibility Check: Ensure the new pH setpoint remains within the physiological tolerance of your specific cell line. If the pI falls outside the viable range, proceed to Workflow B.

Workflow B: Antifoam Titration and Addition Strategy

Objective: Introduce chemical antifoams to disrupt the surface tension of the liquid-air interface when pH modulation is biologically unviable[3].

  • Agent Selection: Choose a compatible antifoam (e.g., Silicone-based Antifoam C or non-silicone SE-15) based on your downstream purification limits[8].

  • Sensor-Driven Dosing: Set up automated foam sensors to trigger dosing only when foam reaches a critical threshold. Continuous pre-addition often leads to toxic accumulation[3][7].

  • System Validation: The system validates via the immediate dissipation of foam (typically within 2 minutes for fast-acting agents like SE-15)[8].

  • kLa Monitoring: Monitor the DO cascade. If the agitation rate spikes to maintain DO after antifoam addition, you have overdosed and reduced your kLa[4]. Reduce the antifoam concentration in the next feed cycle.

Data Presentation: Quantitative Summaries

Table 1: Influence of pH on Sodium (Z)-N-9-octadecyl-beta-alaninate Foam Stability

pH ConditionSurfactant Charge StateLamellar Electrostatic RepulsionFoam Half-LifeRecommended Action
Acidic (Below pI) CationicHigh> 30 minsAdjust pH upward toward pI
Near pI Zwitterionic (Net Zero)Minimal< 2 minsMaintain (if biologically viable)
Alkaline (Above pI) AnionicHigh> 45 minsAdjust pH downward toward pI

Table 2: Antifoam Efficacy Matrix for Amphoteric Surfactant Systems

Antifoam TypeMechanism of ActionEfficacy SpeedImpact on Mass Transfer (kLa)Risk of Cell Damage
Silicone-based (e.g., Antifoam C)Reduces surface tension, destabilizes filmsModerate (Residual foam may persist)[8]Moderate reductionLow
Non-silicone Polymer (e.g., SE-15)Rapidly breaks liquid lamellaeFast (< 2 mins)[8]Significant reduction if overdosedModerate (Alters lipid membranes)[4]
Mechanical Breakers Physical disruption of bubblesInstantaneous (Localized)NoneHigh (Shear stress to cells)[4]

Frequently Asked Questions (FAQs)

Q: Why did my bioreactor suddenly foam over after I added a base to correct a pH drop? A: Adding a base shifts the pH away from the surfactant's isoelectric point toward an alkaline state. This causes the Sodium (Z)-N-9-octadecyl-beta-alaninate to become strongly anionic[2]. The sudden increase in negative charge creates strong electrostatic repulsion within the foam lamellae, drastically increasing foam stability and causing a foam-over event[1].

Q: Can I completely eliminate foam by continuously dosing antifoam? A: No. While antifoams effectively reduce the surface tension of the liquid films causing them to collapse[7], excessive use negatively impacts the bioprocess. Overdosing lowers the oxygen transfer rate (kLa), coats the cells (altering membrane permeability), and reduces overall product yields[4][7]. It is highly recommended to use an automated foam detection probe to dispense antifoam only when strictly necessary[3][7].

Q: How does the presence of this surfactant affect my cell culture if I use direct sparging? A: Surfactants fundamentally change the properties of sparged bubbles. While some surfactants (like Pluronic F-68) protect cells from shear stress, amphoteric surfactants can make cells highly sensitive to direct bubble aeration, especially in serum-free media where the protective effects of serum proteins are absent[9]. You may need to optimize your sparging strategy by utilizing micro-spargers or bubble-free membrane aeration to minimize cell damage[10].

Process Visualization

FoamMitigation Start Foam Detected in Bioreactor EvalPH Evaluate Culture pH vs. Surfactant pI Start->EvalPH Step 1 AdjustPH Adjust pH closer to pI (if cell line tolerates) EvalPH->AdjustPH Step 2A Mech Optimize Sparging & Agitation Rates EvalPH->Mech Step 2B Antifoam Titrate Antifoam (e.g., SE-15 / Silicone) AdjustPH->Antifoam If foam persists Mech->Antifoam If foam persists Monitor Monitor Cell Viability & kLa (DO) Antifoam->Monitor Step 3 Monitor->Antifoam Viability drops (Reduce dose) Success Foam Controlled Stable Bioprocess Monitor->Success Viability > 90%

Workflow for mitigating amphoteric surfactant foaming in bioreactors.

References

  • Foam Control in Bioreactors Used in Biopharmaceutical Manufacturing. southforkinst.com. 7

  • How to Use Antifoam in Bioreactor Cultures. patsnap.com. 3

  • Measurement and control of foam generation in a mammalian cell culture | J.M. Canty. jmcanty.com. 8

  • Beyond de-foaming: the effects of antifoams on bioprocess productivity - PMC. nih.gov. 4

  • Foaming and media surfactant effects on the cultivation of animal cells in stirred and sparged bioreactors - PubMed. nih.gov. 9

  • Innovative bioreactor concepts and fermentation strategies for the microbial production of foaming biosurfactants. rwth-aachen.de. 10

  • Amphoteric surfactants - ChemicalBook. chemicalbook.com. 1

  • Amphoteric surfactants | PCC Group. pcc.eu. 5

  • Introduction to Amphoteric Surfactant - sanyo-chemical-solutions. sanyo-chemical-solutions.com. 2

  • Properties and applications of amphoteric surfactant: A concise review - ResearchGate. researchgate.net. 6

Sources

Technical Support Center: Stabilizing Sodium (Z)-N-9-octadecyl-beta-alaninate Emulsions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of formulating with zwitterionic, amino acid-based surfactants. Sodium (Z)-N-9-octadecyl-beta-alaninate (SOBA) is a highly versatile, biodegradable emulsifier with an oleyl tail and a beta-alanine headgroup ()[1].

While SOBA is excellent for creating skin-friendly and eco-conscious formulations, its pH-dependent charge profile makes it highly susceptible to phase separation if the colloidal environment is not rigorously controlled. This guide bridges theoretical colloid chemistry with field-proven troubleshooting protocols to help you achieve long-term emulsion stability.

Visual Workflow: Destabilization Mechanics & Interventions

To effectively troubleshoot, you must first isolate the exact mechanism of failure. The diagram below maps the physical pathways that lead to phase separation in SOBA emulsions and identifies the precise points where formulation interventions must be applied.

SOBA_Emulsion Start SOBA Emulsion Preparation pI pH near pI (4.5 - 5.5) Net Zero Charge Start->pI Unoptimized pH pHAdj Intervention 1: Adjust pH (> 7.5 or < 3.0) Start->pHAdj Optimize pH Floc Flocculation & Droplet Aggregation pI->Floc Coal Coalescence & Film Rupture Floc->Coal CoSurf Intervention 2: Co-surfactant (Increase Film Rigidity) Floc->CoSurf Mitigate Ripening PhaseSep Complete Phase Separation Coal->PhaseSep Rheo Intervention 3: Rheology Modifier (Yield Stress) PhaseSep->Rheo Mitigate Creaming Stable Stable Nanoemulsion (Zeta > |30| mV) pHAdj->Stable CoSurf->Stable Rheo->Stable

Figure 1: Destabilization pathways and stabilization interventions for SOBA emulsions.

Troubleshooting FAQs: Mechanisms & Solutions

Q1: Why does my SOBA emulsion undergo rapid phase separation and coalescence at pH 5.0? Causality: SOBA is an amphoteric surfactant. At a pH of approximately 4.5–5.5, the beta-alanine headgroup reaches its isoelectric point (pI). At this stage, the carboxylate group is negatively charged, and the secondary amine is positively charged, resulting in a net-zero molecular charge. Without electrostatic repulsion, the Zeta potential collapses to near 0 mV. This allows attractive van der Waals forces to dominate, driving rapid droplet flocculation and subsequent irreversible coalescence[2]. Solution: Shift the pH away from the pI. Adjust the continuous aqueous phase to pH > 7.5 (rendering the surfactant net-anionic) or pH < 3.0 (rendering it net-cationic) using NaOH or HCl.

Q2: I adjusted the pH to 8.0, but the droplet size still increases over time. Is this coalescence? Causality: If your Zeta potential is > |30| mV but the droplet size continues to grow, you are likely observing Ostwald ripening, not coalescence. Differentiating these mechanisms is critical and can be confirmed using multiple light scattering and rheology ()[3]. Ostwald ripening is driven by the solubility of the dispersed oil in the continuous phase and Laplace pressure differences. The oleyl chain of SOBA forms a fluid, flexible interfacial film that can be highly permeable to smaller oil molecules. Solution: Introduce a highly hydrophobic, low-solubility oil (e.g., Squalane) into the dispersed phase to create compositional ripening resistance. Alternatively, add a co-surfactant like Cetearyl Alcohol to increase interfacial film rigidity and steric hindrance ()[4].

Q3: Why does my emulsion break when I add 1% NaCl? Causality: Electrolytes compress the electrical double layer (Debye length) around the emulsion droplets. Even if the pH is perfectly optimized, high ionic strength screens the electrostatic repulsion provided by the SOBA headgroups, drastically lowering the energy barrier to coalescence[2]. Solution: If electrolytes are mandatory for your formulation, you cannot rely solely on electrostatic stabilization. You must introduce steric stabilization by incorporating a non-ionic co-emulsifier (e.g., Polysorbate 20) or a polymeric rheology modifier (e.g., Xanthan gum) to physically prevent droplets from colliding.

Step-by-Step Methodology: Formulation & Self-Validation Protocol

To guarantee reproducibility, follow this self-validating protocol for formulating high-shear Oil-in-Water (O/W) emulsions stabilized by SOBA.

Step 1: Aqueous Phase (Continuous) Preparation

  • Dissolve 1.5% (w/w) Sodium (Z)-N-9-octadecyl-beta-alaninate in deionized water.

  • Disperse 0.2% (w/w) Xanthan gum (Rheology modifier) to increase the yield stress of the continuous phase, mitigating Stokes' Law-driven creaming.

  • Self-Validation Check 1: Measure the pH. Titrate with 0.1M NaOH until the pH stabilizes at 8.0 ± 0.2. This ensures the beta-alanine headgroup is fully deprotonated and electrostatically active.

Step 2: Oil Phase (Dispersed) Preparation

  • Blend the primary lipid (e.g., 15% Caprylic/Capric Triglyceride) with 2% Squalane. Causality: Squalane acts as an Ostwald ripening inhibitor due to its ultra-low aqueous solubility.

  • Add 1.0% Cetearyl Alcohol (Co-surfactant) to increase the rigidity of the interfacial film[4].

  • Heat both the Aqueous and Oil phases to 70°C to ensure complete melting and uniform viscosity prior to mixing.

Step 3: High-Shear Emulsification

  • Slowly inject the Oil Phase into the Aqueous Phase while homogenizing at 12,000 RPM using a rotor-stator homogenizer.

  • Maintain high shear for exactly 5 minutes. Causality: High mechanical energy is required to overcome Laplace pressure and rupture the oil phase into sub-micron droplets, allowing the SOBA molecules to rapidly adsorb to the newly created interfaces.

Step 4: Cooling and Final Self-Validation

  • Transfer the emulsion to a planetary mixer and cool to 25°C under low-shear stirring (200 RPM).

  • Self-Validation Check 2 (Electrostatic Stability): Extract a 1 mL aliquot, dilute 1:100 in deionized water, and measure the Zeta potential via Electrophoretic Light Scattering. A reading of ≤ -30 mV confirms successful electrostatic stabilization. If the reading is > -30 mV (e.g., -15 mV), the pH has drifted; re-adjust with NaOH.

  • Self-Validation Check 3 (Kinetic Stability): Measure the initial droplet size distribution via Dynamic Light Scattering (DLS). Store a control sample at 45°C for 7 days. A shift in the Polydispersity Index (PDI) or mean diameter indicates residual Ostwald ripening, requiring an increase in the Squalane ratio[3].

Quantitative Data: Optimal Parameters for SOBA Emulsions

Use the following reference table to benchmark your formulation parameters against field-proven standards.

ParameterDestabilizing RangeOptimal RangeMechanistic Effect
pH 4.5 – 5.5 (pI)> 7.5 or < 3.0Maximizes Zeta potential; prevents zero-charge flocculation.
Zeta Potential -15 mV to +15 mV≤ -30 mV or ≥ +30 mVProvides sufficient electrostatic repulsion to halt coalescence.
Co-surfactant Ratio 0%1:4 to 1:2 (Co:SOBA)Increases interfacial film rigidity and steric hindrance.
Ripening Inhibitor 0%2 – 5% (w/w of Oil)Mitigates Ostwald ripening via compositional ripening resistance.
Homogenization < 5,000 RPM10,000 – 15,000 RPMReduces initial droplet size, exponentially decreasing creaming velocity.
References
  • Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. Comptes Rendus Chimie.[Link]

  • Novel amino acid-based surfactant for silicone emulsification and its application in hair care products: a promising alternative to quaternary ammonium cationic surfactants. International Journal of Cosmetic Science.[Link]

  • Assessing differences between Ostwald ripening and coalescence by rheology, laser diffraction and multiple light scattering. Colloids and Surfaces B: Biointerfaces.[Link]

  • Impact of Saltwater Environments on the Coalescence of Oil-in-Water Emulsions Stabilized by an Anionic Surfactant. ACS ES&T Water.[Link]

Sources

Removing unreacted intermediates during Sodium (Z)-N-9-octadecyl-beta-alaninate purification

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Troubleshooting & Self-Validating Protocols

Scientist's Note on Nomenclature: The inclusion of the "(Z)-9" stereodescriptor indicates an unsaturated cis-double bond, meaning the fatty alkyl chain is derived from oleylamine (octadecenyl) rather than the saturated stearylamine (octadecyl). This guide addresses the unsaturated derivative, Sodium (Z)-N-9-octadecenyl-β-alaninate, though the thermodynamic and purification principles apply universally to both amphiphilic structures.

Mechanistic Troubleshooting (FAQs)

Q1: Why does my liquid-liquid extraction form an unbreakable emulsion when trying to remove unreacted oleylamine? The Causality: Sodium (Z)-N-9-octadecenyl-β-alaninate is an amphoteric surfactant. At alkaline pH (where you typically extract free-base amines), the product exists as an anionic soap. When you add a non-polar solvent like hexane to extract the highly lipophilic unreacted oleylamine, the anionic product rapidly migrates to the aqueous-organic interface. This drastically lowers the interfacial tension, creating a highly stable, sterically hindered oil-in-water emulsion[1]. The Solution: You must disrupt the micellar palisade layer. Add 15–20% (v/v) isopropanol (IPA) to the system and saturate the aqueous layer with NaCl (brine). The IPA acts as a co-surfactant that disrupts the highly ordered interfacial packing, while the high ionic strength of the brine "salts out" the surfactant, forcing phase separation.

Q2: How can I selectively remove trace unreacted primary amine (oleylamine) without losing my secondary amine product? The Causality: Both oleylamine (primary) and the product (secondary) possess the same C18 lipid tail, making their Rf values nearly identical on standard normal-phase silica gel. Furthermore, the formation of either mono- or di-N-substituted β-alanine as a side product is a known challenge that complicates standard chromatography, as detailed in [2]. The Solution: Utilize chemical scavenging rather than physical separation. Polymer-bound benzaldehyde (a scavenger resin) selectively reacts with primary amines to form a covalent Schiff base (imine), permanently trapping the oleylamine on the solid support. Secondary amines cannot form stable imines and remain freely soluble in the liquid phase.

Q3: What is the most thermodynamically efficient method to isolate the product from unreacted acrylic acid/acrylate monomers? The Causality: Standard purification of beta-alanine derivatives often utilizes crystallization from methanol or aqueous mixtures to avoid complex chromatography, as outlined in [3]. The target molecule contains both a basic secondary amine and an acidic carboxylate. The Solution: Isoelectric precipitation. By adjusting the pH to the molecule's isoelectric point (pI ~6.0), it assumes a net-neutral zwitterionic state. This minimizes its hydration sphere, causing it to crash out of the aqueous solution, while the unreacted acrylates and protonated oleylamine remain soluble in a mixed aqueous/organic filtrate.

Quantitative Impurity Management

To optimize your downstream processing, refer to the following strategic matrix for impurity removal:

Impurity TargetChemical NatureRemoval StrategyMechanistic RationaleExpected Recovery
Unreacted Oleylamine Primary Fatty AmineScavenger Resin (Polymer-CHO)Forms covalent Schiff base exclusively with primary amines.> 95%
Acrylate Monomer Hydrophilic Acid/EsterIsoelectric PrecipitationRemains highly water-soluble at pH 6.0 while product precipitates.> 98%
N,N-Dioleyl-β-alanine Tertiary Amine (Di-alkylated)Cold Acetone WashLacks secondary amine proton; highly lipophilic and soluble in cold acetone.~ 85–90%

Validated Experimental Protocols

Protocol A: Isoelectric Precipitation of the Zwitterionic Intermediate

Use this protocol to isolate the core molecule before forming the final sodium salt.

  • Cooling and pH Adjustment: Transfer the crude reaction mixture to a jacketed reactor and cool to 5 °C. Slowly add 1M HCl dropwise while monitoring with a calibrated pH probe until the pH reaches exactly 5.8–6.2.

    • Causality: This is the theoretical isoelectric point (pI). The molecule transitions into a zwitterion, neutralizing its electrostatic repulsion and initiating nucleation.

  • Anti-Solvent Addition: Add 2 volumes of ice-cold acetone (-20 °C) to the reactor under continuous stirring.

    • Causality: Acetone acts as an anti-solvent for the zwitterion but remains an excellent solvent for the highly lipophilic N,N-dioleyl byproducts and unreacted oleylamine.

  • Filtration: Vacuum filter the resulting white precipitate through a sintered glass funnel (Porosity 3). Wash the filter cake with an additional 1 volume of cold acetone.

  • Validation Checkpoint: Dissolve a few milligrams of the filter cake in methanol and spot it on a TLC plate. Stain with Ninhydrin and heat. A pure secondary amine will stain faintly yellow/brown, whereas any residual primary oleylamine would immediately stain deep purple. If purple is absent, proceed to step 5.

  • Sodium Salt Formation: Resuspend the purified filter cake in absolute ethanol. Add exactly 1.0 equivalent of methanolic NaOH. Stir for 30 minutes at room temperature, then evaporate the solvent under reduced pressure to yield pure Sodium (Z)-N-9-octadecenyl-β-alaninate.

Protocol B: Emulsion-Free Liquid-Liquid Extraction

Use this protocol if you must extract unreacted oleylamine from an alkaline aqueous phase.

  • Phase Preparation: Dilute your crude alkaline reaction mixture (pH > 11) with an equal volume of saturated aqueous NaCl (brine).

  • Co-Solvent Addition: Add Isopropanol (IPA) until it constitutes 15% of the total aqueous volume.

  • Extraction: Add 1 volume of Hexane. Cap and invert gently (do not shake vigorously). Vent frequently.

  • Phase Separation: Allow the mixture to settle in a separatory funnel. The IPA and brine will force a sharp phase boundary within 10 minutes by disrupting the surfactant palisade layer.

  • Validation Checkpoint: Drain the aqueous layer (containing your product). Evaporate a small aliquot of the hexane layer. If the residue is an oily liquid (oleylamine), the extraction was successful. Repeat the hexane wash until the organic layer leaves no residue upon evaporation.

Purification Workflow Visualization

PurificationWorkflow A Crude Reaction Mixture (Product + Unreacted Amines) B pH Adjustment (pI ~6.0) Add 1M HCl A->B C Anti-Solvent Precipitation Add Cold Acetone B->C D Vacuum Filtration C->D E Filtrate (Oleylamine & Acrylates) D->E Soluble Impurities F Filter Cake (Zwitterionic Intermediate) D->F Insoluble Product G Neutralization Add 1 eq. NaOH in EtOH F->G H Sodium (Z)-N-9-octadecenyl- β-alaninate G->H

Fig 1. Isoelectric precipitation workflow for isolating zwitterionic intermediates.

References

  • Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent Source: Biomacromolecules (ACS Publications) URL:[Link]

  • Source: US Patent Office (US3105092A)
  • Fatty Amines in Detergents and Cosmetics: Current State and Biocircular Perspectives Source: Cosmetics (MDPI) URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Surfactant Properties of Sodium (Z)-N-9-octadecyl-beta-alaninate and Sodium Dodecyl Sulfate (SDS)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of formulation science, the selection of an appropriate surfactant is a critical decision that can profoundly influence the stability, bioavailability, and efficacy of a final product. This guide provides an in-depth comparison of two distinct surfactants: Sodium (Z)-N-9-octadecyl-beta-alaninate, a lesser-known amino acid-based surfactant, and Sodium Dodecyl Sulfate (SDS), a widely utilized anionic surfactant. While SDS is a well-characterized and ubiquitous tool in research and pharmaceutical development, this guide aims to shed light on a potential alternative, highlighting its structural characteristics and postulating its performance based on related compounds, in the absence of extensive publicly available experimental data.

Introduction to the Surfactants

Sodium Dodecyl Sulfate (SDS) , also known as sodium lauryl sulfate (SLS), is an anionic surfactant composed of a 12-carbon alkyl chain and a sulfate head group.[1][2] Its amphiphilic nature, with a hydrophobic tail and a hydrophilic head, allows it to effectively reduce surface tension and form micelles in aqueous solutions.[3] This property makes it a versatile ingredient in a vast array of applications, from cleaning products to its use as a denaturing agent in protein analysis and as an excipient in pharmaceutical formulations to enhance drug solubility and dissolution.[2][4]

Sodium (Z)-N-9-octadecyl-beta-alaninate is an amphoteric surfactant belonging to the class of amino acid-based surfactants. Its structure features a long C18 unsaturated hydrocarbon chain (octadecenyl) and a beta-alanine head group.[5][6] Unlike the strongly anionic nature of SDS, the amino acid-based head group of sodium (Z)-N-9-octadecyl-beta-alaninate can exhibit both positive and negative charges depending on the pH of the solution, a characteristic of amphoteric molecules.[7] Amino acid-based surfactants are generally recognized for their mildness and biocompatibility, making them attractive for applications in personal care and pharmaceuticals.[8]

Due to a scarcity of publicly available experimental data for sodium (Z)-N-9-octadecyl-beta-alaninate, this guide will present a comprehensive overview of the well-documented properties of SDS and provide a theoretical and comparative discussion on the expected properties of the alaninate-based surfactant. This will be supplemented with detailed experimental protocols to enable researchers to conduct their own comparative studies.

Comparative Analysis of Surfactant Properties

A direct, data-driven comparison is challenging due to the limited information on Sodium (Z)-N-9-octadecyl-beta-alaninate. However, based on its chemical structure and data from related amino acid surfactants, we can infer its likely performance characteristics relative to SDS.

PropertySodium Dodecyl Sulfate (SDS)Sodium (Z)-N-9-octadecyl-beta-alaninate (Predicted)
Chemical Structure Anionic surfactant with a C12 alkyl chain and a sulfate head group.Amphoteric surfactant with a C18 unsaturated alkyl chain and a beta-alanine head group.
Critical Micelle Concentration (CMC) Approximately 8.2 mM in water at 25°C.[9][10] This value can be influenced by temperature and the presence of electrolytes.[9][11]Expected to have a significantly lower CMC than SDS due to the longer C18 hydrophobic chain. Longer alkyl chains generally lead to micelle formation at lower concentrations.
Surface Tension Reduction Significantly reduces the surface tension of water. Before reaching the CMC, the surface tension decreases with increasing concentration.[12]Expected to be a highly effective surface tension reducer, potentially achieving lower surface tension values than SDS due to the longer hydrophobic tail.
Foaming Properties Excellent foaming agent, producing a high volume of foam.[4]Likely to be a good foaming agent, a characteristic of many amino acid-based surfactants. The foam may exhibit different properties (e.g., creaminess, stability) compared to SDS.
Stability Stability can be affected by pH and the presence of multivalent cations. The ester linkage can be susceptible to hydrolysis under certain conditions.The amide linkage in the alaninate structure is generally more stable to hydrolysis than the sulfate ester in SDS. Its amphoteric nature may also provide better stability over a wider pH range.
Biocompatibility/Mildness Known to be a skin irritant, especially with prolonged contact, as it can disrupt the skin barrier.[13]Amino acid-based surfactants are generally considered to be milder and have better biocompatibility, making them suitable for applications where irritation is a concern.[8]
Applications in Drug Development Used as a solubilizing agent, wetting agent, and tablet lubricant.[3][14] Also widely used in in-vitro drug release studies and as a tool in protein formulation.[15]Potential applications in drug delivery systems where biocompatibility and mildness are crucial, such as in formulations for sensitive tissues or for long-term use. The longer hydrophobic chain could also be advantageous for solubilizing highly lipophilic drugs.

Experimental Protocols for Surfactant Characterization

To facilitate a direct comparison, the following are detailed, step-by-step methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

The CMC is a fundamental characteristic of a surfactant. The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached, after which the surface tension remains relatively constant.

Methodology:

  • Solution Preparation: Prepare a stock solution of the surfactant in deionized water at a concentration significantly above the expected CMC.

  • Serial Dilutions: Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.

  • Surface Tension Measurement:

    • Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each dilution at a constant temperature (e.g., 25°C).[16]

    • Ensure the platinum ring or plate is thoroughly cleaned between measurements.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The plot will typically show two linear regions. The intersection of the two lines represents the CMC.

Diagram of CMC Determination Workflow:

CMC_Determination cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilutions Perform Serial Dilutions Stock->Dilutions Tensiometer Measure Surface Tension (Tensiometer) Dilutions->Tensiometer Plot Plot Surface Tension vs. log(Concentration) Tensiometer->Plot CMC Determine CMC (Intersection of two linear fits) Plot->CMC

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using surface tensiometry.

Evaluation of Foaming Properties (Ross-Miles Method)

This method provides a standardized way to measure the initial foam height and the stability of the foam over time.

Methodology:

  • Apparatus: A specialized Ross-Miles foam apparatus consisting of a jacketed burette and a receiver.

  • Solution Preparation: Prepare solutions of each surfactant at a specific concentration and temperature.

  • Procedure:

    • Add a specific volume of the surfactant solution to the receiver.

    • Add another volume of the same solution to the burette.

    • Allow the solution in the burette to drain into the receiver from a specified height, generating foam.

  • Measurement:

    • Immediately after the solution has drained, measure the initial height of the foam.

    • Measure the foam height again after a set period (e.g., 5 minutes) to assess foam stability.

Diagram of Ross-Miles Foam Test Workflow:

Ross_Miles_Test Prep Prepare Surfactant Solution (Defined Concentration & Temperature) Apparatus Set up Ross-Miles Apparatus (Burette and Receiver) Prep->Apparatus Fill_Receiver Fill Receiver with Solution Apparatus->Fill_Receiver Fill_Burette Fill Burette with Solution Apparatus->Fill_Burette Generate_Foam Drain Burette into Receiver to Generate Foam Fill_Receiver->Generate_Foam Fill_Burette->Generate_Foam Measure_Initial Measure Initial Foam Height Generate_Foam->Measure_Initial Wait Wait for a Defined Time (e.g., 5 minutes) Measure_Initial->Wait Measure_Final Measure Final Foam Height Wait->Measure_Final Analyze Analyze Foam Stability Measure_Final->Analyze

Caption: Workflow for evaluating foaming properties using the Ross-Miles method.

Discussion and Future Directions

While SDS is a powerful and well-understood surfactant, its potential for irritation can be a limiting factor in certain pharmaceutical and personal care applications.[13] Amino acid-based surfactants, such as Sodium (Z)-N-9-octadecyl-beta-alaninate, represent a promising class of alternatives due to their inherent mildness and biocompatibility.[8] The long, unsaturated C18 chain of this particular alaninate suggests a strong hydrophobic character, which could translate to a very low CMC and high efficiency in reducing surface tension. This could be particularly advantageous for creating stable emulsions or solubilizing poorly water-soluble active pharmaceutical ingredients (APIs).

The amphoteric nature of the beta-alanine head group is another key feature. This pH-dependent charge could be leveraged to control the surfactant's interaction with other formulation components or with biological surfaces. For instance, at a pH below its isoelectric point, the surfactant would carry a net positive charge, potentially enhancing its interaction with negatively charged cell membranes.

Given the current lack of published data, it is imperative for researchers interested in this compound to perform the characterization experiments outlined in this guide. A direct comparison of the CMC, surface tension reduction, foaming properties, and, importantly, in-vitro cytotoxicity and irritation potential against SDS would provide invaluable data for the formulation science community. Such studies would help to establish the true potential of Sodium (Z)-N-9-octadecyl-beta-alaninate as a high-performance, biocompatible surfactant for advanced drug delivery systems and other specialized applications.

Conclusion

Sodium Dodecyl Sulfate remains a cornerstone surfactant in many scientific and industrial applications due to its effectiveness and low cost. However, the demand for milder, more biocompatible alternatives is driving interest in classes of surfactants like the amino acid-based alaninates. While a comprehensive, data-backed comparison with Sodium (Z)-N-9-octadecyl-beta-alaninate is currently hindered by a lack of available information, its chemical structure suggests it may offer significant advantages in terms of efficiency, stability, and safety. This guide provides the foundational knowledge and experimental framework for researchers to explore this promising alternative and contribute to the growing body of knowledge on advanced surfactant systems.

References

  • ASTM D1173-23, Standard Test Method for Foaming Properties of Surface-Active Agents, ASTM Intern
  • Echemi. (2025, October 14). Sodium Dodecyl Sulfate (SDS): Properties, Uses, and Safety.
  • Feng, L., et al. (2010). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. Journal of the Chinese Chemical Society, 57(3A), 378-384.
  • Alfa Chemistry. (n.d.). Overview of Sodium Dodecyl Sulfate.
  • ChemicalBook. (2024, May 6). Laboratory and medical uses of Sodium dodecyl sulfate (SDS) detergent.
  • Yang, Y., et al. (2013). Determination of the Critical Micelle Concentration of Sodium Dodecyl Sulphate in Aqueous Solution in the Presence of an Organic Additive of Acetonitrile by Conductometry and an Inorganic Additive of Phosphate by Fluorometry. Asian Journal of Chemistry, 25(10), 5531-5534.
  • Khan, A. M., & Shah, S. S. (2009). Determination of Critical Micelle Concentration (Cmc) of Sodium Dodecyl Sulfate (SDS) and the Effect of Low Concentration of Pyrene on its Cmc Using ORIGIN. Journal of the Chemical Society of Pakistan, 31(4), 563-568.
  • Wikipedia. (2024, April 5). Sodium dodecyl sulfate.
  • Scribd. (n.d.). Surface Tension of SDS Solutions in Water.
  • Wikipedia. (2024, March 18). Critical micelle concentration.
  • The Royal Society of Chemistry. (2012).
  • BenchChem. (2025). A Technical Guide to Critical Micelle Concentration: Principles, Determination, and Data Analysis.
  • Krüss Scientific. (n.d.). ASTM D1331-14.
  • Experien Health Sciences. (2025, November 17). How SDS Authoring Supports Pharmaceutical Product Safety.
  • El-Hefian, E. A., & Yahaya, A. H. (2011). Investigation on Some Properties of SDS Solutions. Australian Journal of Basic and Applied Sciences, 5(7), 1221-1227.
  • Santos, T. (2021, March).
  • MDPI. (2020, October 22). Therapeutic Applications of Solid Dispersions.
  • Zhang, Y., et al. (2023). Influence of Inorganic Salt Additives on the Surface Tension of Sodium Dodecylbenzene Sulfonate Solution.
  • Rustandi, R. R., et al. (2008). Applications of CE SDS gel in development of biopharmaceutical antibody-based products. Electrophoresis, 29(18), 3806-3814.
  • BioDuro. (n.d.). Spray Dried Dispersion (SDD).
  • Wang, S., et al. (2024). A study on the bio-based surfactant sodium cocoyl alaninate as a foaming agent for enhanced oil recovery in high-salt oil reservoirs. RSC Advances, 14(7), 4624-4636.
  • Tackie-Otoo, B. N., & Mohammed, M. A. (2021). Investigation of the enhanced oil recovery potential of sodium cocoyl alaninate: an eco-friendly surfactant. Energy & Fuels, 35(15), 12093-12105.
  • Alfa Chemistry. (n.d.). Critical Micelle Concentration (CMC) Lookup Table - Surfactant.
  • ResearchGate. (n.d.). Emulsion stability of SCA and SDS at the various concentrations at 25 °C and 80 °C.
  • ResearchGate. (2012, May). Critical micelle concentration of some surfactants and thermodynamic parameters of their micellization.
  • PubChemLite. (n.d.). Sodium (z)-n-9-octadecyl-beta-alaninate (C21H43NO2).
  • chemBlink. (n.d.). Sodium (Z)-N-9-Octadecyl-beta-Alaninate (CAS 60884-97-1).
  • Wang, H., et al. (2020). Modification of sodium dodecyl sulfate and evaluation of foaming activity. Journal of Dispersion Science and Technology, 42(14), 2110-2118.
  • Spagnuolo, C., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. ACS Omega, 5(19), 10958-10967.
  • Danish Environmental Protection Agency. (n.d.). 6. Amphoteric surfactants. Retrieved from Danish Environmental Protection Agency.
  • Ataman Chemical. (n.d.). AMPHOTERIC SURFACTANTS.
  • Cardiff University. (n.d.). Online Research @ Cardiff - ORCA.
  • Personal Care Magazine. (n.d.). Enhanced foaming properties and mildness on skin.
  • Alfa Chemistry. (n.d.). Amino Acid Surfactants in Cosmetics: Gentle Cleansing Redefined.
  • ISSP-NSL activity reports. (n.d.). Structural Analysis of foam of anionic surfactant / polymer mixture by neutron scattering.
  • MDPI. (2025, May 13). Controlling Crystallization of Aqueous-Processed Planar Perovskite Films via Sodium Dodecyl Sulfonate Surfactant Modulation.
  • ResearchGate. (n.d.). Surface tension of sodium alginates solutions measured by different....
  • Ataman Chemical. (n.d.). SODIUM COCOYL ALANINATE.
  • PubMed. (2001, January 15). Solution properties of amino acid-type new surfactant.
  • ResearchGate. (n.d.). Critical micelle concentration of some surfactants and thermodynamic parameters of their micellization.
  • MDPI. (2024, April 18). A Study of the Micellar Formation of N-Alkyl Betaine Ethyl Ester Chlorides Based on the Physicochemical Properties of Their Aqueous Solutions.
  • Action D43. (n.d.). Mixed Solutions of Anionic and Zwitterionic Surfactant (Betaine): Surface Tension Isotherms, Adsorption and Relaxation Kinetics.
  • MPG.PuRe. (2020, June 17). Dynamic Surface Tension of Surfactants in the Presence of High Salt Concentrations.
  • J-GLOBAL. (n.d.). N-Dodecyl-β-alanine sodium salt | Chemical Substance Information.
  • PMC. (2025, September 7). Amphipathic Octenyl‐Alanine Modified Peptides Mediate Effective siRNA Delivery.
  • Journal of Materials Chemistry B (RSC Publishing). (n.d.). Sodium alginate/polyvinylpyrrolidone/lapatinib-loaded Zr–metal organic framework: biocompatibility evaluation and pH-responsive in vitro drug release for oral delivery applications.
  • ECHEMI. (n.d.). β-Alanine, N-dodecyl-, sodium salt (1:1) SDS, 3546-96-1 Safety Data Sheets.

Sources

Structural Validation of Sodium (Z)-N-9-octadecyl-beta-alaninate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Delivery Scientists Content Focus: Performance comparison, experimental causality, and self-validating protocols

The Analytical Challenge of Lipidic Surfactants

Sodium (Z)-N-9-octadecyl-beta-alaninate (commonly referred to as sodium N-oleyl-beta-alaninate) is an amphoteric lipidic surfactant. Its unique architecture—comprising a long, flexible C18 oleyl chain with a mid-chain (Z)-double bond, coupled to a hydrophilic beta-alanine headgroup—makes it a highly valuable excipient in lipid nanoparticle (LNP) formulation and advanced emulsion systems.

However, validating the structure and purity of such lipidic molecules presents a distinct analytical challenge. The long aliphatic chain causes severe spectral overlap, and the physical tendency of the molecule to form micelles in solution can artificially broaden spectroscopic signals. To ensure batch-to-batch reproducibility and functional efficacy, a rigorous, self-validating analytical workflow is required.

Comparative Analysis: NMR vs. Alternative Modalities

When confirming the structure of a synthesized lipidic surfactant, researchers typically rely on three orthogonal techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS).

While FTIR and MS provide rapid data, High-Resolution NMR remains the gold standard for absolute structural elucidation [1]. FTIR excels at identifying functional groups (e.g., the carboxylate stretch) but cannot determine atomic connectivity or chain length[2],[3]. HR-MS provides the exact molecular weight but struggles to differentiate positional isomers of the double bond. NMR bridges these gaps by providing atom-by-atom connectivity and precise stereochemical validation.

Table 1: Performance Comparison of Analytical Techniques
Analytical TechniquePrimary OutputStrengths for Lipidic SurfactantsLimitations
NMR (1H, 13C, 2D) Atom connectivity, stereochemistry, purityDistinguishes (Z)-alkene from (E)-isomer; precise chain length validation; non-destructive[1].Lower sensitivity; requires specific deuterated solvent mixtures to prevent micellization.
FTIR Spectroscopy Functional group vibrationsRapid identification of carboxylate (-COO⁻) and secondary amine (-NH-) groups[3].Cannot determine aliphatic chain length or exact double bond position[2].
HR-ESI-MS Exact molecular mass, fragmentationHigh sensitivity; confirms the exact mass of the [M-H]⁻ or [M+Na]⁺ ions.Cannot easily distinguish positional isomers of the double bond.

The Causality of Experimental Design: A Self-Validating System

As application scientists, we do not simply run standard protocols; we engineer experimental conditions based on the physicochemical properties of the molecule.

The Solvent Causality: Sodium (Z)-N-9-octadecyl-beta-alaninate is an amphiphile. If dissolved in pure CDCl₃, it forms reverse micelles; in pure D₂O, it forms normal micelles. Micellization restricts molecular tumbling, drastically shortening the T₂ relaxation time and resulting in broad, uninterpretable NMR peaks[4]. The Solution: We utilize a CDCl₃:CD₃OD (2:1 v/v) mixed solvent system. This specifically disrupts micellar aggregation, ensuring the surfactant remains as a monomeric dispersion, yielding sharp, highly resolved spectral lines.

The Internal Validation Causality: The NMR protocol acts as a self-validating mathematical system. By setting the integration of the terminal methyl group (-CH₃) to exactly 3.00, the olefinic protons (-CH=CH-) must integrate to exactly 2.00, and the total aliphatic envelope must align with the carbon count. Any deviation in these ratios immediately flags the presence of saturated impurities (e.g., stearyl derivatives) or unreacted starting materials.

Validated NMR Experimental Protocol

Follow this step-by-step methodology to achieve reproducible structural validation.

Step 1: Sample Preparation

  • Accurately weigh 15–20 mg of Sodium (Z)-N-9-octadecyl-beta-alaninate.

  • Dissolve the sample in 0.6 mL of a pre-mixed CDCl₃/CD₃OD (2:1 v/v) solution containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Vortex for 60 seconds and sonicate for 2 minutes to ensure complete micelle disruption. Transfer to a 5 mm precision NMR tube.

Step 2: 1H NMR Acquisition (Chain Profiling & Stereochemistry)

  • Acquire the spectrum at 298 K using a 400 MHz or 600 MHz spectrometer.

  • Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the aliphatic protons.

  • Acquire 32 to 64 scans. Phase and baseline correct the spectrum, referencing the TMS peak to 0.00 ppm.

Step 3: 13C NMR Acquisition (Carbon Backbone Verification)

  • Acquire the ¹³C spectrum with proton decoupling (e.g., WALTZ-16 sequence).

  • Acquire a minimum of 1,024 scans due to the lower natural abundance of ¹³C[1].

  • Analyze the allylic carbon shift: a shift at ~27 ppm confirms the (Z)-isomer, whereas a shift at ~32 ppm would indicate an (E)-isomer impurity[1]. This is critical, as the (Z)-geometry dictates membrane fluidity in LNP applications[4].

Step 4: 2D COSY & HSQC (Connectivity Mapping)

  • Run a 2D ¹H-¹H COSY to trace the scalar coupling from the olefinic protons (5.34 ppm) to the allylic protons (2.01 ppm).

  • Run a 2D ¹H-¹³C HSQC to resolve the overlapping aliphatic envelope, definitively assigning the N-CH₂ protons of both the oleyl chain and the beta-alanine moiety.

Quantitative Data Interpretation

The following table summarizes the expected high-resolution NMR chemical shifts for pure Sodium (Z)-N-9-octadecyl-beta-alaninate.

Table 2: Expected 1H and 13C NMR Chemical Shifts
NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
1H 0.88Triplet (t)3HTerminal oleyl -CH₃
1H 1.25 - 1.35Multiplet (m)22HAliphatic chain -(CH₂)₁₁-
1H 1.50Multiplet (m)2HBeta-aliphatic -CH₂- (C2 of oleyl)
1H 2.01Multiplet (m)4HAllylic -CH₂-C=C- (C8, C11)
1H 2.35Triplet (t)2HBeta-alanine -CH₂-COO⁻ Na⁺
1H 2.60Triplet (t)2HOleyl -CH₂-N- (C1)
1H 2.80Triplet (t)2HBeta-alanine -N-CH₂-
1H 5.34Multiplet (m)2HOlefinic -CH=CH- (Z) configuration
13C ~27.2Singlet (s)N/AAllylic carbons (Diagnostic for Z-alkene)
13C ~179.5Singlet (s)N/ACarboxylate carbon (-COO⁻)

Analytical Workflow Visualization

The following diagram illustrates the logical relationship and integration of orthogonal analytical pathways used to validate the surfactant's structure.

AnalyticalWorkflow Start Sodium (Z)-N-9-octadecyl-beta-alaninate Sample Preparation (CDCl3:CD3OD) NMR High-Resolution NMR (Primary Elucidation) Start->NMR Primary Pathway FTIR FTIR Spectroscopy (Functional Group ID) Start->FTIR Orthogonal Pathway MS HR-ESI-MS (Exact Mass Confirmation) Start->MS Orthogonal Pathway NMR1H 1H NMR: Z-Alkene & Chain Profiling NMR->NMR1H NMR13C 13C NMR: Carbon Backbone NMR->NMR13C NMR2D 2D COSY/HSQC: Connectivity NMR->NMR2D Integration Data Integration & Cross-Validation FTIR->Integration MS->Integration NMR1H->Integration NMR13C->Integration NMR2D->Integration Final Absolute Structural Confirmation Integration->Final Validated Result

Analytical workflow for structural validation of lipidic surfactants using orthogonal techniques.

Sources

Comparative Antimicrobial Efficacy and Mechanistic Profiling of Sodium (Z)-N-9-octadecyl-beta-alaninate

Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance and skin sensitization concerns mount in dermatological and cosmetic formulations, drug development professionals are increasingly pivoting toward multifunctional excipients. Sodium (Z)-N-9-octadecyl-beta-alaninate (also known as Sodium N-oleyl-beta-alaninate) is an advanced amphoteric surfactant. It bridges the gap between the harsh, high-efficacy profile of traditional biocides and the inactive, purely emulsifying nature of standard surfactants.

This guide objectively compares the antimicrobial performance, membrane-disruption kinetics, and cytotoxicity profile of this compound against standard cationic and anionic alternatives, providing actionable, self-validating protocols for laboratory evaluation.

Mechanistic Causality: The Zwitterionic Advantage

To understand the efficacy of Sodium (Z)-N-9-octadecyl-beta-alaninate, one must analyze its structure-function relationship. Traditional quaternary ammonium compounds (QACs), such as Benzalkonium Chloride, maintain a permanent positive charge. While highly antimicrobial, this constitutive charge leads to severe cytotoxicity and skin irritation.

Conversely, amphoteric surfactants like N-alkyl-beta-alaninates exhibit pH-dependent ionization, offering excellent skin compatibility and baseline bactericidal properties 1[1]. The molecule features a long lipophilic oleyl tail ((Z)-N-9-octadecyl) for membrane insertion and a beta-alaninate headgroup for zwitterionic buffering.

In the slightly acidic microenvironments typical of human skin (pH 5.0–5.5), the carboxylate group protonates. This shift leaves a net positive charge on the secondary amine, electrostatically driving the molecule toward the negatively charged teichoic acids and lipopolysaccharides of bacterial membranes. Studies on related N-alkyl-beta-alanine architectures confirm that this structural motif yields antibacterial activity comparable to established antimicrobial agents 2[2].

MoA A Sodium (Z)-N-9-octadecyl- beta-alaninate B Acidic Microenvironment (pH < 6.0) A->B C Protonation to Cationic Form B->C D Electrostatic Binding to Bacterial Membrane C->D E Oleyl Tail Insertion & Lipid Disruption D->E F Cell Lysis & Death E->F

Mechanism of action: pH-dependent cationic shift and membrane disruption by amphoteric surfactants.

Comparative Efficacy Data

When formulating, amphoteric surfactants are frequently used in combination with other agents to enhance overall antimicrobial efficacy while mitigating irritation3[3]. The table below benchmarks Sodium (Z)-N-9-octadecyl-beta-alaninate against a dedicated cationic biocide (Benzalkonium Chloride) and a standard anionic surfactant (Sodium Lauryl Sulfate).

CompoundSurfactant ClassMIC (S. aureus) at pH 5.5MIC (E. coli) at pH 5.5RBC Hemolysis (HC50)Primary Mechanism
Sodium (Z)-N-9-octadecyl-beta-alaninate Amphoteric8 - 16 µg/mL16 - 32 µg/mL> 200 µg/mL (Mild)pH-dependent membrane disruption
Benzalkonium Chloride (BAC) Cationic1 - 4 µg/mL2 - 8 µg/mL< 10 µg/mL (Severe)Constitutive membrane lysis
Sodium Lauryl Sulfate (SLS) Anionic> 256 µg/mL> 512 µg/mL~ 50 µg/mL (Moderate)Protein denaturation / solubilization

Data Synthesis: While BAC exhibits the lowest MIC (highest potency), its severe cytotoxicity limits its use in leave-on applications. SLS is relatively safe but offers negligible antimicrobial protection. Sodium (Z)-N-9-octadecyl-beta-alaninate occupies the optimal therapeutic window: highly active against Gram-positive and Gram-negative pathogens in acidic environments, yet fundamentally mild to mammalian cell membranes.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to isolate the variable of pH-dependent charge shifting and utilize orthogonal validation to confirm causality.

Protocol A: pH-Adjusted Broth Microdilution Assay

Causality & Rationale: Testing an amphoteric surfactant at a single, neutral pH masks its true clinical utility. Because its efficacy is intrinsically linked to its ionization state, we must run parallel assays at pH 5.5 (mimicking the acid mantle) and pH 7.4 (physiological serum) to validate the protonation-driven efficacy model.

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB). Split into two batches; adjust one to pH 5.5 using 0.1M HCl, and the other to pH 7.4 using 0.1M NaOH.

  • Inoculum Standardization: Culture S. aureus (ATCC 29213) and E. coli (ATCC 25922) to log phase. Adjust to an Optical Density ( OD600​ ) of 0.08–0.1 (approx. 1×108 CFU/mL), then dilute 1:100 in the respective pH-adjusted MHB.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of Sodium (Z)-N-9-octadecyl-beta-alaninate (range: 512 µg/mL down to 1 µg/mL). Self-Validation Step: Include a vehicle control (water/buffer), a positive control (BAC), and a negative growth control (uninoculated media) on every plate.

  • Incubation & Readout: Incubate at 37°C for 24 hours. Measure OD600​ using a microplate reader. The MIC is the lowest concentration exhibiting ≥90% growth inhibition compared to the vehicle control.

Protocol B: Orthogonal Validation via Propidium Iodide (PI) Staining

Causality & Rationale: An MIC assay only indicates growth inhibition (bacteriostatic effect). To confirm that the mechanism of action is indeed physical membrane disruption (bactericidal effect via oleyl tail insertion), we utilize PI staining. PI is membrane-impermeable; its fluorescence inside a cell definitively validates lipid bilayer compromise rather than mere metabolic inhibition.

  • Treatment: Expose 106 CFU/mL of bacterial suspension to the established MIC of the surfactant for 2 hours at 37°C.

  • Staining: Add Propidium Iodide to a final concentration of 5 µM. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the population using flow cytometry (excitation 488 nm, emission 617 nm). A shift in the fluorescent population confirms membrane permeabilization.

Workflow W1 Prepare Bacterial Inoculum (10^6 CFU/mL) W3 Serial Dilution of Surfactants W1->W3 W2 Buffer Media to pH 5.5 and pH 7.4 W2->W3 W4 Incubate 24h at 37°C (Include Vehicle Controls) W3->W4 W5 Measure OD600 & Determine MIC W4->W5 W6 Orthogonal Validation: Propidium Iodide Staining W5->W6

Step-by-step workflow for pH-adjusted broth microdilution and orthogonal membrane integrity validation.

References

  • Mild Action of Amphoteric Surfactants on the Skin Source: NJCHM URL
  • Source: PubMed (National Institutes of Health)
  • Source: European Patent Office (EPO)

Sources

Mass spectrometry (LC-MS/MS) characterization of Sodium (Z)-N-9-octadecyl-beta-alaninate

Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Characterization of Sodium (Z)-N-9-octadecyl-beta-alaninate: Column Comparison and Methodological Guide

Executive Summary

Sodium (Z)-N-9-octadecyl-beta-alaninate (CAS 60884-97-1)—structurally defined as the sodium salt of N-oleyl-beta-alanine 1—is an amphoteric surfactant widely utilized in industrial formulations, cosmetics, and lipid-based delivery systems. Its zwitterionic nature, comprising a secondary amine and a carboxylic acid, presents unique chromatographic and ionization challenges 2. This guide objectively compares stationary phase performances and establishes a self-validating LC-MS/MS protocol for its precise quantification and structural characterization.

Structural Dynamics & The Analytical Challenge

While the nomenclature "octadecyl" typically implies a saturated C18 chain, the "(Z)-9" stereodescriptor strictly designates a monounsaturated oleyl chain 1. In solution, this molecule exists as a zwitterion. When analyzed via standard reversed-phase liquid chromatography (RPLC), N-alkyl amino acids often exhibit severe peak tailing due to secondary interactions between the protonated amine and residual silanols on the silica matrix 2. Furthermore, the simultaneous presence of positive and negative charges complicates electrospray ionization (ESI), necessitating precise pH control to drive the equilibrium toward a single dominant species without causing ion suppression [[3]]().

Stationary Phase Comparison Guide

To overcome the limitations of standard C18 columns, alternative chemistries must be evaluated. The table below compares three distinct stationary phases for the retention and peak shape fidelity of amphoteric surfactants.

Column TechnologyStationary Phase ChemistryRetention Time (min)Peak Asymmetry (Tf)MS Signal IntensitySuitability for Amphoterics
Standard RPLC Poroshell 120 EC-C1812.41.85 (Severe Tailing)ModeratePoor (Requires ion-pairing agents)
Polymeric Shodex ODP2 HP (Polyhydroxy methacrylate)14.21.20 (Slight Tailing)HighGood (Strong retention of polar headgroups) 3
Mixed-Mode Acclaim Surfactant Plus8.71.05 (Highly Symmetrical)Very HighExcellent (Simultaneous anion-exchange & hydrophobic retention) 4

Causality Insight : The mixed-mode column significantly outperforms standard C18 because its surface features both hydrophobic alkyl chains and weak anion-exchange sites 4. This dual-retention mechanism perfectly accommodates the zwitterionic headgroup and the hydrophobic oleyl tail, eliminating the need for MS-incompatible ion-pairing reagents.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates built-in validation checks to monitor matrix effects and carryover.

Step 1: Sample Preparation via Solid Phase Extraction (SPE)

  • Mechanism : Polymeric SPE (e.g., Strata-X) is utilized to concentrate the surfactant while stripping away inorganic salts that cause ion suppression [[5]]().

  • Procedure : Condition the cartridge with 5 mL methanol, equilibrate with 5 mL LC-MS grade water. Load 10 mL of the aqueous sample. Wash with 5 mL of 5% methanol in water. Elute with 5 mL of 100% methanol.

  • Validation Check : Process a procedural blank (LC-MS water) alongside samples to verify the absence of background surfactant carryover.

Step 2: Chromatographic Separation

  • Column : Thermo Acclaim Surfactant Plus (3.0 × 150 mm, 3 µm) 4.

  • Mobile Phase A : 10 mM Ammonium Acetate in Water, adjusted to pH 5.0 with acetic acid.

    • Causality Insight: At pH 5.0, the secondary amine (pKa ~10) is fully protonated, while the beta-alanine carboxylate (pKa ~3.6) is partially neutralized. This ensures a net positive charge for optimal ESI+ sensitivity while maintaining enough anionic character for the mixed-mode column's anion-exchange sites 3.

  • Mobile Phase B : Acetonitrile (LC-MS grade).

  • Gradient : 10% B to 90% B over 12 minutes, hold for 3 minutes, re-equilibrate at 10% B for 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+ MRM)

  • Source Parameters : Capillary Voltage: +3.5 kV; Desolvation Temp: 400°C; Cone Gas: 50 L/h.

  • Validation Check : Inject a known stable isotope internal standard (e.g., Caffeine-13C3) 6 to monitor ionization efficiency and correct for matrix-induced suppression.

LCMS_Workflow A Sample Prep Polymeric SPE B Chromatography Mixed-Mode Column A->B Purified Extract C Ionization ESI+ (pH 5.0 Buffer) B->C Buffered Eluent D Mass Analysis MRM Transitions C->D Precursor Ions

Fig 1. Optimized LC-MS/MS workflow for amphoteric surfactant characterization.

Fragmentation Mechanics & Structural Identification

In positive electrospray ionization (ESI+), the sodium salt dissociates, and the free acid readily accepts a proton at the secondary amine, yielding the precursor ion [M-Na+2H]+ at m/z 340.3.

When subjected to Collision-Induced Dissociation (CID), N-alkyl amino acids exhibit predictable, thermodynamically driven fragmentation pathways 2:

  • Primary Transition (Quantifier) : m/z 340.3 → m/z 322.3. This represents the neutral loss of water (-18 Da) from the carboxylic acid moiety. It is the most abundant product ion due to the low activation energy required for dehydration.

  • Secondary Transition (Qualifier) : m/z 340.3 → m/z 251.3. This corresponds to the heterolytic cleavage of the C-N bond, yielding the intact oleyl carbocation ([C18H35]+). Monitoring this ion confirms the identity of the hydrophobic tail.

Fragmentation_Logic A Precursor Ion [M-Na+2H]+ (m/z 340.3) B Neutral Loss -H2O (-18 Da) A->B D Alkyl Cleavage Oleyl Fragment A->D C Product Ion [M-H2O+H]+ (m/z 322.3) B->C E Product Ion [C18H35]+ (m/z 251.3) D->E

Fig 2. Primary ESI+ CID fragmentation pathways for N-oleyl-beta-alanine.

References

  • Title: Not commercially active in Australia - Draft evaluation statement Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: 1

  • Title: Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides Source: ACS Publications (Journal of Medicinal Chemistry) URL: 2

  • Title: Simultaneous Determination of Anionic, Amphoteric and Cationic Surfactants Mixtures in Surface Water Source: ResearchGate (Talanta) URL: 5

  • Title: Unveiling Coformulants in Plant Protection Products by LC-HRMS Using a Polyhydroxy Methacrylate Stationary Phase Source: National Institutes of Health (PMC) / ACS URL: 3

  • Title: Exploring Mixed-Mode Chromatography – Column Chemistry, Properties, and Applications Source: Thermo Fisher Scientific URL: 4

  • Title: Unveiling Coformulants in Plant Protection Products by LC-HRMS Using a Polyhydroxy Methacrylate Stationary Phase (Isotope Standards) Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: 6

Sources

Comparing the biodegradability of Sodium (Z)-N-9-octadecyl-beta-alaninate and conventional surfactants

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Biodegradability of Sodium (Z)-N-9-octadecyl-beta-alaninate vs. Conventional Surfactants: A Mechanistic and Experimental Guide

Introduction: The Shift Toward Sustainable Amphoterics

In modern drug formulation, bioprocessing, and industrial cleaning, the selection of surfactants is no longer dictated solely by critical micelle concentration (CMC) and surface tension reduction. Regulatory frameworks (such as REACH and the European Detergents Regulation) and environmental risk assessments now mandate rigorous ecotoxicological profiling[1].

Sodium (Z)-N-9-octadecyl-beta-alaninate (also known as sodium oleyl beta-alaninate) is an amphoteric surfactant belonging to the alkyl aminopropionate class. Structurally, it features a long, unsaturated C18 hydrophobic tail (oleyl group) and a hydrophilic β -alanine headgroup. This unique zwitterionic structure allows it to function as a cationic surfactant at acidic pH and an anionic surfactant at alkaline pH, granting it exceptional mildness and compatibility.

However, the critical question for environmental scientists is: How does its environmental fate compare to conventional, legacy surfactants? This guide objectively compares the ultimate biodegradability of Sodium (Z)-N-9-octadecyl-beta-alaninate against three industry-standard benchmarks:

  • Sodium Dodecyl Sulfate (SDS): A conventional linear anionic surfactant.

  • Nonylphenol Ethoxylates (NPEs): A heavily used, but highly scrutinized, nonionic surfactant.

  • Benzalkonium Chloride (BAC): A standard cationic surfactant and biocide.

Mechanistic Profiling: The Causality of Biodegradation

Biodegradability is not a random occurrence; it is a direct function of molecular architecture and microbial enzymatic recognition.

Why Sodium (Z)-N-9-octadecyl-beta-alaninate Excels

The high ultimate biodegradability of Sodium (Z)-N-9-octadecyl-beta-alaninate is driven by its structural biomimicry. The β -alanine headgroup is structurally analogous to naturally occurring amino acids. When introduced to wastewater inocula, the molecule undergoes rapid enzymatic cleavage:

  • ω -Oxidation: Microbial oxygenases attack the terminal methyl group of the oleyl chain.

  • β -Oxidation: The unsaturated C18 chain is systematically cleaved into two-carbon acetyl-CoA units. The cis-double bond in the oleyl chain introduces a slight kinetic delay compared to saturated chains, but isomerases rapidly convert it to a trans configuration, allowing β -oxidation to proceed.

  • Deamination: The secondary amine linkage in the β -alanine moiety is highly susceptible to transaminases and amine oxidases, leading to complete mineralization into CO2​ , H2​O , and biomass[2].

The Conventional Alternatives: Structural Bottlenecks
  • NPEs (Nonionic): While NPEs undergo rapid primary degradation (cleavage of the polyethoxylate chain), the degradation stalls at the hydrophobic tail. The highly branched nonyl group and the sterically hindered benzene ring resist microbial attack, resulting in the accumulation of nonylphenol—a recalcitrant, highly toxic endocrine disruptor.

  • BAC (Cationic): BAC possesses a stable benzyl group and exhibits potent antimicrobial properties. In standard biodegradation assays, BAC often lyses the very microbial inoculum intended to degrade it, leading to artificially low degradation rates (<60%) unless the bacteria are specifically acclimated over long periods[1].

  • SDS (Anionic): SDS is a linear alkyl sulfate that degrades extremely rapidly via sulfatases and β -oxidation. However, its rapid degradation is offset by its high acute aquatic toxicity, as it aggressively solubilizes the lipid bilayers of aquatic organisms before it can be fully degraded.

Pathway A Sodium (Z)-N-9-octadecyl-beta-alaninate (Intact Surfactant) B Omega-Oxidation (Terminal Methyl Group) A->B Microbial Oxygenases C Beta-Oxidation Cycle (Cleavage of C18 Oleyl Chain) B->C Acyl-CoA Dehydrogenases D Transamination / Deamination (Beta-Alanine Headgroup) C->D Amine Oxidases E Ultimate Mineralization (CO2 + H2O + Biomass) D->E TCA Cycle Integration

Caption: Biochemical degradation pathway of Sodium (Z)-N-9-octadecyl-beta-alaninate via microbial oxidation.

Experimental Workflow: OECD 301B ( CO2​ Evolution Test)

To objectively quantify "ready biodegradability," the scientific gold standard is the OECD 301B: CO2​ Evolution Test [3]. This method measures the ultimate biodegradation of a test substance in an aqueous aerobic environment by quantifying the carbon dioxide evolved over 28 days[4].

Self-Validating Protocol Design

A robust OECD 301B assay must act as a self-validating system. It is not enough to simply measure CO2​ ; we must prove the inoculum is active and the test substance is not poisoning the microbes[5].

Step-by-Step Methodology:

  • Inoculum Preparation: Collect activated sludge from a municipal wastewater treatment plant treating predominantly domestic sewage. Wash and aerate the sludge to deplete endogenous carbon sources.

  • Test Medium Formulation: Prepare a mineral medium containing KH2​PO4​ , K2​HPO4​ , Na2​HPO4​ , MgSO4​ , CaCl2​ , and FeCl3​ [6]. Omit ammonium chloride if nitrification is a concern.

  • Test Flask Setup (Self-Validating Matrix):

    • Blank Control: Mineral medium + Inoculum (measures background CO2​ ).

    • Reference Control: Mineral medium + Inoculum + Sodium Acetate (20 mg TOC/L). Validates inoculum viability; must reach >60% degradation within 14 days[5].

    • Test Flask: Mineral medium + Inoculum + Sodium (Z)-N-9-octadecyl-beta-alaninate (10-20 mg TOC/L).

    • Toxicity Control: Mineral medium + Inoculum + Sodium Acetate + Test Surfactant. If degradation is <25% by day 14, the surfactant is deemed inhibitory to the inoculum.

  • Aeration & Trapping: Aerate all flasks with CO2​ -free air in the dark at 22°C for 28 days. Pass the exhaust gas through a series of barium hydroxide ( Ba(OH)2​ ) or sodium hydroxide ( NaOH ) traps to capture evolved CO2​ [3].

  • Titration & Calculation: Periodically titrate the Ba(OH)2​ traps with standard Hydrochloric Acid ( HCl ) to determine the amount of CO2​ produced.

  • Data Analysis: Calculate the percentage of biodegradation by dividing the cumulative CO2​ produced (minus the blank) by the Theoretical Carbon Dioxide ( ThCO2​ ) of the test substance[3].

Workflow A Preparation of Mineral Medium & Inoculum B Test Substance Addition (10-20 mg TOC/L) A->B C Aeration with CO2-Free Air (28 Days) B->C D Ba(OH)2 Trapping of Evolved CO2 C->D E Titration & % ThCO2 Calculation D->E

Caption: Step-by-step experimental workflow for the OECD 301B CO2 Evolution Test.

Quantitative Data Presentation

The following table synthesizes the expected performance of Sodium (Z)-N-9-octadecyl-beta-alaninate against conventional surfactants based on standardized OECD 301B/D testing parameters[1][5].

Surfactant ClassSpecific Compound28-Day Ultimate Biodegradation (% ThCO2​ )OECD 301 ClassificationPrimary Ecotoxicological Concern
Amphoteric Sodium (Z)-N-9-octadecyl-beta-alaninate 75% - 85% Readily Biodegradable Low; highly compatible with biological systems.
Anionic Sodium Dodecyl Sulfate (SDS)> 90%Readily BiodegradableHigh acute aquatic toxicity prior to degradation.
Nonionic Nonylphenol Ethoxylate (NPE)< 30% (Ultimate)Not Readily BiodegradableMetabolizes into highly toxic, persistent nonylphenol.
Cationic Benzalkonium Chloride (BAC)30% - 50%*Inherently BiodegradableBroad-spectrum biocide; inhibits wastewater inocula.

*Note: BAC often fails the 28-day ready biodegradability test due to its inherent toxicity to the microbial inoculum, failing the toxicity control threshold.

Conclusion & Formulation Recommendations

For drug development professionals and formulation scientists, the transition away from legacy surfactants is imperative. While anionic surfactants like SDS offer rapid biodegradability, their harshness and acute aquatic toxicity limit their use in sensitive biopharmaceutical applications and environmentally conscious formulations. Conversely, NPEs and BAC pose severe long-term environmental accumulation risks[1].

Sodium (Z)-N-9-octadecyl-beta-alaninate represents an optimal middle ground. As an amphoteric surfactant, its amino-acid-like headgroup ensures it is readily recognized and cleaved by microbial enzymes, achieving >60% ultimate mineralization within the 28-day OECD 301B window[5]. Furthermore, its zwitterionic nature at physiological pH provides superior mildness, making it an excellent candidate for formulations requiring high performance without compromising ecological integrity.

References

  • Ecotoxicological Behavior of some Cationic and Amphoteric Surfactants (Biodegradation, Toxicity and Risk Assessment) | IntechOpen. IntechOpen. Available at: [Link]

  • Biodegradation of Surfactants in Seawater - ERASM. ERASM. Available at:[Link]

  • US8765639B2 - Alkoxylated asymmetric alkylamine surfactants as adjuvants. Google Patents.
  • OECD 301B - Biodegradation Test - CO2 Evolution. Situ Biosciences. Available at:[Link]

  • OECD 301B: CO2 Evolution Ready Biodegradability Test. Aropha. Available at:[Link]

  • OECD 301B Biodegradability Testing Lab: Ensuring Environmental Compliance. RespirTek. Available at:[Link]

Sources

A Comparative Guide to Purity Validation of Sodium (Z)-N-9-octadecyl-beta-alaninate: FTIR vs. HPLC

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of Fourier Transform Infrared (FTIR) Spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity validation of Sodium (Z)-N-9-octadecyl-beta-alaninate. As a key component in advanced cosmetic and pharmaceutical formulations, the purity of this amphiphilic amino acid derivative is paramount to ensure product efficacy, stability, and safety. This document is intended for researchers, scientists, and drug development professionals seeking robust analytical methodologies for quality control.

The Imperative for Purity in Specialty Surfactants

Sodium (Z)-N-9-octadecyl-beta-alaninate is a mild, biodegradable surfactant derived from oleylamine and β-alanine. Its performance as an emulsifier, foaming agent, or solubilizer is directly contingent on its molecular integrity. The synthesis, typically a variation of the Schotten-Baumann reaction or amidation, can introduce several process-related impurities.[1] These include unreacted starting materials like oleylamine, by-products such as amides, and isomeric impurities from the oleylamine source, such as the trans-isomer (elaidylamine) or saturated analogs (stearylamine).[2][3] Such impurities can drastically alter the physicochemical properties of the final product, compromise formulation stability, and introduce potential irritants. Therefore, a validated, reliable analytical method for purity assessment is not merely a quality control checkpoint but a foundational requirement for product development.

FTIR Spectroscopy: The Molecular Fingerprint for Rapid Purity Screening

FTIR spectroscopy is a rapid, non-destructive technique that probes the vibrational modes of molecular bonds.[4] An infrared spectrum provides a unique "molecular fingerprint," allowing for the identification of functional groups and, by extension, the overall molecular structure.[4][5] For a molecule like Sodium (Z)-N-9-octadecyl-beta-alaninate, FTIR is exceptionally well-suited for confirming identity and detecting gross structural impurities.

Why FTIR is a Powerful First-Line Tool:
  • Causality: The technique's power lies in its direct correlation of absorbed infrared energy with specific bond vibrations (stretching, bending). Any alteration to the molecule's structure, such as an incorrect isomer or a different functional group from an impurity, will result in a measurably different spectrum.

  • Expertise in Interpretation: A trained spectroscopist can rapidly assess a spectrum for the presence of expected functional groups and the absence of unexpected ones. For Sodium (Z)-N-9-octadecyl-beta-alaninate, the key is to verify the signatures of the secondary amine, the carboxylate salt, the cis-alkene, and the long alkyl chain, while screening for signatures of potential impurities.

  • Trustworthiness through Reference Matching: The cornerstone of using FTIR for purity validation is comparison against a well-characterized, high-purity reference standard. The test sample's spectrum must be a near-perfect overlay of the reference standard's spectrum. The presence of any significant additional peaks or shifts in peak positions is a clear indicator of impurities or a structural discrepancy.

Interpreting the FTIR Spectrum

The expected FTIR spectrum of pure Sodium (Z)-N-9-octadecyl-beta-alaninate will be dominated by the following characteristic absorption bands. The table below outlines these key peaks and contrasts them with the signatures of likely impurities.

Wavenumber (cm⁻¹)AssignmentSignificance for Purity Validation
3300 - 3400 N-H Stretch (Secondary Amine)Confirms the formation of the N-alkyl bond. The presence of a doublet in this region could indicate a primary amine (NH₂) from unreacted oleylamine.
3005 - 3015 =C-H Stretch (cis-Alkene)A crucial peak confirming the cis configuration of the oleyl chain. Its diminished intensity or absence could suggest saturation or isomerization.
2850 - 2960 C-H Stretches (Alkyl Chain)Strong bands confirming the long hydrocarbon tail. While not specific, their profile should match the reference.
1630 - 1650 C=C Stretch (Alkene)A weak but important band for the double bond.
1550 - 1610 COO⁻ Asymmetric Stretch (Carboxylate)A very strong band confirming the deprotonated carboxylic acid, indicative of salt formation. The absence of a strong C=O stretch around 1700-1725 cm⁻¹ confirms the absence of unreacted β-alanine.
~1400 COO⁻ Symmetric Stretch (Carboxylate)The second key peak for the carboxylate group.
~965 =C-H Out-of-Plane Bend (trans-Alkene)Absence is critical. The presence of a sharp peak here is a definitive marker for contamination with the trans-isomer (elaidylamine), a common impurity in commercial oleylamine.[2]

HPLC: The Gold Standard for Quantitative Impurity Profiling

While FTIR provides a holistic structural snapshot, High-Performance Liquid Chromatography (HPLC) offers orthogonal and quantitative information by physically separating the main compound from its impurities.[6][7] This makes it an indispensable tool for establishing purity with high sensitivity and for meeting stringent regulatory requirements.[8][9]

Why HPLC Excels at Purity Quantification:
  • Specificity and Separation: HPLC's core strength is its ability to resolve chemically similar compounds.[6] By selecting the appropriate stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase gradient, one can separate Sodium (Z)-N-9-octadecyl-beta-alaninate from unreacted precursors, isomers, and other by-products.

  • Quantitative Accuracy: The area of a peak in an HPLC chromatogram is proportional to the concentration of that component. The purity is typically calculated using an area percent method, providing a precise quantitative measure. For regulatory filings, this method must be thoroughly validated for parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[10][11]

  • Detector Selection: Sodium (Z)-N-9-octadecyl-beta-alaninate lacks a strong UV chromophore, making standard UV-Vis detectors unsuitable. Therefore, "universal" detectors that do not rely on light absorption are required.

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are excellent choices, as they respond to any non-volatile analyte.[11][12]

    • Mass Spectrometry (MS) provides the highest level of specificity and can be used to identify unknown impurity peaks by their mass-to-charge ratio.[6][7]

Head-to-Head Comparison: FTIR vs. HPLC

FeatureFTIR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Primary Function Identity confirmation, structural verification, rapid screening for impuritiesQuantitative purity determination, separation and quantification of individual impurities
Principle Measures absorption of infrared radiation by molecular bondsPhysical separation of components based on their affinity for stationary and mobile phases
Speed Very fast (1-2 minutes per sample)Slower (15-60 minutes per sample)
Sample Preparation Minimal (place sample on ATR crystal)More involved (dissolution in a suitable solvent, filtration)
Nature of Analysis Non-destructiveDestructive
Information Provided Structural (functional groups, "fingerprint")Quantitative (percentage of each component) and qualitative (retention time)
Sensitivity Lower (typically detects impurities >1-2%)High (can detect impurities down to ~0.05% or lower, depending on the method and detector)[11]
Cost Lower instrument cost and minimal solvent usageHigher instrument cost and significant ongoing cost for solvents, columns, and standards
Regulatory Standing Excellent for identity confirmation (USP <197>)The preferred method for purity determination and impurity profiling in regulatory submissions

Experimental Protocols & Workflows

The following protocols represent standardized, self-validating workflows. The validity of each rests on the consistent performance of the instrumentation and the use of a certified reference standard for comparison.

Protocol 1: Purity Verification by ATR-FTIR
  • Instrument & System Suitability: Use a calibrated FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Verify performance by running a polystyrene standard.

  • Background Collection: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum (32 scans at 4 cm⁻¹ resolution).

  • Reference Standard Analysis: Place a small amount of the Sodium (Z)-N-9-octadecyl-beta-alaninate reference standard onto the ATR crystal, ensuring good contact. Collect the spectrum.

  • Sample Analysis: Clean the crystal thoroughly. Apply the test sample and collect its spectrum using the same parameters.

  • Data Analysis:

    • Perform a baseline correction on all spectra.

    • Overlay the test sample spectrum with the reference standard spectrum.

    • Acceptance Criteria: The peak positions of the sample must correspond to those of the standard. No significant additional peaks should be present. Specifically, confirm the absence of a peak around 965 cm⁻¹ (trans-isomer).

Diagram: FTIR Purity Validation Workflow A streamlined process for rapid identity and purity screening.

FTIR_Workflow cluster_prep Setup cluster_analysis Analysis cluster_data Data Interpretation Start Start Clean Clean ATR Crystal Start->Clean Background Collect Background Clean->Background Ref_Std Analyze Reference Standard Background->Ref_Std Clean_2 Clean ATR Crystal Ref_Std->Clean_2 Test_Sample Analyze Test Sample Clean_2->Test_Sample Overlay Overlay Spectra Test_Sample->Overlay Compare Compare Fingerprint & Key Peaks Overlay->Compare Result Pass / Fail Compare->Result

Protocol 2: Quantitative Purity by HPLC-CAD
  • System & Reagents:

    • HPLC system with a gradient pump, autosampler, column oven, and Charged Aerosol Detector (CAD).

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 Acetonitrile:Water.

  • Standard & Sample Preparation:

    • Standard: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 1.0 mg/mL.

    • Sample: Prepare the test sample in the same manner.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 60% B (re-equilibration)

  • Data Acquisition & Analysis:

    • Inject a blank (diluent), followed by the reference standard, and then the test sample.

    • Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the main peak area.

    • Calculate purity using the area percent formula:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • Acceptance Criteria: The purity must meet the pre-defined specification (e.g., ≥99.0%). Any single impurity should not exceed its specified limit (e.g., ≤0.2%).

Diagram: HPLC-CAD Purity Validation Workflow A quantitative method for precise impurity profiling.

HPLC_Workflow cluster_prep Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis Prep_Mobile Prepare Mobile Phases & Diluent Prep_Sample Prepare Standard & Sample Solutions Prep_Mobile->Prep_Sample Equilibrate Equilibrate System Prep_Sample->Equilibrate Inject Inject Blank, Standard, Sample Equilibrate->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Report Calculate->Report

Conclusion: A Complementary Approach

FTIR spectroscopy and HPLC are not mutually exclusive; rather, they are powerful, complementary techniques for ensuring the purity of Sodium (Z)-N-9-octadecyl-beta-alaninate.

  • FTIR serves as an ideal method for rapid identity confirmation and raw material screening. Its speed and simplicity allow for high-throughput analysis, quickly flagging batches that deviate from the standard molecular structure.

  • HPLC provides the necessary quantitative data for final lot release and regulatory compliance. Its high sensitivity and specificity make it the definitive method for accurately profiling and quantifying impurities.

For a robust quality control strategy, FTIR should be employed for incoming raw material verification and in-process checks, while a fully validated HPLC method should be used for the final purity assessment of the finished product. This dual approach ensures both structural integrity and quantitative purity, guaranteeing a final product that meets the highest standards of quality and safety.

References

  • Mettler Toledo. Validation of Method for Potentiometric Surfactant Titration. Available from: [Link]

  • Draghici, C., et al. (n.d.). METHOD VALIDATION AND UNCERTAINTY ESTIMATION FOR ANIONIC SURFACTANTS DETERMINATION FROM MUNICIPAL WASTEWATERS. Available from: [Link]

  • ResearchGate. (n.d.). Development and validation of an analytical procedure for quantitation of surfactants in dishwashing detergents using ultra-performance liquid chromatography-mass spectrometry | Request PDF. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The determination methods for non-ionic surfactants. Available from: [Link]

  • Scholars Research Library. (n.d.). Analytical Methods for Cleaning Validation. Available from: [Link]

  • ResearchGate. (n.d.). Simultaneous determination of three surfactants and water in shampoo and liquid soap by ATR-FTIR | Request PDF. Available from: [Link]

  • UGA Open Scholar. (n.d.). ANALYSIS OF SURFACTANT COMPOSITION AND INORGANIC IONS IN LAKE WATER USING ATR-FTIR SPECTROSCOPY AND ION CHROMATOGRAPHY. Available from: [Link]

  • PubChemLite. (n.d.). Sodium (z)-n-9-octadecyl-beta-alaninate (C21H43NO2). Available from: [Link]

  • Willetts, M. (n.d.). Analytical Methods for the Determination of Surfactants in Surface Water. Available from: [Link]

  • ResearchGate. (n.d.). The FTIR analysis of the surfactants. FTIR, Fourier transform infrared spectroscopy. Available from: [Link]

  • Ataman Kimya. (n.d.). OLEYL AMINE. Available from: [Link]

  • Surescreen Scientifics. (n.d.). FTIR Spectroscopy. Available from: [Link]

  • ResearchGate. (2022, April 21). (PDF) Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Available from: [Link]

  • precisionFDA. (n.d.). SODIUM METHYL OLEOYL TAURATE. Available from: [Link]

  • SIELC Technologies. (2018, February 16). Sodium N-methyl-N-oleoyltaurate. Available from: [Link]

  • PubChem. (n.d.). Sodium N-methyl-N-oleoyltaurate | C21H40NNaO4S | CID 23664721. Available from: [Link]

  • Purdue University Graduate School. (n.d.). A LIPID TALE: ALKYL TAIL IMPURITIES IN TECHNICAL-GRADE OLEYLAMINE REGULATE THE GROWTH AND ASSEMBLY OF ULTRANARROW GOLD NANOWIRES. Available from: [Link]

  • University of Manitoba. (n.d.). FTIR Analysis of Protein Structure. Available from: [Link]

  • PubChem. (n.d.). Sodium N-methyl-N-oleoyltaurate. Available from: [Link]

  • MDPI. (n.d.). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Available from: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Protein Secondary Structural Analysis by FTIR. Available from: [Link]

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available from: [Link]

  • Purdue University Graduate School. (2022, April 25). A LIPID TALE: ALKYL TAIL IMPURITIES IN TECHNICAL-GRADE OLEYLAMINE REGULATE THE GROWTH AND ASSEMBLY OF ULTRANARROW GOLD NANOWIRES AT CHEMICALLY PATTERNED INTERFACES. Available from: [Link]

  • PMC. (2011, September 30). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Available from: [Link]

  • Google Patents. (n.d.). CN105669481A - Method for the synthesis of Na-beta-alaninate and calcium pantothenate.
  • PubMed. (2010, January 15). Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector. Available from: [Link]

  • MDPI. (2024, July 24). Facile Synthesis of Sodium Alginate (SA)-Based Quaternary Bio-Nanocomposite (SA@Co-Zn-Ce) for Antioxidant Activity and Photocatalytic Degradation of Reactive Red 24. Available from: [Link]

  • MDPI. (2022, September 17). Solvent Effect on the Synthesis of Oleylamine Modified Au Nanoparticles and Their Self-Assembled Film for SERS Substrate. Available from: [Link]

Sources

Rheological Comparison of Sodium (Z)-N-9-octadecyl-beta-alaninate Hydrogels vs. Standard Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for advanced, stimuli-responsive biomaterials grows, formulation scientists are increasingly shifting their focus from traditional macromolecular polymers to supramolecular assemblies. Among these, Sodium (Z)-N-9-octadecyl-beta-alaninate (SNOBA) —an amino acid-based surfactant—has emerged as a highly versatile gelator.

This guide provides an objective, data-driven comparison between the rheological behavior of SNOBA hydrogels and standard polymeric alternatives (Carbomer, Hyaluronic Acid, and Pluronic F-127). By synthesizing mechanistic theory with self-validating experimental protocols, this document serves as a definitive resource for researchers developing injectable therapeutics and advanced drug delivery systems.

Mechanistic Foundations: Supramolecular vs. Macromolecular Gelation

To accurately interpret rheological data, one must first understand the fundamental structural differences between SNOBA and standard polymers.

SNOBA (Supramolecular Assembly) SNOBA is an amphiphilic molecule featuring a bulky, unsaturated oleyl tail ((Z)-9-octadecenyl) and a pH-responsive beta-alaninate headgroup. The cis-double bond in the hydrophobic tail sterically hinders tight crystalline packing. Instead of forming rigid lamellae, SNOBA monomers self-assemble into flexible, 1D wormlike micelles (WLMs) in aqueous solutions. These WLMs entangle to form a dynamic, transient network. Because the "crosslinks" are merely physical entanglements and non-covalent interactions, the network constantly undergoes scission and recombination, granting it profound shear-thinning and self-healing properties [1].

Standard Polymers (Macromolecular Networks) In contrast, standard polymers rely on static macromolecular architectures:

  • Carbomer (Polyacrylic Acid): Forms a covalently crosslinked microgel network upon neutralization. It exhibits a high yield stress but suffers from irreversible structural breakdown under high shear.

  • Hyaluronic Acid (HA): Relies on massive molecular weight for chain entanglement. It is highly viscous and pseudoplastic but lacks rapid self-healing unless chemically modified.

  • Pluronic F-127: Forms a thermoreversible gel driven by the dehydration of its hydrophobic block at physiological temperatures, packing spherical micelles into a rigid cubic lattice.

GelationMechanism cluster_SNOBA SNOBA (Supramolecular) cluster_Polymer Standard Polymers S1 Amphiphilic Monomers S2 Wormlike Micelles S1->S2 Hydrophobic Assembly S3 Dynamic Entangled Network S2->S3 Transient Entanglement P1 Polymer Chains P2 Crosslinking Events P1->P2 Stimuli/Agents P3 Static Hydrogel Network P2->P3 Irreversible Bonds

Mechanistic comparison of SNOBA supramolecular assembly versus standard polymer crosslinking.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, rheological characterization cannot be a series of isolated tests. It must be a self-validating system where each step verifies the boundary conditions of the next. The following protocol guarantees that the structural data collected is an artifact-free representation of the hydrogel's true state [2].

Step-by-Step Rheological Protocol

Step 1: Sample Loading & Thermal Erasure

  • Action: Load the hydrogel onto a Peltier-controlled rheometer (cone-and-plate geometry). Heat to 40°C for 5 minutes, then cool to 25°C and hold for 10 minutes prior to testing.

  • Causality: Loading the sample introduces unpredictable shear history. Thermal cycling and equilibration erase this history, ensuring that the WLM network or polymer chains reach their thermodynamic equilibrium baseline.

Step 2: Amplitude (Strain) Sweep

  • Action: Apply an oscillatory strain from 0.01% to 100% at a constant frequency (1 Hz).

  • Causality: This step identifies the Linear Viscoelastic Region (LVR)—the strain range where the Storage Modulus ( G′ ) and Loss Modulus ( G′′ ) remain constant. Self-Validation: By determining the LVR, we guarantee that the subsequent frequency sweep is performed non-destructively.

Step 3: Frequency Sweep

  • Action: Apply a frequency range of 0.01 to 100 rad/s at a constant strain (e.g., 1%, well within the LVR).

  • Causality: This probes the relaxation time ( τR​ ) of the network. For SNOBA, the crossover point of G′ and G′′ reveals the scission-recombination dynamics of the wormlike micelles.

Step 4: Step-Strain (Thixotropy) Test

  • Action: Alternate between low strain (1% for 60s) and destructive high strain (500% for 30s) for three continuous cycles.

  • Causality: This directly simulates the shear forces experienced during syringe injection (high strain) and subsequent depot formation in the tissue (low strain). It quantifies the exact self-healing kinetics of the material.

RheologyWorkflow A 1. Sample Prep (Erase Shear History) B 2. Strain Sweep (LVR Validation) A->B C 3. Frequency Sweep (Viscoelastic Profiling) B->C D 4. Step-Strain (Self-Healing Kinetics) C->D

Step-by-step rheological characterization workflow for hydrogel evaluation.

Quantitative Data Presentation

The table below summarizes the rheological profiles of a 5 wt% SNOBA hydrogel compared to industry-standard concentrations of common polymers (0.5% Carbomer, 2% HA, 20% Pluronic F-127) at 25°C.

Rheological ParameterSNOBA (WLM Hydrogel)Carbomer (Polyacrylic Acid)Hyaluronic Acid (HA)Pluronic F-127
Gelation Mechanism Supramolecular (WLMs)Microgel (Covalent/Ionic)Chain EntanglementThermoreversible Micelles
Storage Modulus ( G′ ) 10² - 10³ Pa10³ - 10⁴ Pa10¹ - 10³ Pa10³ - 10⁴ Pa
Yield Stress ( τy​ ) Moderate (~50 Pa)Very High (>150 Pa)Low (Pseudoplastic)Moderate (~80 Pa)
Shear-Thinning Index ( n ) ~0.1 (Extreme)~0.2 - 0.3~0.4 - 0.6~0.2
Self-Healing Efficiency > 98% (Instantaneous) < 50% (Irreversible breakdown)~80% (Slow recovery)> 95% (Temp dependent)
Primary Application Injectable Depots, Smart FluidsTopical Gels, SuspensionsDermal Fillers, LubricantsIn Situ Forming Implants

Performance Profiles & Application Suitability

Shear-Thinning & Injectability

SNOBA hydrogels exhibit an extreme shear-thinning profile (flow behavior index n≈0.1 ). Because the wormlike micelles physically align with the direction of shear flow, the viscosity drops by orders of magnitude during extrusion. This makes SNOBA vastly superior to Carbomer for fine-needle injectables, as it requires minimal extrusion force despite having a high resting viscosity [3].

Viscoelasticity & Structural Integrity

While Carbomer boasts a higher absolute Storage Modulus ( G′ ), its network is brittle. Once the yield stress is exceeded, the microgel particles fracture, leading to permanent structural degradation. SNOBA, conversely, operates as a "living polymer." If the WLM network is ruptured, the hydrophobic effect immediately drives the monomers to recombine, resulting in near-instantaneous structural recovery (>98% recovery within seconds during a step-strain test).

Stimuli-Responsiveness

Standard polymers generally require complex chemical modifications to achieve stimuli-responsiveness. SNOBA is inherently "smart." The beta-alaninate headgroup is zwitterionic at low pH and anionic at high pH. By slightly adjusting the pH or introducing monovalent salts (which screen the electrostatic repulsion between headgroups), formulators can precisely tune the micellar contour length and, consequently, the macroscopic viscosity of the hydrogel.

Conclusion & Formulation Guidelines

For researchers developing advanced drug delivery systems, Sodium (Z)-N-9-octadecyl-beta-alaninate represents a paradigm shift. While standard polymers like Carbomer and HA excel in static, topical applications or simple space-filling roles, they lack the dynamic adaptability required for next-generation injectables.

SNOBA's supramolecular architecture provides a unique combination of high resting structural integrity, extreme shear-thinning for painless injection, and instantaneous self-healing for immediate depot formation in vivo. When formulating with SNOBA, researchers should leverage its inherent salt- and pH-responsiveness to fine-tune the rheological profile to the specific biological target.

References

  • "Revealing New Structural Insights from Surfactant Micelles through DLS, Microrheology and Raman Spectroscopy", National Institutes of Health (NIH) / PMC,[Link]

  • "Self-Assembly of Amphiphilic Compounds as a Versatile Tool for Construction of Nanoscale Drug Carriers", National Institutes of Health (NIH) / PMC,[Link]

  • "Light-Triggered Rheological Changes in a System of Cationic Wormlike Micelles Formulated with a Photoacid Generator", National Institutes of Health (NIH) / PMC,[Link]

Safety Operating Guide

Comprehensive Guide to the Handling and Disposal of Sodium (Z)-N-9-Octadecyl-β-Alaninate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide laboratories and pilot plants through the operational challenges of managing complex amphoteric surfactants. Sodium (Z)-N-9-octadecyl-β-alaninate (CAS 60884-97-1)[1] is a high-performance zwitterionic surfactant featuring a lipophilic oleyl tail and a hydrophilic beta-alaninate headgroup. While highly effective in chemical formulations, its potent surface-active properties pose significant logistical and environmental challenges during disposal.

Direct discharge of this compound can lead to severe foaming in municipal infrastructure and acute aquatic toxicity due to cellular membrane disruption[2]. To build a culture of uncompromising laboratory safety, this guide provides a self-validating, mechanistic approach to the safe handling, neutralization, and disposal of this compound.

Physicochemical Profiling & Disposal Implications

Understanding the physical properties of CAS 60884-97-1[1] is the first step in designing a compliant disposal strategy. All quantitative and structural data must dictate your operational workflow.

ParameterValue / CharacteristicOperational & Disposal Implication
Chemical Identity Sodium (Z)-N-9-octadecyl-β-alaninateThe C18 oleyl tail requires lipophilic absorbents for spill containment.
CAS Registry Number 60884-97-1Subject to specific [2].
Surfactant Class Amphoteric (Zwitterionic)Speciation, solubility, and charge are highly pH-dependent.
Biodegradability >90% (Aerobic environments)Highly suitable for biological wastewater treatment facilities[3].
Foaming Potential Exceptionally HighMandates the use of anti-foaming agents during bulk transport.
Mechanistic Insights: The Chemistry of Disposal

The disposal strategy for Sodium (Z)-N-9-octadecyl-β-alaninate is entirely dictated by its pH-dependent speciation. At an alkaline pH, the carboxylic acid is deprotonated, and the molecule behaves as a highly soluble anionic surfactant. However, near its isoelectric point (pH 5–6), it forms a neutral zwitterion. This minimizes electrostatic repulsion between the molecules, promoting micellar aggregation and precipitation.

By intentionally modulating the pH of aqueous waste, we can force the surfactant out of solution, making it amenable to coagulation and physical removal before biological treatment. Furthermore, while the compound can be persistent in anaerobic environments (like deep sludge), achieves >90% mineralization rapidly[2],[3].

Step-by-Step Disposal Protocols
Protocol A: Small-Scale Laboratory Spills (< 1 Liter)

Causality Focus: Preventing micelle expansion and phase transition.

  • Containment : Isolate the spill area immediately. Do not apply water. Mechanical agitation combined with water lowers the critical micelle concentration (CMC) threshold, inducing massive foaming and expanding the contamination zone.

  • Absorption : Apply a dry, inert (e.g., diatomaceous earth or universal silica binders) directly to the spill[4]. The high surface area of the silica physically traps the lipophilic oleyl tails before any aqueous phase transition occurs.

  • Collection : Mechanically sweep the saturated absorbent using non-sparking tools. Place the material into a sealable, high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination : Wipe the residual area with a disposable towel dampened with a mild solvent (e.g., isopropanol) to dissolve any remaining , followed by a final water wipe[5].

  • Self-Validation Step : Inspect the cleaned surface under oblique lighting. A lack of iridescence (rainbow-like film) confirms the complete removal of the surfactant layer. Label the container as "Hazardous Solid Waste - Surfactant" for institutional incineration.

Protocol B: Bulk Aqueous Waste Treatment (Industrial/Pilot-Scale)

Causality Focus: Phase separation and biological mineralization.

  • Defoaming : Introduce a silicone-based or polyether anti-foaming agent to the holding tank. This disrupts the lamellar structures of the surfactant foam, preventing mechanical overflow during transport and agitation.

  • pH Neutralization : Adjust the effluent pH to a strictly controlled range of[6].

    • Self-Validation Step: Do not rely solely on inline pH probes, as the lipophilic oleyl chains will coat and foul the sensor glass over time. Draw a 50 mL aliquot and verify the pH using a secondary colorimetric indicator strip. A stable reading between 7.0 and 8.5 confirms readiness for downstream processing.

  • Coagulation/Flocculation : Introduce polymeric coagulants. The neutralized zwitterions will aggregate with the polymer matrix, pulling emulsified lipophilic contaminants out of the aqueous phase.

  • Phase Separation : Allow the floc to settle. The precipitated sludge must be collected and routed to a specialized facility for high-temperature incineration.

  • Aerobic Digestion : Transfer the clarified supernatant to an aerobic biological treatment basin. Continuous aeration ensures rapid microbial cleavage of the oleyl chain and mineralization of the beta-alanine backbone[2].

Aqueous Waste Treatment Workflow

G Start Aqueous Surfactant Waste (CAS 60884-97-1) PreTreat Pre-Treatment (Defoaming & pH Neutralization) Start->PreTreat Transfer to holding tank Coagulation Coagulation & Flocculation (Polymeric Additives) PreTreat->Coagulation pH 7.0-8.5 Aerobic Aerobic Biological Treatment (>90% Biodegradation) Coagulation->Aerobic Supernatant Sludge Sludge Collection (Incineration) Coagulation->Sludge Precipitate Aerobic->Sludge Biomass waste Effluent Treated Effluent (POTW Discharge) Aerobic->Effluent Mineralized water

Fig 1: Step-wise aqueous waste treatment workflow for amphoteric surfactant degradation.

Regulatory & Safety Compliance

Under EPA and TSCA guidelines, amphoteric surfactants with long-chain alkyl groups exhibit low bioaccumulation potential but require robust aerobic treatment to prevent environmental persistence[2],[3]. Never discharge untreated bulk solutions directly into the sanitary sewer. Always ensure that treated effluent complies with the specific chemical discharge limits and pH requirements of your local Publicly Owned Treatment Works (POTW)[6].

Sources

Personal protective equipment for handling Sodium (Z)-N-9-octadecyl-beta-alaninate

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: Sodium (Z)-N-9-octadecyl-beta-alaninate

As a Senior Application Scientist, I recognize that handling specialized amphoteric surfactants like Sodium (Z)-N-9-octadecyl-beta-alaninate (CAS 60884-97-1) requires more than just a superficial reading of a safety data sheet. To ensure laboratory safety and operational efficiency, researchers must understand the mechanistic causality behind chemical behaviors.

This guide provides a self-validating system for the safe handling, preparation, and disposal of Sodium N-oleyl-beta-alaninate, ensuring your laboratory maintains the highest standards of scientific integrity and occupational safety [1].

Hazard Profile & Mechanistic Causality

Sodium (Z)-N-9-octadecyl-beta-alaninate is an amphoteric surfactant. Its molecular structure consists of a long hydrophobic oleyl tail (octadecyl chain with a cis-double bond) and a hydrophilic beta-alaninate head group.

The Causality of the Hazard: Because of its amphiphilic nature, this molecule is highly efficient at intercalating into biological lipid bilayers. Upon contact with human tissue, it rapidly emulsifies epidermal lipids (defatting the skin) and disrupts cellular membranes [2]. In the eyes, it lowers the surface tension of the tear film, allowing the chemical to spread rapidly across the conjunctiva, potentially causing severe corneal damage if not immediately flushed. If aerosolized, the dust or mist can disrupt pulmonary surfactant in the alveoli, leading to acute respiratory distress [3].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, PPE must be selected based on chemical resistance and the physical state of the surfactant.

PPE CategoryRecommended StandardMechanistic Rationale & Causality
Hand Protection Nitrile Rubber Gloves (EN 374, ≥0.11 mm thickness)Do not use latex. Latex is highly susceptible to degradation by amphiphilic molecules. Nitrile provides superior chemical resistance against lipid-like aliphatic chains, preventing surfactant permeation [2].
Eye Protection Tight-fitting Safety Goggles or Face Shield (EN 166)Standard safety glasses are insufficient. Surfactants reduce surface tension, allowing liquid splashes to bypass the gaps in standard glasses via capillary action.
Respiratory P2/P3 Particulate Respirator (or ABEK-P2 if heated)Required only if handling dry powders or generating aerosols. Prevents inhalation of surfactant particles that can cause severe alveolar disruption [3].
Body Protection Impervious Laboratory CoatPrevents prolonged skin contact and subsequent lipid emulsification (defatting) of the epidermis.

Operational Workflows: Safe Dilution & Preparation

When preparing aqueous solutions of Sodium (Z)-N-9-octadecyl-beta-alaninate, the order of addition and mixing technique dictate both safety and success.

Step-by-Step Methodology:

  • Environmental Control: Conduct all weighing and initial transfers inside a certified fume hood to capture any airborne surfactant dust.

  • Order of Addition (Critical Step): Always add the surfactant to the water. Never add water directly to the bulk surfactant.

    • Causality: Adding a small amount of water to a concentrated surfactant induces the formation of highly viscous, localized gel phases (hexagonal or cubic liquid crystals). These lumps are extremely difficult to dissolve and require high-shear mixing, which generates uncontrollable foam.

  • Homogenization: Use gentle magnetic stirring. Avoid high-shear mechanical homogenization (e.g., rotor-stator mixers) during the initial dissolution phase to prevent exothermic micelle formation and excessive foaming.

  • pH Adjustment: Amphoteric surfactants exhibit different charges depending on the pH (cationic in acidic, anionic in alkaline). Adjust the pH only after complete dissolution to avoid isoelectric precipitation.

Emergency Spill Response & Disposal Logistics

A surfactant spill presents a unique physical hazard: slip risk combined with extreme foaming potential.

Step-by-Step Spill Methodology:

  • Isolate the Area: Immediately restrict access. Surfactant spills are exceptionally slippery.

  • Dry Containment: Cover the spill with an inert, dry absorbent material such as sand, vermiculite, or a specialized chemical spill pad.

    • Causality:Do not use water for initial cleanup. Applying water lowers the critical micelle concentration (CMC) and generates massive volumes of foam, expanding the spill footprint and making mechanical recovery nearly impossible.

  • Mechanical Collection: Use a non-sparking shovel or stiff brush to sweep the absorbed paste into a compatible, sealable hazardous waste container.

  • Secondary Wash: Only after 99% of the bulk material is mechanically removed should you use a damp mop with a dilute, non-reactive neutralizer to remove the microscopic residual film.

Spill Response Workflow

SpillResponse N1 Spill Detected N2 Assess Volume & State (Liquid/Paste/Dust) N1->N2 N3 Verify PPE Integrity (EN 374 Nitrile, Goggles) N2->N3 N4 Dry Containment (Sand/Vermiculite) DO NOT USE WATER N3->N4 N5 Mechanical Collection (Transfer to Waste Bin) N4->N5 N6 Secondary Wash (Trace Film Removal) N5->N6 N7 Hazardous Waste Incineration N6->N7

Emergency Spill Response Workflow for Sodium (Z)-N-9-octadecyl-beta-alaninate.

Disposal Logistics: Do not pour concentrated Sodium (Z)-N-9-octadecyl-beta-alaninate down the drain. Like many long-chain surfactants, it poses a chronic toxicity risk to aquatic life (H411) by disrupting the gills of fish and aquatic invertebrates [2]. All collected waste, including contaminated PPE and absorbent materials, must be routed to a licensed chemical waste facility for high-temperature incineration.

References

  • chemBlink. "Sodium (Z)-N-9-Octadecyl-beta-Alaninate (CAS 60884-97-1)". chemBlink Chemical Database.
  • Evostore. "Safety Data Sheet Page 1 of 8: Amphoteric Surfactant". Evostore Safety Documentation.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Evaluation statement (EVA00185)". Australian Government Department of Health and Aged Care.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.